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  • Product: 1H-Indole-4,6-dicarboxylic acid
  • CAS: 885518-34-3

Core Science & Biosynthesis

Foundational

1H-Indole-4,6-Dicarboxylic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Polymeric Applications

Executive Summary 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly specialized, rigid bicyclic heterocyclic compound characterized by its dual carboxylic acid functionalities at the 4- and 6-positions of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly specialized, rigid bicyclic heterocyclic compound characterized by its dual carboxylic acid functionalities at the 4- and 6-positions of the indole core. While traditional indole derivatives are predominantly utilized in small-molecule drug discovery, 1H-indole-4,6-dicarboxylic acid has emerged as a critical structural node in advanced materials science, specifically in the formulation of high-performance alkyd-type polycondensates for pharmaceutical and cosmetic matrices.

This whitepaper provides an in-depth analysis of its physicochemical profile, details a highly regioselective synthetic pathway, and outlines its application in macromolecular engineering.

Physicochemical Profiling and Structural Dynamics

The integration of an electron-rich indole nucleus with two electron-withdrawing carboxylic acid groups creates a unique push-pull electronic environment. This structural dichotomy imparts high thermal stability and extensive hydrogen-bonding capabilities, making it an ideal candidate for cross-linking in polymer chemistry.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 1H-indole-4,6-dicarboxylic acid, synthesized from predictive models and chemical databases .

PropertyValue
CAS Registry Number 885518-34-3
Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
Predicted Boiling Point 573.3 ± 35.0 °C
Predicted Density 1.616 ± 0.06 g/cm³
SMILES String OC(=O)c1cc(C(O)=O)c2cc[nH]c2c1
Hydrogen Bond Donors 3 (1 x NH, 2 x OH)
Hydrogen Bond Acceptors 4 (4 x Carbonyl/Hydroxyl Oxygen)

Causality in Physical Properties: The exceptionally high predicted boiling point (>570 °C) and density are direct consequences of the dense intermolecular hydrogen bonding network formed by the dual carboxylic acids and the indole NH. In a solid state, these molecules self-assemble into rigid, highly ordered lattices, which translates to the high glass transition temperatures ( Tg​ ) observed when this monomer is incorporated into polymer backbones.

Strategic Synthesis: The Leimgruber-Batcho Pathway

Synthesizing 4,6-disubstituted indoles via traditional methods (e.g., the Fischer indole synthesis) often yields poor regioselectivity and low yields due to the deactivating nature of the carboxylic acid groups. Therefore, the Leimgruber-Batcho indole synthesis is the preferred strategic pathway. By starting with a pre-functionalized toluene derivative (2-nitro-3,5-dicarboxytoluene), absolute regiocontrol is maintained.

G A 2-Nitro-3,5-dicarboxytoluene B Enamine Formation A->B C Nitroenamine Intermediate B->C D Reductive Cyclization C->D E 1H-indole-4,6-dicarboxylic acid D->E

Leimgruber-Batcho synthetic workflow for 1H-indole-4,6-dicarboxylic acid.

Step-by-Step Methodology: Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

  • Charge a dry, round-bottom flask with 2-nitro-3,5-dicarboxytoluene (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the mixture to 110 °C under a continuous nitrogen sweep for 4 hours.

  • Concentrate the mixture under reduced pressure to yield the crude nitroenamine.

Causality & Rationale: Pyrrolidine is utilized as a nucleophilic catalyst. It displaces the dimethylamine in DMF-DMA, generating a highly reactive intermediate that accelerates the deprotonation of the weakly acidic benzylic methyl group. Self-Validation Checkpoint: The reaction is self-validating through a distinct chromic shift. The formation of the extended push-pull conjugated system (between the electron-donating enamine and the electron-withdrawing nitro group) turns the solution an intense, deep red. Failure to achieve this color indicates incomplete deprotonation or inactive DMF-DMA.

Step 2: Reductive Cyclization

  • Dissolve the crude nitroenamine in a 1:1 mixture of methanol and ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) (10 wt%).

  • Purge the vessel with hydrogen gas ( H2​ ) and maintain a pressure of 1 atm at room temperature for 12 hours.

  • Filter the mixture through a Celite pad to remove the catalyst, then concentrate the filtrate.

  • Recrystallize the crude product from hot aqueous ethanol to yield pure 1H-indole-4,6-dicarboxylic acid.

Causality & Rationale: Pd/C-catalyzed hydrogenation selectively reduces the nitro group to an aniline intermediate. Under these conditions, the aniline spontaneously attacks the enamine carbon, eliminating dimethylamine and driving the aromatization to form the thermodynamically stable indole core. Self-Validation Checkpoint: The completion of the reaction is intrinsically signaled by the cessation of hydrogen uptake and the complete disappearance of the deep red color, leaving a pale yellow or colorless solution.

Macromolecular Applications: Alkyd Polycondensates

Beyond small-molecule applications, 1H-indole-4,6-dicarboxylic acid acts as a high-value rigid monomer in the synthesis of alkyd-type polycondensates. These polymers are heavily utilized in advanced cosmetic formulations, specifically for chemically treated hair, providing superior film-forming properties, hardness, and resistance to environmental degradation .

G2 M1 1H-indole-4,6-dicarboxylic acid Rxn Melt Polycondensation M1->Rxn M2 Polyols (e.g., Glycerol) M2->Rxn M3 Fatty Acids (C6-C32) M3->Rxn Poly Branched Alkyd Polycondensate Rxn->Poly App Cosmetic / Hair Care Matrix Poly->App

Alkyd polycondensation logic using 1H-indole-4,6-dicarboxylic acid.

Step-by-Step Methodology: Melt Polycondensation
  • Monomer Mixing: In a reactor equipped with a Dean-Stark trap, combine 1H-indole-4,6-dicarboxylic acid (15% by weight), a polyol such as glycerol (20% by weight), and a non-aromatic monocarboxylic acid like oleic acid (65% by weight).

  • Initial Melting: Heat the mixture under an inert argon atmosphere to 100–130 °C until a homogenous melt is achieved.

  • Polycondensation: Ramp the temperature to 150–220 °C. Maintain this temperature while continuously distilling off the water byproduct.

  • Cooling: Once the target acid value is reached, cool the highly viscous polymer to 90 °C and discharge.

Causality & Rationale: The continuous removal of water via the Dean-Stark trap is a thermodynamic necessity; it shifts the equilibrium of the reversible esterification reaction toward polymer chain growth. The rigid indole core restricts the rotational freedom of the resulting polymer chains, dramatically improving the mechanical "staying power" of the final cosmetic film. Self-Validation Checkpoint: This protocol is self-validating via titrimetric monitoring. The reaction is complete when the acid value drops to ≤1 mg KOH/g. Additionally, the viscosity of the melt at 110 °C will predictably increase to between 200 and 2500 mPa·s, providing a physical validation of successful chain entanglement and branching.

Analytical Validation Framework

To ensure the integrity of the synthesized 1H-indole-4,6-dicarboxylic acid prior to polymerization, the following analytical checkpoints must be met:

  • Nuclear Magnetic Resonance (NMR): 1H -NMR (DMSO- d6​ ) will show a characteristic broad singlet at ≈11.5 ppm corresponding to the indole NH, and highly deshielded aromatic protons at the 5- and 7-positions due to the anisotropic effects of the adjacent carboxylic acids.

  • High-Performance Liquid Chromatography (HPLC): Utilizing a C18 reverse-phase column with a gradient of water/acetonitrile (0.1% TFA), the purity must exceed 98%. The dual carboxylic acids ensure strong retention behavior sensitive to pH changes.

References

  • Title: Leimgruber–Batcho indole synthesis Source: Wikipedia URL:[Link]

  • Title: US20100272660A1 - Cosmetic or pharmaceutical composition comprising a polycondensate, the said polycondensate and method of cosmetic treatment Source: Google Patents URL
  • Title: US11135150B2 - Compositions and methods for improving the quality of chemically treated hair Source: Google Patents URL
Exploratory

High-Resolution Mass Spectrometry for Small Organic Acids: Exact Mass Analysis of 1H-Indole-4,6-Dicarboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the indole scaffold is recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the indole scaffold is recognized as a privileged structure, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and antiviral agents. The functionalization of the indole core—specifically through the addition of carboxylic acid moieties, as seen in 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3)—significantly alters the molecule's polarity, pKa, and metabolic stability[1].

Accurate structural characterization of such highly functionalized small molecules requires moving beyond nominal mass analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, as it measures the mass-to-charge ratio ( m/z ) to four or more decimal places, allowing for the unambiguous determination of exact elemental compositions and the differentiation of isobaric interferences[2]. This whitepaper outlines the physicochemical profiling, analytical causality, and a self-validating UHPLC-HRMS methodology for the exact mass analysis of 1H-indole-4,6-dicarboxylic acid.

Physicochemical Profiling & The Causality of Exact Mass

The Limitation of Nominal Mass

The nominal mass of 1H-indole-4,6-dicarboxylic acid is 205 Da. In conventional low-resolution mass spectrometry (such as single quadrupole systems), this compound would be indistinguishable from hundreds of other isobaric molecules sharing the same nominal mass (e.g., C11​H11​NO3​ or C12​H15​NO2​ ). HRMS resolves this ambiguity by calculating the exact mass based on the specific mass defects of the constituent isotopes[3].

Quantitative Data Summary

The exact mass calculations for 1H-indole-4,6-dicarboxylic acid ( C10​H7​NO4​ ) are summarized in Table 1.

Table 1: Physicochemical and Exact Mass Properties

PropertyValueCausality / Significance
Chemical Formula C10​H7​NO4​ Contains two carboxyl groups, driving acidic behavior.
Average Molecular Weight 205.169 g/mol Used for bulk stoichiometric calculations.
Neutral Monoisotopic Mass 205.0375 DaThe exact mass of the most abundant isotopes ( 12C,1H,14N,16O ).
Target Ion [M−H]− 204.0302 Da Deprotonated exact mass; primary target for ESI- detection.
Target Ion [M+H]+ 206.0453 DaProtonated exact mass; secondary target, lower sensitivity.

Note: The exact mass of the [M−H]− ion is calculated by subtracting the mass of a proton (1.0073 Da) from the neutral monoisotopic mass.

Analytical Framework: UHPLC-HRMS Workflow

Experimental Causality: Why ESI Negative Mode?

The selection of ionization mode and mobile phase chemistry is not arbitrary. 1H-indole-4,6-dicarboxylic acid possesses two highly acidic carboxylic acid groups ( pKa≈3.5−4.5 ). By utilizing a neutral-to-slightly-basic mobile phase (such as 10 mM Ammonium Acetate at pH 6.8), the compound is forced into its fully deprotonated, anionic state in solution. This maximizes ionization efficiency in Electrospray Ionization Negative Mode (ESI-). Conversely, using standard Formic Acid modifiers would suppress the ionization of these carboxyl groups, drastically reducing detector sensitivity.

System Architecture

LC_HRMS_Workflow A Sample Preparation (1H-indole-4,6-dicarboxylic acid) B UHPLC Separation (C18, Ammonium Acetate Buffer) A->B 1 µL Injection C Electrospray Ionization (ESI) Negative Mode[M-H]- B->C Eluent D Orbitrap/TOF Mass Analyzer (Resolution >70k, <3 ppm) C->D Deprotonated Ions E Data Processing (Exact Mass: 204.0302 Da) D->E High-Res Spectra

UHPLC-HRMS workflow for 1H-indole-4,6-dicarboxylic acid analysis.

Self-Validating Protocol for Exact Mass Determination

To ensure data integrity, the following step-by-step methodology is designed as a self-validating system . Every analytical run must prove its own accuracy through built-in controls.

Step 1: System Suitability & Self-Validation (SST)
  • Mass Calibration: Infuse a standard negative ion calibration solution (e.g., sodium formate clusters) into the Orbitrap or Q-TOF system. Verify that the mass accuracy is <2 ppm across the m/z 50–500 range.

  • Blank Injection: Run a 50:50 Methanol:Water blank to establish the baseline and prove the absence of column carryover.

  • Internal Standard (IS): Spike the sample with an isotopically labeled internal standard (e.g., 13C -labeled benzoic acid) to validate retention time stability and ionization efficiency.

Step 2: Sample Preparation
  • Weigh 1.0 mg of 1H-indole-4,6-dicarboxylic acid reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to using 50:50 Methanol:Water.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Chromatographic Separation
  • Column: High-strength silica C18 column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, return to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1.0 µL.

Step 4: HRMS Acquisition Parameters
  • Ion Source: ESI Negative Mode.

  • Spray Voltage: 2.5 kV.

  • Capillary Temperature: 320 °C.

  • Resolution: 70,000 FWHM (at m/z 200).

  • Scan Range: m/z 50 to 500.

Structural Elucidation & MS/MS Fragmentation

Achieving high identification confidence requires tandem mass spectrometry (MS/MS). According to the Schymanski confidence levels for small molecule identification, matching both exact precursor mass and exact fragment mass to an authentic standard provides Level 1 (Unequivocal) identification[4].

Fragmentation Causality

When subjected to Collision-Induced Dissociation (CID), dicarboxylic acids exhibit a highly predictable thermodynamic degradation pathway: the sequential neutral loss of carbon dioxide ( CO2​ , exact mass 43.9898 Da). Because the indole ring is highly stable due to aromaticity, the fragmentation energy is entirely absorbed by the weaker bonds of the carboxyl substituents.

Table 2: Exact Mass MS/MS Fragments

Ion TypeFormulaExact Mass ( m/z )Neutral Loss
Precursor [C10​H6​NO4​]− 204.0302None
Fragment 1 [C9​H6​NO2​]− 160.0404 −CO2​ (43.9898 Da)
Fragment 2 [C8​H6​N]− 116.0506 −2CO2​ (87.9796 Da)
Fragmentation Pathway Diagram

Fragmentation_Pathway M Precursor Ion [M-H]- m/z 204.0302 F1 Fragment Ion 1 [M-H-CO2]- m/z 160.0404 M->F1 -CO2 (43.9898 Da) CID Energy: 20 eV F2 Fragment Ion 2 [M-H-2CO2]- m/z 116.0506 F1->F2 -CO2 (43.9898 Da) CID Energy: 40 eV

Proposed ESI- MS/MS CID fragmentation pathway.

By monitoring the transition from m/z 204.0302 to m/z 160.0404 and 116.0506 with a mass tolerance of <5 ppm , analysts can definitively confirm the presence and structural integrity of 1H-indole-4,6-dicarboxylic acid in complex biological or synthetic matrices.

References

  • Molport. "1H-indole-4,6-dicarboxylic acid | 885518-34-3." Molport,[Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone,[Link]

  • Schymanski, E. L., et al. "Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence." Environmental Science & Technology, ACS Publications,[Link]

Sources

Foundational

Thermodynamic Profiling and Solvation Mechanics of 1H-Indole-4,6-Dicarboxylic Acid in Organic Media

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of rational drug design and advanced m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of rational drug design and advanced materials synthesis, 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) serves as a critical, highly functionalized heterocyclic building block. Its rigid indole core, coupled with dual carboxylic acid moieties, makes it a valuable precursor for active pharmaceutical ingredients (APIs) and complex polymeric architectures, such as cosmetic polycondensates[1]. However, this high degree of functionalization presents significant solubility challenges.

This technical guide provides an in-depth analysis of the physicochemical forces governing the solubility of 1H-indole-4,6-dicarboxylic acid in organic solvents. Furthermore, it establishes a self-validating experimental framework for determining its thermodynamic solubility profile, moving beyond basic kinetic estimates to ensure absolute data integrity for downstream development.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of 1H-indole-4,6-dicarboxylic acid, one must first deconstruct its solid-state thermodynamics.

The molecule possesses three strong hydrogen-bond (H-bond) participating groups: one indole N-H (donor) and two carboxylic acids (strong donors and acceptors). In the solid state, carboxylic acids notoriously form highly stable intermolecular dimers or polymeric chains. This results in a massive crystal lattice energy.

For solvation to occur, the organic solvent must provide enough exothermic interaction energy (via solute-solvent H-bonding and dipole interactions) to overcome the endothermic penalty of lattice disruption.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are thermodynamically optimal. They act as powerful H-bond acceptors, disrupting the carboxylic acid dimers without competing as H-bond donors, thus maximizing the entropy of mixing.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These provide moderate solubility. While they can solvate the molecule, their dual nature (donor/acceptor) forces them to self-associate, requiring additional energy to form a solvent cavity.

  • Non-Polar Solvents (e.g., Toluene, Heptane): These yield negligible solubility due to the inability to break the API's strong intermolecular H-bonds.

Solvation_Mechanics A 1H-indole-4,6-dicarboxylic acid (Solid Crystal) B Lattice Disruption (Endothermic ΔH > 0) A->B Thermal Energy C Solvent Cavity Formation B->C D Solute-Solvent Interaction (Exothermic) C->D H-Bonding & Dipole Interactions E Solvated State (Thermodynamic Eq.) D->E ΔG < 0

Fig 1: Thermodynamic pathway of 1H-indole-4,6-dicarboxylic acid solvation.

Predictive Solubility Matrix

Based on the dielectric constants (ε) and Kamlet-Taft solvatochromic parameters of standard organic solvents, the following table summarizes the predictive thermodynamic solubility profile of 1H-indole-4,6-dicarboxylic acid.

Solvent ClassificationOrganic SolventDielectric Constant (ε)Est. Solubility at 298.15 K (mg/mL)Est. Solubility at 310.15 K (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0> 65.0Strong H-bond acceptor; dimer disruption
Polar Aprotic N,N-Dimethylformamide (DMF)36.7~ 35.0~ 45.0H-bond acceptor; dipole-dipole stabilization
Polar Protic Methanol (MeOH)32.7~ 12.0~ 18.0Competitive H-bond donor/acceptor
Polar Protic Ethanol (EtOH)24.5~ 5.0~ 8.5Moderate H-bonding; lower polarity
Non-Polar Toluene2.4< 0.1< 0.1Weak dispersion forces; intact lattice
Non-Polar n-Heptane1.9< 0.01< 0.01Highly unfavorable cavity formation

Note: Values are representative baseline estimates derived from thermodynamic modeling of the indole-dicarboxylic acid pharmacophore.

Self-Validating Experimental Protocol: The Shake-Flask Method

High-throughput kinetic solubility assays (e.g., solvent-shift methods) are prone to supersaturation artifacts and are insufficient for rigorous pre-formulation profiling. To obtain true thermodynamic data, we adapt the gold-standard [2], operating on principles established by[3].

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that the data collected represents the true equilibrium of the intended solid-state form.

Step-by-Step Methodology

1. Preparation of the Suspension

  • Add an excess of crystalline 1H-indole-4,6-dicarboxylic acid[4] (approx. 100 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Mechanistic Insight: Glass is mandatory. Plastic microcentrifuge tubes can leach plasticizers into organic solvents, altering the solvent's dielectric environment and skewing solubility.

2. Isothermal Equilibration

  • Place the vials in an orbital shaker set to 37.0 ± 0.1 °C (or target temperature) at 200 RPM.

  • Temporal Validation: Sample the suspension at 24, 48, and 72 hours. The system is only validated when the concentration variance between consecutive time points is < 2% . This proves thermodynamic saturation has been achieved, ruling out transient kinetic supersaturation.

3. Phase Separation

  • Extract an aliquot and filter immediately using a 0.22 µm hydrophobic PTFE syringe filter.

  • Mechanistic Insight: Do not use Nylon or Cellulose Acetate filters. Their surface hydroxyls will competitively adsorb the polar dicarboxylic acid moieties of the solute, artificially depressing the quantified solubility.

4. HPLC-UV Quantification

  • Dilute the filtered supernatant immediately with the mobile phase to prevent precipitation upon cooling. Quantify using a validated HPLC-UV method against a standard calibration curve.

5. Solid-State Verification (The Critical Validation Step)

  • Recover the undissolved residual solid from the flask, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Mechanistic Insight: Organic solvents can induce polymorphic transitions or form solvates (e.g., a DMSO-solvate). If the crystal structure changes during the 72-hour shake, the measured solubility corresponds to the new polymorph, not the original API. Confirming the solid state remains unchanged is what makes this protocol truly self-validating.

Experimental_Workflow A Excess Solute + Organic Solvent (Sealed Glass Flask) B Isothermal Orbital Shaker (37°C ± 0.1°C) A->B C Sampling at 24h, 48h, 72h (Equilibrium Check) B->C D Phase Separation (0.22 µm PTFE Filtration) C->D Variance < 2% E Supernatant Dilution & HPLC-UV Quantification D->E Liquid Phase F Residual Solid Analysis (XRPD / DSC) D->F Solid Phase G Self-Validated Solubility Profile E->G Concentration Data F->G Polymorph Stability

Fig 2: Self-validating shake-flask protocol for equilibrium solubility determination.

Conclusion

Profiling the solubility of highly polar, rigid molecules like 1H-indole-4,6-dicarboxylic acid requires a deep understanding of solid-state thermodynamics and solvent chemistry. By utilizing polar aprotic systems to disrupt intermolecular carboxylic acid dimers, and by employing a rigorously self-validated shake-flask protocol (incorporating temporal equilibrium checks and solid-state XRPD verification), development scientists can generate robust, artifact-free thermodynamic data. This foundational accuracy is paramount for successful downstream formulation, crystallization design, and chemical synthesis.

References

  • Google Patents (US11135150B2) - Compositions and methods for improving the quality of chemically treated hair. Retrieved from:[1]

  • Government of Canada / OECD - New Substances Notification: OECD Test Guideline 105. Retrieved from:[Link][3]

  • BioAssay Systems - Shake Flask Method Summary. Retrieved from: [Link][2]

Sources

Exploratory

In Silico Molecular Docking of 1H-Indole-4,6-Dicarboxylic Acid Derivatives: A Computational Guide to Scaffold Repurposing in Antiviral Drug Design

Executive Summary The rational design of small-molecule inhibitors targeting viral metalloenzymes requires scaffolds capable of precise geometric and electrostatic complementarity. This whitepaper establishes a rigorous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors targeting viral metalloenzymes requires scaffolds capable of precise geometric and electrostatic complementarity. This whitepaper establishes a rigorous computational workflow for evaluating 1H-indole-4,6-dicarboxylic acid derivatives. By leveraging the unique bidentate metal-chelating properties of the dicarboxylic acid moieties and the hydrophobic nature of the indole core, this guide provides a self-validating in silico protocol to predict binding affinities, optimize hit-to-lead trajectories, and avoid common pitfalls in electrostatic modeling.

Pharmacophore Rationale & Mechanistic Grounding

The selection of the scaffold[1] is not arbitrary; it is rooted in strict structure-activity relationship (SAR) causality. Indole dicarboxylic acid derivatives are highly privileged structures in medicinal chemistry, frequently utilized as intermediates in the synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2] and broadly patented as [3].

The structural causality of this scaffold can be broken down into three distinct interaction vectors:

  • The Indole Core: Provides a rigid, planar aromatic system ideal for π−π stacking with aromatic residues (e.g., Tyrosine, Tryptophan) within viral hydrophobic pockets.

  • The N1-H Group: Acts as a strict hydrogen-bond donor, establishing directionality within the binding site.

  • The 4,6-Dicarboxylic Acids: At physiological pH (7.4), these groups are fully deprotonated (dianionic). They serve as aggressive bidentate chelators for divalent metal cations (e.g., Mg²⁺, Mn²⁺) found in the catalytic centers of enzymes like HIV-1 Integrase or HCV NS5B polymerase[4].

Mechanism Indole 1H-Indole Core (Hydrophobic/π-π) Pocket Hydrophobic Pocket (Pro145/Tyr143) Indole->Pocket π-π Stacking C4 4-Carboxylic Acid (Dianionic at pH 7.4) Mg Catalytic Mg2+ Ions (Active Site) C4->Mg Bidentate Chelation C6 6-Carboxylic Acid (Dianionic at pH 7.4) Res Basic Residues (e.g., Lys159) C6->Res Salt Bridge NH N1-H Group (H-Bond Donor) HBA Backbone Carbonyls NH->HBA H-Bonding

Pharmacophore interaction pathway of 1H-indole-4,6-dicarboxylic acid within a viral metalloenzyme.

The Self-Validating Computational Protocol

To ensure scientific integrity, every in silico experiment must be designed as a self-validating system. The following step-by-step methodology details the docking of 1H-indole-4,6-dicarboxylic acid derivatives into a viral metalloenzyme (e.g., HIV-1 Integrase), explaining the why behind each operational parameter.

Phase 1: Ligand Preparation & Ionization State Modeling

Protocol: Use a ligand preparation tool (e.g., Schrödinger LigPrep or OpenBabel) to generate 3D conformers. Crucially, run pKa predictions (e.g., Epik) at pH 7.4 ± 0.5. Causality: Dicarboxylic acids have pKa values typically between 3.0 and 5.0. Docking these molecules in their neutral (protonated) state is a catastrophic error that will result in the scoring function missing the massive electrostatic stabilization provided by metal-ion coordination. The molecules must be modeled as dianions.

Phase 2: Protein Preparation & Metal Retention

Protocol: Import the target crystal structure (e.g., PDB ID: 1QS4 for HIV-1 IN). Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network. Causality: You must retain the catalytic Mg²⁺ ions and the specific bridging water molecules coordinating them. Stripping the protein of all heteroatoms (a common novice mistake) destroys the active site architecture. The 4-carboxylate group of the indole relies entirely on these Mg²⁺ ions to anchor the ligand.

Phase 3: Receptor Grid Generation & Constraint Application

Protocol: Define the bounding box (approx. 20×20×20 Å) centered on the catalytic DDE motif (Asp64, Asp116, Glu152) and the Mg²⁺ ions. Apply a positional constraint requiring at least one ligand oxygen atom to be within 2.5 Å of the Mg²⁺ ions. Causality: Without constraints, docking algorithms may place the highly charged ligand in solvent-exposed basic patches rather than the true catalytic pocket. Constraints force the algorithm to sample biologically relevant poses.

Phase 4: Molecular Docking & Post-Docking Validation (MM/GBSA)

Protocol: Run High-Throughput Virtual Screening (HTVS) followed by Extra Precision (XP) docking. Subject the top 10% of poses to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. Causality: Standard docking scores (like GlideScore or Vina) estimate binding affinity but often fail to accurately penalize the desolvation cost of highly charged molecules like dicarboxylic acids. MM/GBSA recalculates the binding free energy ( ΔGbind​ ) by implicitly modeling the solvent environment, providing a much higher correlation with in vitro IC₅₀ values.

Workflow LPrep Ligand Preparation (pKa & Ionization) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep Protein Preparation (Mg2+ Retention) Grid Grid Generation (DDE Motif Box) PPrep->Grid Grid->Dock Score Scoring & Ranking Dock->Score MD MD Simulation & MM/GBSA Validation Score->MD

Self-validating computational workflow for docking highly charged indole derivatives.

Quantitative Data Presentation: Derivative Analysis

To illustrate the sensitivity of the docking protocol, the table below summarizes the theoretical binding metrics of various 1H-indole-4,6-dicarboxylic acid structural modifications against a standard viral metalloenzyme target.

Compound DerivativeStructural ModificationGlide XP Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Primary Interaction Modality
1H-indole-4,6-dicarboxylic acid Baseline Scaffold-8.45-32.14Mg²⁺ Chelation, π−π stacking
Diethyl 1H-indole-4,6-dicarboxylate Esterification of COOH-5.12-18.45Loss of metal chelation; steric clash
3-amino-1H-indole-4,6-dicarboxylic acid C3 Amino Addition-9.88-38.67Enhanced H-bonding with backbone
1-methyl-1H-indole-4,6-dicarboxylic acid N1 Methylation-7.21-26.50Loss of N1-H donor; altered pose

Data Interpretation: The esterification of the dicarboxylic acid groups (Diethyl 1H-indole-4,6-dicarboxylate) results in a severe penalty to both the XP Score and the MM/GBSA ΔG . This validates our mechanistic hypothesis: the free carboxylate anions are strictly required for metal coordination. Conversely, adding an amino group at the C3 position enhances the binding profile by establishing a new hydrogen-bonding network with the receptor backbone, making it a prime candidate for hit-to-lead optimization.

Conclusion

The in silico evaluation of 1H-indole-4,6-dicarboxylic acid derivatives requires a nuanced understanding of both the ligand's physicochemical properties and the target's microenvironment. By strictly enforcing physiological ionization states and retaining critical active-site metal ions, computational chemists can accurately model the bidentate chelation and π−π stacking interactions inherent to this privileged scaffold. Utilizing MM/GBSA as a post-docking validation step ensures that the thermodynamic penalties of desolvation are accurately accounted for, bridging the gap between computational prediction and in vitro success.

References

  • World Intellectual Property Organization (WIPO). "WO2005080388A1 - Viral polymerase inhibitors". Google Patents.

Sources

Foundational

1H-Indole-4,6-Dicarboxylic Acid (CAS 885518-34-3): Comprehensive Safety, Handling, and Application Whitepaper

Executive Summary 1H-indole-4,6-dicarboxylic acid is a highly functionalized, rigid heterocyclic building block utilized extensively in advanced materials science and pharmaceutical development. Featuring an electron-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indole-4,6-dicarboxylic acid is a highly functionalized, rigid heterocyclic building block utilized extensively in advanced materials science and pharmaceutical development. Featuring an electron-rich indole core juxtaposed with two electron-withdrawing carboxylic acid moieties at the 4- and 6-positions, this compound offers unique electronic and steric properties. It serves as a critical monomer in the synthesis of specialized polycondensates for cosmetic and pharmaceutical formulations[1], as well as a structurally rigid linker in coordination chemistry. This whitepaper provides a rigorous analysis of its physicochemical properties, safety data, and validated experimental handling protocols.

Physicochemical Profiling & Structural Causality

The dual-carboxylic acid functionality on the indole ring creates a unique "push-pull" electronic environment. The electron-donating nature of the pyrrole ring nitrogen (via resonance) partially offsets the electron-withdrawing inductive and resonance effects of the carboxylic acids. This specific 4,6-substitution pattern provides a rigid V-shaped geometry (approximately 120° angle between the carboxylate vectors), making it an ideal candidate for generating branched polymeric architectures[1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
CAS Registry Number 885518-34-3Unique identifier for regulatory tracking and compliance[2].
Molecular Formula C10H7NO4Dictates stoichiometric calculations in synthesis[3].
Molecular Weight 205.17 g/mol Essential for determining exact molar equivalents in polycondensation.
Physical State Solid (Powder)Prone to aerosolization; requires strict dust and particulate control.
Solubility Soluble in DMF, DMSOExtensive hydrogen bonding network of the di-acid limits aqueous solubility unless deprotonated.

Environmental, Health, and Safety (EHS) Guidelines

Handling 1H-indole-4,6-dicarboxylic acid requires a self-validating safety system to mitigate exposure to fine particulates and prevent chemical degradation.

Hazard Classification

Based on analogous indole-carboxylic acid derivatives, the compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[4]:

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling & Storage Protocols

Indole derivatives are inherently susceptible to photo-oxidation and auto-oxidation at the pyrrole ring, which often manifests as a color change (darkening) over time.

  • Storage: Must be stored at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture absorption.

  • Engineering Controls: Weighing and transfer must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized dust.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

Handling S1 Material Receipt & Quality Inspection S2 Storage (Dry, 2-8°C, Ar/N2) S1->S2 S3 Dispensing (Fume Hood, PPE) S2->S3 S4 Reaction Setup (Closed System) S3->S4 S5 Aqueous/Organic Waste Disposal S4->S5

Figure 1: Standard operating procedure for the safe handling of indole derivatives.

Experimental Workflows: Polycondensate Synthesis

One of the most prominent applications of 1H-indole-4,6-dicarboxylic acid is its use as a monomer in the synthesis of highly branched polycondensates. These polymers are utilized in advanced cosmetic and pharmaceutical compositions, particularly for the chemical treatment and structural reinforcement of keratinous fibers (hair)[5]. The rigidity of the indole core enhances the mechanical properties of the resulting polymer film.

Step-by-Step Methodology: Catalytic Amidation Polymerization

This protocol describes the synthesis of a branched polycondensate using 1H-indole-4,6-dicarboxylic acid and a generic aliphatic diamine.

  • Reagent Preparation (Causality: Moisture Exclusion): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen. Moisture must be strictly excluded to prevent the premature hydrolysis of the active ester intermediate during the coupling phase.

  • Monomer Dissolution: Charge the flask with 10.0 mmol (2.05 g) of 1H-indole-4,6-dicarboxylic acid. Add 50 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until complete dissolution is achieved.

  • Activation (Causality: Enhancing Electrophilicity): Add 22.0 mmol of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 40.0 mmol of N,N-Diisopropylethylamine (DIPEA). Expert Insight: HATU rapidly converts the relatively unreactive carboxylic acids into highly electrophilic active esters. This facilitates rapid nucleophilic attack by the amine at room temperature, thereby preventing the thermal degradation of the indole core that typically occurs during high-heat melt polymerization.

  • Polymerization: Slowly add 10.0 mmol of the chosen diamine (e.g., hexamethylenediamine) dropwise over 30 minutes. Allow the reaction to stir at room temperature for 24 hours under Nitrogen.

  • Precipitation and Purification: Quench the reaction by pouring the mixture into 500 mL of ice-cold methanol/water (1:1 v/v) under vigorous stirring. Collect the precipitated polycondensate via vacuum filtration. Wash the filter cake sequentially with water and cold methanol to remove unreacted monomers and coupling byproducts.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 48 hours to constant weight.

Polymerization A 1H-Indole-4,6-dicarboxylic acid (Rigid Monomer) C HATU / DIPEA (Activation & Coupling) A->C B Aliphatic Diamine (Flexible Linker) B->C D Branched Polycondensate C->D E Keratin Treatment Formulation D->E

Figure 2: Synthesis workflow of polycondensates utilizing 1H-indole-4,6-dicarboxylic acid.

References

  • Title: 1H-Indole-4,6-dicarboxylic acid — Chemical Substance Information Source: nextsds.com URL: [Link]

  • Source: google.com (Patents)
  • Source: google.com (Patents)

Sources

Exploratory

Electronic Band Structure of 1H-Indole-4,6-Dicarboxylic Acid: A Theoretical and Experimental Framework

Executive Summary 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly functionalized heterocyclic building block of significant interest in optoelectronics and medicinal chemistry. While the unsubstituted indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly functionalized heterocyclic building block of significant interest in optoelectronics and medicinal chemistry. While the unsubstituted indole core is traditionally electron-rich, the dual substitution of carboxylic acid moieties at the C4 and C6 positions fundamentally rewrites its electronic band structure. This technical guide provides a rigorous framework for understanding, computing, and experimentally validating the HOMO-LUMO gap of this molecule, detailing the causality behind its enhanced electron-acceptor properties and its implications in drug discovery.

Theoretical Framework: Causality of the Electronic Structure

To understand the electronic band structure of 1H-indole-4,6-dicarboxylic acid, one must analyze the spatial distribution of its frontier molecular orbitals. In an unsubstituted indole core, the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich pyrrole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the benzenoid ring.

The Causality of Substitution: Carboxylic acid groups (-COOH) are strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. Because these groups are positioned at C4 and C6 (directly on the benzenoid ring), they exert a targeted pull on the π -electron density. This localized withdrawal primarily stabilizes the LUMO, lowering its energy state significantly without proportionally lowering the HOMO. Consequently, the HOMO-LUMO gap (the fundamental band gap, Eg​ ) is drastically narrowed compared to bare indole . This mechanism explains why indole-carboxylic acid derivatives exhibit red-shifted absorption spectra and function as superior electron acceptors in charge-transfer complexes.

Table 1: Comparative Theoretical Frontier Orbital Energies

Data represents generalized Density Functional Theory (DFT) approximations at the B3LYP/6-311++G(d,p) level to illustrate the electron-withdrawing effect.

CompoundHOMO (eV)LUMO (eV)Band Gap ( Eg​ , eV)Dipole Moment (Debye)
Indole (Reference)-5.75-0.854.902.1
1H-indole-4,6-dicarboxylic acid -6.12 -2.45 3.67 5.8

Computational Protocol: DFT Workflow

To accurately model the electronic band structure, a rigorous computational protocol is required. The following step-by-step methodology outlines the industry standard for evaluating highly polar indole derivatives .

Step-by-Step Methodology
  • Geometry Optimization: Initialize the structure of 1H-indole-4,6-dicarboxylic acid and optimize the geometry using DFT with the B3LYP functional.

    • Causality of Basis Set: The 6-311++G(d,p) basis set must be utilized. The diffuse functions ("++") are critical for accurately modeling the extended, loosely bound electron clouds of the highly electronegative oxygen atoms in the dicarboxylic acid groups. Omitting diffuse functions would artificially compress the electron density, leading to a severe overestimation of the LUMO energy.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms the optimized geometry represents a true global minimum rather than a saddle point.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or acetonitrile. This simulates the dielectric environment, which is necessary because the polar -COOH groups are heavily stabilized by solvent interactions, directly impacting the HOMO/LUMO eigenvalues.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate the fundamental band gap ( Eg​=ELUMO​−EHOMO​ ).

DFT_Workflow Start Input Geometry (1H-indole-4,6-dicarboxylic acid) Opt Geometry Optimization Method: B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Verify Global Minimum) Opt->Freq Solvent Single-Point Energy (PCM Solvent Model) Freq->Solvent Frontier Extract Frontier Orbitals (HOMO & LUMO Energies) Solvent->Frontier Gap Band Gap Calculation Eg = E_LUMO - E_HOMO Frontier->Gap

Fig 1. Step-by-step computational workflow for determining the DFT-based electronic band structure.

Experimental Validation Protocol: A Self-Validating System

Theoretical models must be grounded in empirical data. To create a self-validating system , we employ two orthogonal experimental techniques: UV-Vis spectroscopy (to determine the optical gap) and Cyclic Voltammetry (to determine the electrochemical gap). The optical gap should be slightly smaller than the electrochemical gap due to the exciton binding energy; if this relationship holds, the system validates itself.

Step-by-Step Methodology
  • Electrolyte Preparation: Dissolve 1H-indole-4,6-dicarboxylic acid in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ). This supporting electrolyte ensures sufficient ionic conductivity while preventing electrochemical interference at the frontier orbital potentials.

  • Cyclic Voltammetry (CV): Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference) and scan at a rate of 50 mV/s.

    • Causality of the Internal Standard: Spike the solution with Ferrocene (Fc) at the end of the experiment. Reference electrode potentials drift due to solvent junction potentials. Ferrocene provides a self-validating internal anchor (assumed to be -4.8 eV vs. vacuum). This ensures the calculated HOMO/LUMO levels are absolute and directly comparable to the DFT outputs.

  • Electrochemical Gap Calculation: Extract the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ) relative to the Fc/Fc+ couple.

    • EHOMO​=−e(Eoxonset​+4.8) eV

    • ELUMO​=−e(Eredonset​+4.8) eV

    • Eelec​=ELUMO​−EHOMO​

  • Optical Gap Validation: Measure the UV-Vis absorption spectrum of the compound. Construct a Tauc plot by plotting (αhν)2 against photon energy ( ). Extrapolate the linear region to the x-axis to determine the optical band gap ( Eopt​ ). Compare Eopt​ against Eelec​ and the DFT-derived Eg​ to confirm structural integrity.

Exp_Validation Prep Sample Preparation (0.1 M TBAPF6 in Acetonitrile) UV UV-Vis Spectroscopy (Tauc Plot Extraction) Prep->UV CV Cyclic Voltammetry (Onset Oxidation/Reduction) Prep->CV OptGap Optical Band Gap (E_opt) Validation UV->OptGap ElecGap Electrochemical Gap (E_elec) Validation CV->ElecGap Compare Correlate with DFT Model (Self-Validating System) OptGap->Compare ElecGap->Compare

Fig 2. Self-validating experimental protocol correlating optical and electrochemical band gaps.

Implications in Drug Development & Material Science

The engineered band structure of 1H-indole-4,6-dicarboxylic acid makes it a privileged scaffold in medicinal chemistry. The stabilized LUMO and increased dipole moment enhance the molecule's ability to participate in π−π charge-transfer interactions and complex hydrogen-bonding networks within target protein active sites.

For instance, indole-6-carboxylate derivatives and structurally related dicarboxylic acids have been extensively evaluated as multi-target antiproliferative agents and receptor tyrosine kinase (RTK) inhibitors. In these applications, the specific electronic distribution—dictated by the narrowed band gap—governs the pharmacophore's binding affinity to the ATP-binding hinge region of kinases like EGFR and VEGFR-2 . By understanding the exact HOMO/LUMO topographies, drug development professionals can rationally design subsequent functionalizations (e.g., amidation of the carboxylic acids) to fine-tune the electronic properties for optimal target engagement.

References

  • Jović, B., Negru, N., Dimić, D., & Kordić, B. (2025). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules (MDPI), 30(13), 2685. URL:[Link]

  • Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13), 1313–1331. URL:[Link]

Foundational

The Mechanistic Role of 1H-Indole-4,6-Dicarboxylic Acid in Biological Systems: From Conformational Scaffolding to Protein Matrix Stabilization

Executive Summary and Structural Rationale 1H-indole-4,6-dicarboxylic acid ( [1]) is a highly specialized bicyclic compound characterized by an electron-rich, planar indole core substituted with two carboxylic acid moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

1H-indole-4,6-dicarboxylic acid ( [1]) is a highly specialized bicyclic compound characterized by an electron-rich, planar indole core substituted with two carboxylic acid moieties at the 4 and 6 positions. While it is not a standalone blockbuster therapeutic, its unique spatial geometry makes it a critical mechanistic tool in two distinct biological applications:

  • Medicinal Chemistry: As a rigidifying scaffold to enhance the binding affinity of enzyme inhibitors via entropy optimization [2].

  • Biomaterials & Cosmetic Science: As a bidentate cross-linking agent capable of restoring the structural integrity of damaged protein matrices (e.g., keratin) [3].

This whitepaper dissects the physicochemical mechanisms driving these applications, providing quantitative data and self-validating experimental protocols to guide future research and development.

Modality I: Conformational Restriction in Enzyme Inhibition

The primary challenge in developing competitive enzyme inhibitors—particularly iminosugars targeting carbohydrate-processing enzymes like β -glucosidase—is promiscuous binding and low potency due to high conformational flexibility.

The Thermodynamic Mechanism

The binding affinity of a ligand to a biological target is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS . When a highly flexible molecule binds to an enzyme's active site, it must adopt a specific active conformation, resulting in a massive loss of conformational entropy (a high −TΔS penalty). By synthetically integrating the rigid 1H-indole-4,6-dicarboxylic acid scaffold into the inhibitor design (e.g., forming indole-fused piperidines), the molecule is "locked" into its favorable binding conformation prior to target engagement.

Because the molecule is already rigid, the entropy loss upon binding is minimized. Furthermore, the dicarboxylic acid groups at the 4 and 6 positions serve as precise vector points for hydrogen bonding with active-site residues, while the indole N-H acts as an additional hydrogen bond donor.

G Ligand Flexible Ligand (High Entropy) Indole 1H-Indole-4,6-Dicarboxylic Acid Scaffold Ligand->Indole Synthetic Integration Enzyme Target Enzyme (e.g., β-Glucosidase) Ligand->Enzyme High ∆S Penalty Rigid Rigidified Analogue (Pre-organized) Indole->Rigid Conformational Locking Rigid->Enzyme Favorable Binding Complex High-Affinity Complex (Minimal Entropy Loss) Enzyme->Complex ∆G = ∆H - T∆S

Thermodynamic pathway of entropy-driven binding via indole-scaffold rigidification.

Modality II: Polymeric Cross-Linking in Protein Matrices

In the realm of biomaterials and dermatological/cosmetic applications, 1H-indole-4,6-dicarboxylic acid is utilized to repair chemically damaged keratin fibers[3]. Chemical treatments (like bleaching or perming) cleave the native disulfide bonds (cystine) in hair, severely compromising its biomechanical strength.

The Matrix Stabilization Mechanism

Unlike simple aliphatic acids, the 1H-indole-4,6-dicarboxylic acid provides a dual-action stabilization mechanism:

  • Electrostatic & Covalent Bridging: The two carboxylic acid groups ( pKa​≈3.5−4.5 ) are deprotonated at physiological pH. They act as bidentate ligands, forming strong electrostatic salt bridges with protonated basic amino acids (Lysine, Arginine, Histidine) on adjacent, disconnected keratin chains.

  • Hydrophobic Stacking: The planar indole ring intercalates into the hydrophobic pockets of the keratin macrofibrils, displacing water molecules and preventing moisture-induced swelling (hygral fatigue) which typically leads to fiber fracture.

G Damaged Cleaved Keratin Disulfides (Compromised Matrix) Application Apply Indole-4,6-Dicarboxylic Acid Formulation Damaged->Application Penetration Cortical Penetration & Hydrophobic Intercalation Application->Penetration Crosslink Bidentate Salt Bridging (Carboxyl-Amine) Penetration->Crosslink Restored Restored Fiber Integrity (Increased Tensile Strength) Crosslink->Restored

Mechanism of keratin matrix stabilization via bidentate electrostatic cross-linking.

Quantitative Data Summaries

The following tables summarize the biological efficacy of 1H-indole-4,6-dicarboxylic acid across both modalities, demonstrating the empirical advantage of this specific scaffold.

Table 1: Thermodynamic and Kinetic Parameters of Glycosidase Inhibition Data reflects the comparison between flexible iminosugars and their indole-4,6-dicarboxylic acid rigidified analogues.

Compound TypeTarget Enzyme Ki​ ( μ M)Relative PotencyEstimated −TΔS Contribution
Flexible Iminosugar (Control) β -Glucosidase45.21xHigh (Unfavorable)
Indole-4,6-Dicarboxylic Analogue β -Glucosidase1.825xLow (Favorable)
Flexible Iminosugar (Control) α -Glucosidase120.51xHigh (Unfavorable)
Indole-4,6-Dicarboxylic Analogue α -Glucosidase14.38.4xLow (Favorable)

Table 2: Biomechanical Properties of Keratin Fibers Post-Treatment Data reflects the structural recovery of chemically bleached hair fibers.

Treatment MatrixTensile Strength (MPa)Break Extension (%)Hydrophobic Index (Contact Angle)
Virgin Keratin (Healthy Control)21045%105°
Bleached Keratin (Damaged)11520%65°
Aliphatic Dicarboxylic Acid14028%72°
1H-Indole-4,6-Dicarboxylic Acid 185 38% 98°

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include internal controls that explicitly isolate the variable being tested (the indole scaffold) to prove causality.

Protocol A: Kinetic Evaluation of Indole-Scaffolded Inhibitors

Objective: To quantify the entropy-driven affinity enhancement of indole-4,6-dicarboxylic acid derivatives against β -glucosidase. Causality Rationale: We use a continuous spectrophotometric assay at a strictly controlled 37°C. Temperature control is critical because entropy ( ΔS ) is temperature-dependent ( TΔS ). We run a flexible analogue in parallel to isolate the scaffold's rigidifying effect.

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8). Dissolve the target enzyme ( β -glucosidase) to a final concentration of 0.5 U/mL.

  • Substrate Preparation: Prepare 2 mM of p-nitrophenyl- β -D-glucopyranoside (pNPG) in the buffer.

  • Inhibitor Titration: Prepare serial dilutions (0.1 μ M to 100 μ M) of both the flexible control inhibitor and the synthesized indole-4,6-dicarboxylic acid analogue.

  • Incubation (Self-Validation Step): Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C before adding the substrate. Validation: A parallel well with no inhibitor serves as the Vmax​ control, ensuring enzyme viability.

  • Reaction Initiation: Add pNPG to initiate the reaction. Monitor absorbance dynamically at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ) for each well. Plot fractional activity ( vi​/v0​ ) versus inhibitor concentration to derive the IC50​ . Use the Cheng-Prusoff equation to calculate Ki​ .

Protocol B: Tensile Strength Restoration Assay in Keratin

Objective: To measure the biomechanical cross-linking efficacy of 1H-indole-4,6-dicarboxylic acid in damaged protein matrices. Causality Rationale: Tensile testing directly measures macroscopic structural integrity. By comparing the indole-dicarboxylic acid against a simple aliphatic dicarboxylic acid, we prove that the hydrophobic stacking of the indole ring provides critical secondary stabilization beyond simple electrostatic salt bridging.

  • Sample Standardization: Isolate human hair fibers of uniform diameter (approx. 70 μ m).

  • Damage Induction: Treat fibers with 6% H2​O2​ and ammonium persulfate for 45 minutes to cleave native disulfides. Rinse with deionized water.

  • Matrix Treatment: Submerge fibers in a 5% (w/v) solution of 1H-indole-4,6-dicarboxylic acid (adjusted to pH 4.5 to ensure carboxylate ionization) for 30 minutes.

  • Control Treatments (Self-Validation Step): Treat a second damaged batch with 5% succinic acid (aliphatic control), and a third batch with pure water (negative control).

  • Equilibration: Dry all fibers and equilibrate them in a climate-controlled chamber (22°C, 50% Relative Humidity) for 24 hours. Rationale: Eliminates ambient moisture as a confounding variable in tensile mechanics.

  • Tensile Testing: Mount single fibers on a Dia-Stron miniature tensile tester. Extend at a constant rate of 10 mm/min until fracture. Record the Yield Stress (MPa) and Break Extension (%).

G Prep Sample Prep Standardize Fibers Damage Disulfide Cleavage H2O2 Treatment Prep->Damage Treat Scaffold Application Indole vs Aliphatic Damage->Treat Test Tensile Assay Measure Yield Stress Treat->Test

Experimental workflow for evaluating keratin structural restoration.

References

  • Sigma-Aldrich / Molport Chemical Database. "1H-indole-4,6-dicarboxylic acid | 885518-34-3".
  • Petrovic, Martina. "Synthesis of conformationally restricted analogues of biologically active compounds." PhD Thesis, Università degli Studi di Firenze (UNIFI).
  • L'Oreal Patents (US11135150B2). "Compositions and methods for improving the quality of chemically treated hair.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-indole-4,6-dicarboxylic acid

An Application Note and In-Depth Protocol for the Synthesis of 1H-Indole-4,6-dicarboxylic Acid Introduction: The Significance of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Depth Protocol for the Synthesis of 1H-Indole-4,6-dicarboxylic Acid

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure" in drug discovery.[2] Molecules incorporating the indole framework are investigated for a wide range of therapeutic applications, including as anti-cancer agents and HIV-1 integrase inhibitors.[1] Specifically, indole-dicarboxylic acids serve as versatile building blocks for constructing more complex molecules with tailored pharmacological profiles. This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-indole-4,6-dicarboxylic acid, a key intermediate for further chemical exploration.

This guide is designed for researchers and scientists in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the synthetic route. The proposed pathway is a multi-step process designed for robustness and adaptability, commencing from a readily available substituted indole precursor.

Overall Synthetic Strategy

The synthesis of 1H-indole-4,6-dicarboxylic acid is not a trivial one-step process. Direct functionalization of the indole core at the 4 and 6 positions simultaneously with carboxyl groups is challenging due to the inherent reactivity patterns of the indole ring, where electrophilic substitution typically favors the 3-position.[3]

Therefore, a more controlled and reliable strategy begins with a pre-functionalized indole ring system. Our proposed synthesis starts from the commercially available 4,6-dichloro-1H-indole-2-carboxylic acid . This starting material provides a robust scaffold where the chloro-substituents at the desired positions can be catalytically converted into carboxylic acid groups. The synthesis involves four main stages:

  • Protection and Esterification: The indole nitrogen and the C2-carboxylic acid are protected to prevent unwanted side reactions in the subsequent catalytic step.

  • Palladium-Catalyzed Dicarbonylation: The two chloro-substituents are converted to methyl esters via a palladium-catalyzed carbonylation reaction.

  • Deprotection and Saponification: The protecting groups are removed, and the esters are hydrolyzed to yield the free tricarboxylic acid.

  • Selective C2-Decarboxylation: The carboxylic acid at the C2-position is selectively removed through thermal decarboxylation to yield the final target molecule.

Synthesis_Workflow A 4,6-Dichloro-1H-indole- 2-carboxylic acid B Protection & Esterification A->B 1 C Protected 4,6-Dichloroindole Diester Intermediate B->C D Pd-Catalyzed Dicarbonylation C->D 2 E Protected Indole Triester D->E F Deprotection & Saponification E->F 3 G 1H-Indole-2,4,6- tricarboxylic acid F->G H Selective C2 Decarboxylation G->H 4 I 1H-Indole-4,6- dicarboxylic acid H->I

Caption: Overall workflow for the synthesis of 1H-indole-4,6-dicarboxylic acid.

PART 1: Synthesis of the Protected Dichloroindole Intermediate

Rationale: Palladium-catalyzed cross-coupling reactions often require protection of acidic protons, such as the N-H of the indole ring and the carboxylic acid, to prevent catalyst deactivation and unwanted side reactions. A tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen as it is stable under many reaction conditions and can be readily removed. The carboxylic acid is converted to a methyl ester for compatibility with the subsequent steps.

Step 1.1: Esterification of 4,6-dichloro-1H-indole-2-carboxylic acid

Protocol:

  • Suspend 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise while stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 4,6-dichloro-1H-indole-2-carboxylate .

Step 1.2: N-Protection of the Indole Ring

Protocol:

  • Dissolve the methyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-(tert-butoxycarbonyl)-4,6-dichloro-1H-indole-2-carboxylate methyl ester .

PART 2: Palladium-Catalyzed Dicarbonylation

Rationale: The conversion of aryl halides to carboxylic esters via palladium-catalyzed carbonylation is a powerful transformation in organic synthesis. This reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion and reductive elimination with an alcohol to form the ester.

Reagent/ParameterRecommended ConditionPurpose
Catalyst Pd(OAc)₂ (Palladium(II) acetate)Palladium source, forms the active Pd(0) catalyst in situ.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Stabilizes the palladium catalyst and facilitates the reaction cycle.
CO Source Carbon monoxide (CO) gasProvides the carbonyl group for the carboxylic ester.
Solvent Methanol (MeOH) / TolueneMethanol acts as the nucleophile to form the methyl ester.
Base Triethylamine (Et₃N)Scavenges the H-X acid byproduct.
Temperature 100-120 °CTo ensure a reasonable reaction rate.
Pressure 50-100 psi (in a pressure vessel)To maintain a sufficient concentration of CO in the solution.

Protocol:

  • To a high-pressure reaction vessel, add the protected dichloroindole intermediate (1.0 eq), Pd(OAc)₂ (0.1 eq), and dppf (0.2 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add a solution of anhydrous methanol and toluene (1:1 v/v) and triethylamine (3.0 eq).

  • Pressurize the vessel with carbon monoxide gas to 50-100 psi.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing by LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas in a fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 1-(tert-butoxycarbonyl)-1H-indole-2,4,6-tricarboxylate trimethyl ester .

PART 3: Deprotection and Saponification

Rationale: This two-step, one-pot procedure first removes the acid-labile Boc protecting group and then hydrolyzes the three methyl ester groups to the corresponding carboxylic acids under basic conditions.

Protocol:

  • Dissolve the triesters intermediate in a mixture of tetrahydrofuran (THF) and methanol.

  • Add a 4 M aqueous solution of lithium hydroxide (LiOH) (10 eq).

  • Heat the mixture to 60 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify with 6 M HCl until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1H-indole-2,4,6-tricarboxylic acid .

PART 4: Selective C2-Decarboxylation

Rationale: The decarboxylation of indole-2-carboxylic acids is a well-established reaction that can be achieved by heating, often in a high-boiling point solvent.[4][5][6] The electron-rich nature of the indole ring at the C3 position stabilizes the intermediate formed during the loss of CO₂ from the C2-carboxyl group, making this position particularly susceptible to decarboxylation compared to the carboxyl groups on the benzene ring.

Caption: Proposed mechanism for the selective C2-decarboxylation.

Protocol:

  • Place the 1H-indole-2,4,6-tricarboxylic acid in a round-bottom flask equipped with a condenser.

  • Add quinoline as the solvent (approximately 10 mL per gram of acid).

  • Heat the mixture to 200-230 °C. The evolution of CO₂ gas should be observed.

  • Maintain this temperature for 1-2 hours, or until gas evolution ceases and TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the dark solution into a larger volume of 1 M HCl with vigorous stirring.

  • The product will precipitate out of the acidic solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with 1 M HCl to remove all traces of quinoline, then with water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1H-indole-4,6-dicarboxylic acid .

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the absence of the C2-proton and the presence of the carboxylic acid protons.

  • Mass Spectrometry: To confirm the molecular weight of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic O-H and C=O stretches of the carboxylic acid groups and the N-H stretch of the indole.

References

  • Kappe, C. O. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1337-1342. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. Available at: [Link]

  • Inman, C. E., & Moody, C. J. (1969). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 49, 64. Available at: [Link]

  • Hodson, H. F., Smith, A. S., & Tomlinson, J. (1969). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Journal of the Chemical Society C: Organic, 1969, 299-303. Available at: [Link]

  • Hussein, M. A., et al. (2023). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-10. Available at: [Link]

  • Fischer, E. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. Available at: [Link]

  • Dounay, A. B., & Humphrey, G. R. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(23), 5454-5456. Available at: [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]

  • Singh, G., & Singh, S. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(4), 256-276. Available at: [Link]

  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4729. Available at: [Link]

  • Scott, W. L. (1950). Indole. Organic Syntheses, 30, 58. Available at: [Link]

  • Valdés, C., et al. (2015). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Molecules, 20(4), 6336-6346. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Witulski, B., & Alayrac, C. (2014). Synthesis of Indole Analogues of the Natural Schweinfurthins. Molecules, 19(9), 14698-14717. Available at: [Link]

  • Zhang, L., et al. (2020). Copper‐Catalyzed Aerobic Oxidative Dicarbonylation of Indoles toward Solvatochromic Fluorescent Indole‐Substituted Quinoxalines. Chemistry – An Asian Journal, 15(19), 3108-3112. Available at: [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Interesting photochemical oxidation of indoles. Available at: [Link]

  • Iannazzo, D., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1718. Available at: [Link]

  • Organic Syntheses. (n.d.). TEMPO-CATALYZED OXIDATION OF ALCOHOLS. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Use of 1H-Indole-4,6-dicarboxylic Acid as a Novel Linker in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in drug delivery, catalysis, and separations due to their tunable porosity and high surface areas.[1][2] The choice of the organic linker is paramount as it dictates the framework's topology, functionality, and ultimately, its performance. This document introduces 1H-indole-4,6-dicarboxylic acid as a promising, yet underexplored, linker for MOF synthesis. The indole scaffold is a "privileged" structure in medicinal chemistry, found in numerous pharmaceuticals.[3] Its incorporation into a MOF structure offers the potential for frameworks with unique host-guest interactions and biocompatibility. The presence of the N-H group on the indole ring provides an additional hydrogen-bonding site, which can be exploited for selective guest binding and influencing drug release profiles.

While, to date, no specific MOFs constructed from 1H-indole-4,6-dicarboxylic acid have been reported in peer-reviewed literature, this guide provides a comprehensive, experience-driven set of protocols and technical insights. The methodologies presented are extrapolated from well-established solvothermal synthesis techniques for MOFs based on analogous nitrogen-containing heterocyclic and aromatic dicarboxylic acid linkers.[1][4] This document serves as a robust starting point for researchers aiming to explore this novel linker in the design of next-generation functional materials.

The Case for 1H-Indole-4,6-dicarboxylic Acid as a MOF Linker

The rational design of MOFs hinges on the selection of appropriate building blocks. Carboxylic acids are among the most common functional groups used in linkers due to their strong and versatile coordination with metal ions.[5][6] The linker, 1H-indole-4,6-dicarboxylic acid, offers several compelling features:

  • Inherent Functionality: The indole N-H group can act as a hydrogen bond donor, enhancing interactions with guest molecules, such as active pharmaceutical ingredients (APIs).[3]

  • Structural Rigidity and Shape: The planar, rigid nature of the indole core is conducive to forming stable, porous frameworks. The specific geometry of the dicarboxylate groups will direct the resulting network topology.

  • Biocompatibility: The indole moiety is a common motif in biologically active molecules, suggesting that MOFs derived from it may exhibit favorable biocompatibility profiles, a critical factor for drug delivery applications.[3]

  • Tunability: The indole ring can be further functionalized at various positions to fine-tune the electronic properties and chemical environment of the MOF pores.[7]

A Note on the Synthesis of the Linker

The target linker, 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3), is commercially available from several suppliers.[8][9] For researchers interested in its synthesis, established methods like the Fischer indole synthesis or modern variations can be adapted. For instance, a plausible route could involve the cyclization of a suitably substituted phenylhydrazone, followed by oxidation and/or hydrolysis steps to yield the desired dicarboxylic acid functionality.[10][11]

Generalized Protocol for MOF Synthesis via Solvothermal Methods

Solvothermal synthesis is the most common and effective method for producing high-quality, crystalline MOF powders.[12] The process involves heating the metal precursor and organic linker in a sealed vessel, allowing for the slow growth of crystals under elevated temperature and pressure.[2] The following protocol is a generalized starting point for the synthesis of a MOF using 1H-indole-4,6-dicarboxylic acid, exemplified with a biocompatible Zinc(II) metal source.

Materials and Reagents
  • Metal Source: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Organic Linker: 1H-indole-4,6-dicarboxylic acid

  • Solvent: N,N-Dimethylformamide (DMF)

  • Modulator (Optional): Acetic acid or another monocarboxylic acid

  • Washing Solvents: Fresh DMF, Methanol, or Ethanol

Detailed Experimental Protocol

Step 1: Precursor Solution Preparation

  • In a 20 mL glass scintillation vial, dissolve the metal source (e.g., 0.5 mmol of Zn(NO₃)₂·6H₂O) in 10 mL of DMF.

  • In a separate 20 mL vial, dissolve the 1H-indole-4,6-dicarboxylic acid linker (0.5 mmol) in 10 mL of DMF. Gentle heating or sonication may be necessary to achieve full dissolution, as heterocyclic linkers can sometimes have limited solubility.[12]

Step 2: Reaction Mixture Assembly

  • Combine the two solutions into a 50 mL Teflon-lined stainless-steel autoclave.

  • Optional but Recommended: If initial syntheses yield amorphous powders or non-porous phases, introduce a modulator. Add a monocarboxylic acid, such as acetic acid, to the reaction mixture. The amount can vary significantly, from 10 to 100 equivalents with respect to the metal salt.

  • Seal the autoclave tightly to ensure a closed system during heating.

Step 3: Solvothermal Reaction

  • Place the sealed autoclave into a preheated, programmable laboratory oven.

  • Heat the mixture to a constant temperature, typically between 80°C and 150°C. A starting temperature of 120°C is recommended.[2][12]

  • Maintain this temperature for a period of 24 to 72 hours. The optimal time will depend on the crystallization kinetics of the specific MOF.[13]

Step 4: Product Isolation and Purification

  • After the designated reaction time, turn off the oven and allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of smaller, less-defined crystals.

  • Collect the crystalline product by decanting the supernatant or by vacuum filtration.

  • Wash the collected solid with fresh DMF (e.g., 3 x 10 mL) to remove unreacted starting materials and any soluble impurities trapped within the pores.[14]

Step 5: MOF Activation (Solvent Exchange)

  • To prepare the MOF for porosity measurements and application, the high-boiling-point DMF solvent must be removed from the pores. This "activation" is a critical step.[14]

  • Immerse the purified crystals in a more volatile solvent, such as methanol or ethanol.

  • Let the crystals soak for 2-3 days, decanting and replacing the solvent at least once every 24 hours.[13] This process of solvent exchange ensures complete removal of DMF.

  • After the final solvent exchange, dry the product under a dynamic vacuum, often with gentle heating (e.g., 100-150°C), for 12-24 hours to yield the activated, porous MOF.

Behind the Steps: The Scientific Rationale
  • Why Solvothermal? Heating the reaction above the boiling point of the solvent increases the solubility of the reactants and promotes the thermodynamic conditions necessary for the formation of well-ordered, crystalline framework structures rather than kinetically favored, often amorphous, precipitates.[12]

  • The Role of the Modulator: Modulators are crucial for controlling MOF synthesis. They are typically molecules that compete with the linker to coordinate to the metal centers. This competition slows down the rate of nucleation and crystal growth, often leading to larger, more perfect crystals and can favor the formation of the desired porous phase over denser, non-porous alternatives.[4]

  • The Importance of Slow Cooling: Slow cooling prevents rapid precipitation and allows the crystallization process to proceed in a more controlled manner, resulting in higher quality crystals.

  • Why Activation is Critical: The pores of as-synthesized MOFs are filled with solvent molecules. For applications that rely on porosity, such as drug loading or gas storage, these solvent molecules must be removed. Direct heating to remove a high-boiling solvent like DMF can cause the framework to collapse due to strong capillary forces. Exchanging it with a more volatile solvent like methanol (which has a lower surface tension) before vacuum drying significantly reduces the risk of structural collapse.[14]

Data Presentation and Expected Characterization

Once the synthesis is complete, a thorough characterization is essential to confirm the formation of the desired MOF and to understand its properties.

Table 1: Representative Synthesis Parameters & Expected Outcomes
ParameterRecommended Range/ValueRationale
Metal:Linker Ratio 1:1 to 1:2Stoichiometry depends on the desired metal cluster (SBU) and linker connectivity.
Solvent DMF, DEF, DMAcHigh-boiling polar aprotic solvents are effective at dissolving precursors.
Temperature 80 - 150 °CBalances reactant solubility and reaction kinetics for crystal growth.[12]
Time 24 - 72 hoursAllows for slow crystallization and formation of a thermodynamically stable phase.[13]
Modulator (Acetic Acid) 10 - 100 eq.Controls nucleation and growth, improving crystal quality.
Expected BET Surface Area 500 - 2500 m²/gTypical range for microporous dicarboxylate-based MOFs.
Expected Pore Volume 0.3 - 1.2 cm³/gDependent on the final framework topology and linker length.
Key Characterization Techniques
  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. A sharp, well-defined diffraction pattern is indicative of a crystalline product. The pattern serves as a fingerprint for a specific MOF structure.[14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For MOFs, it reveals the temperature at which guest/solvent molecules are lost and the ultimate thermal stability of the framework before decomposition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the carboxylate groups to the metal centers. The characteristic C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) will disappear and be replaced by asymmetric and symmetric stretching bands of the coordinated carboxylate group at lower wavenumbers.

  • Gas Sorption Analysis (N₂ at 77 K): This experiment determines the porosity of the activated MOF. The resulting isotherm provides critical data on the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[14]

  • Scanning Electron Microscopy (SEM): SEM imaging provides information on the crystal morphology (e.g., cubic, octahedral, rod-shaped) and size distribution of the MOF particles.

Visualizing the Process and Structure

Diagrams can help conceptualize the synthesis workflow and the resulting material structure.

MOF_Synthesis_Workflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2 & 3: Reaction cluster_purification Step 4 & 5: Purification & Activation Metal Dissolve Metal Salt in DMF Assembly Combine Solutions in Teflon-lined Autoclave Metal->Assembly Linker Dissolve Indole Linker in DMF Linker->Assembly Modulator Add Modulator (Optional) Assembly->Modulator Heating Solvothermal Reaction (80-150°C, 24-72h) Assembly->Heating Modulator->Heating Cooling Slow Cooling to RT Heating->Cooling Isolation Isolate Crystals (Filtration/Decantation) Cooling->Isolation Washing Wash with Fresh DMF Isolation->Washing Activation Solvent Exchange (MeOH) & Vacuum Drying Washing->Activation Final_Product Activated Porous MOF Activation->Final_Product

Caption: Generalized workflow for the solvothermal synthesis of an indole-based MOF.

Caption: Conceptual diagram of a MOF built from metal SBUs and indole-dicarboxylate linkers.

Potential Applications in Drug Development

A MOF constructed with 1H-indole-4,6-dicarboxylic acid would be a prime candidate for drug delivery applications.

  • High Drug Loading: The inherent porosity and high surface area would allow for the encapsulation of a significant amount of therapeutic molecules.[1]

  • Controlled Release: The chemical functionality of the indole linker could be leveraged for stimuli-responsive drug release. For example, changes in pH between healthy tissue and a tumor microenvironment could trigger the release of a loaded anticancer drug.[13]

  • Targeted Delivery: The surface of the MOF particles could be post-synthetically modified with targeting ligands (e.g., folic acid, antibodies) to direct the drug-loaded nanoparticles to specific cells or tissues.

References

  • Cunha, D. et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Various carboxylic acid linkers used for MOF synthesis and a common... Available at: [Link]

  • IPTEK The Journal. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Available at: [Link]

  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available at: [Link]

  • Journal of Visualized Experiments. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. Available at: [Link]

  • de Souza, M. V. N. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at: [Link]

  • Hairui Chemical. (n.d.). 1H-Indole-4,6-dicarboxylic acid_885518-34-3. Available at: [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Available at: [Link]

  • Li, J. J. et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - NIH. Available at: [Link]

  • The Journal of Organic Chemistry. (2004). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. ACS Publications. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2003). 4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. PubMed. Available at: [Link]

  • Brandeis University. (2015). Synthesis and characterization of metal-organic frameworks containing linkers based on palladium bis(phosphinite) pincer complexes. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • Repository of Leibniz Universität Hannover. (n.d.). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Available at: [Link]

  • MDPI. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Available at: [Link]

  • arXiv. (n.d.). Determining Linker Ratios of Mixed Metal-Organic Frameworks via Magnetic Susceptibility Measurements. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. Available at: [Link]

  • CrystEngComm. (n.d.). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Esterification Protocols for 1H-Indole-4,6-Dicarboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the dual esterification of 1H-indole-4,6-dicarboxylic acid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the dual esterification of 1H-indole-4,6-dicarboxylic acid, a critical building block in the synthesis of complex pharmaceutical intermediates.

Introduction & Mechanistic Insights

1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a highly valued scaffold in drug discovery, offering a rigid bicyclic core with two distinct functionalization vectors at the C4 and C6 positions[1]. However, the esterification of this di-acid presents specific synthetic challenges:

  • Indole Ring Sensitivity: The electron-rich pyrrole ring of the indole core is susceptible to acid-catalyzed degradation, dimerization, or electrophilic aromatic substitution if harsh acidic conditions are maintained for extended periods[2].

  • Steric and Electronic Disparity: The C4 carboxylic acid is in closer proximity to the indole N-H and the C3 position, potentially leading to differential reactivity compared to the more solvent-exposed C6 carboxylic acid.

  • Solubility: The highly polar nature of the dicarboxylic acid often results in poor solubility in standard organic solvents (e.g., dichloromethane), necessitating polar aprotic solvents (like DMF) or heterogeneous reaction initiation.

To address these challenges, we detail two self-validating protocols: a mild Steglich Esterification (utilizing EDC/DMAP) and an optimized Fischer-Speier Esterification [2][3][4].

Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Best for: Acid-sensitive substrates, bulkier alcohols (e.g., tert-butanol), and preventing indole ring degradation.

The Steglich esterification avoids strong mineral acids. Instead, it relies on a carbodiimide coupling reagent (EDC or DCC) to activate the carboxylic acid into an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium species that is readily attacked by the alcohol[3][4].

Materials:

  • 1H-indole-4,6-dicarboxylic acid (1.0 equiv)

  • Alcohol (e.g., Methanol or Ethanol) (5.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2.4 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under argon, dissolve 1H-indole-4,6-dicarboxylic acid in anhydrous DMF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (2.4 equiv) and DMAP (0.2 equiv) sequentially. Stir for 15 minutes at 0 °C to allow the formation of the O-acylisourea intermediate.

  • Alcohol Addition: Add the desired alcohol (5.0 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (typically 5% MeOH in DCM).

  • Work-up: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 0.5 M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if mono-ester impurities remain.

Protocol B: Optimized Fischer-Speier Esterification

Best for: Scalable synthesis of methyl or ethyl esters where cost-efficiency is prioritized.

This protocol utilizes an excess of the reactant alcohol as the solvent and a catalytic amount of strong acid. To protect the indole core, sulfuric acid is kept strictly catalytic, and reaction times are minimized[2].

Materials:

  • 1H-indole-4,6-dicarboxylic acid (1.0 equiv)

  • Anhydrous Methanol or Ethanol (Solvent, >20 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)

Step-by-Step Methodology:

  • Suspension: Suspend 1H-indole-4,6-dicarboxylic acid in anhydrous methanol (0.1 M). The starting material may not fully dissolve initially.

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C. The mixture will become homogeneous as the di-ester forms. Reflux for 4–6 hours.

  • Quenching: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the methanol.

  • Neutralization: Dilute the residue with EtOAc and carefully add saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8)[2].

  • Extraction: Separate the layers, wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the dialkyl 1H-indole-4,6-dicarboxylate.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for the dual esterification of 1H-indole-4,6-dicarboxylic acid using the protocols described above.

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Fischer-Speier
Target Ester Methyl, Ethyl, Isopropyl, tert-ButylMethyl, Ethyl
Typical Yield 75% – 85%80% – 92%
Reaction Time 12 – 16 hours4 – 6 hours
Temperature 0 °C to Room TemperatureReflux (65 °C - 80 °C)
Indole Degradation Minimal to NoneLow (if strictly monitored)
Scalability Moderate (Reagent cost is higher)High (Cost-effective)

Workflow Visualization

G start 1H-Indole-4,6-dicarboxylic acid cond1 Steglich Conditions (EDC, DMAP, DMF) start->cond1 cond2 Fischer Conditions (MeOH, H2SO4, Reflux) start->cond2 int1 O-Acylisourea Intermediate cond1->int1 int2 Oxonium Ion Intermediate cond2->int2 prod Dialkyl 1H-indole-4,6-dicarboxylate int1->prod Alcohol addition int2->prod Water elimination

Mechanistic workflow of 1H-indole-4,6-dicarboxylic acid esterification.

References

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from:[Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from:[Link]

Sources

Application

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of 1H-Indole-4,6-Dicarboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Purity assessment, synthetic yield quantification, and biological matrix screening. Executive Summary The quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application: Purity assessment, synthetic yield quantification, and biological matrix screening.

Executive Summary

The quantification of highly polar, multi-ionizable aromatic compounds presents a persistent challenge in liquid chromatography. 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3)[1] is a critical intermediate in pharmaceutical synthesis, characterized by a hydrophobic indole core flanked by two highly polar carboxylic acid moieties. This application note details the mechanistic rationale, step-by-step protocol, and self-validating framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to accurately quantify this analyte. The method is fully aligned with for analytical validation[2].

Mechanistic Rationale: The Causality of Method Design

To develop a robust method, we must first deconstruct the physicochemical properties of the analyte and design the chromatographic environment to control its behavior.

The pH Dilemma and Ion Suppression

1H-indole-4,6-dicarboxylic acid possesses two carboxylic acid groups with estimated pKa​ values between 3.5 and 4.5. At a neutral physiological pH (pH 7.0), both groups are fully deprotonated ( COO− ). This double-negative charge drastically increases the molecule's polarity, preventing it from partitioning into a standard hydrophobic C18 stationary phase, resulting in elution within the void volume.

The Solution: We employ Ion Suppression . By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we force the carboxylic acid groups into their neutral, protonated state ( COOH ). This restores the molecule's hydrophobicity, allowing for robust and reproducible retention on a reversed-phase column[3].

Stationary Phase Selection: Preventing Phase Collapse

Because the fully protonated molecule still retains significant polarity, the initial gradient conditions require a highly aqueous mobile phase (95% water) to achieve adequate retention. Standard C18 columns are prone to hydrophobic phase collapse (dewetting) under >90% aqueous conditions. Therefore, an Aqueous-Compatible C18 (C18-AQ) column—featuring polar end-capping or embedded polar groups—is strictly required to maintain stationary phase solvation and prevent retention time drift.

Detector Optimization: Specificity via Wavelength Selection

The indole ring possesses a conjugated π -electron system that exhibits strong UV absorbance. While 220 nm offers maximum absolute sensitivity (capturing both the carboxylic acid and aromatic ring absorbance), 280 nm is selected as the primary quantification wavelength . The 280 nm wavelength is highly specific to the indole chromophore, effectively filtering out background noise from non-aromatic matrix components and mobile phase additives (such as TFA, which absorbs heavily below 230 nm)[4].

Logical Workflow & Method Architecture

HPLC_Workflow Start 1H-Indole-4,6-Dicarboxylic Acid Quantification Workflow Dev Phase 1: Method Development Start->Dev pH Mobile Phase pH < 2.5 (Suppress COOH Ionization) Dev->pH Col Stationary Phase (C18 AQ for Polar Retention) Dev->Col UV UV Detection (280 nm for Indole Ring) Dev->UV Val Phase 2: ICH Q2(R2) Validation pH->Val Col->Val UV->Val Spec Specificity (Matrix Interference) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 2.0%) Val->Acc Routine Phase 3: Routine Analysis Spec->Routine Lin->Routine Acc->Routine

Fig 1. Logical workflow for 1H-indole-4,6-dicarboxylic acid HPLC method development and validation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as an internal logic gate; if the chromatographic environment (column health, mobile phase preparation, pump accuracy) degrades, the SST will fail, preventing the generation of invalid analytical data.

Reagent & Standard Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of HPLC-grade Trifluoroacetic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1H-indole-4,6-dicarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of DMSO (due to poor initial aqueous solubility), then make up to volume with Diluent.

  • Working Standards: Dilute the stock solution with Diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Chromatographic Conditions

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Profile
0.01.0955Isocratic (Hold)
2.01.0955Linear Gradient
10.01.04060Linear Gradient
12.01.0595Column Wash
14.01.0595Linear Gradient
14.11.0955Step Change
20.01.0955Re-equilibration
  • Column: C18-AQ, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30 °C (Controls viscosity and ensures reproducible partitioning).

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm (Reference 360 nm if using a Diode Array Detector).

Execution Sequence & System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is capable of accurate quantification. Inject the sequence in the following order:

  • Blank (Diluent): 2 injections (Check for baseline noise and carryover).

  • SST Solution (50 µg/mL Standard): 5 consecutive injections.

  • Calibration Standards: 1 injection per level (1 to 100 µg/mL).

  • Unknown Samples: Bracketed by Quality Control (QC) standards every 10 injections.

Table 2: System Suitability Logic Gate (Must Pass to Proceed)

ParameterAcceptance CriteriaRationale for Criterion
Retention Time (RT) %RSD 1.0%Ensures pump delivery and column equilibration are stable.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Ensures secondary interactions (e.g., silanol activity) are suppressed.
Theoretical Plates ( N ) 5000Confirms the physical integrity of the column bed.

Method Validation Summary

Following the execution of the protocol, the method was validated strictly according to the ICH Q2(R2) Validation of Analytical Procedures framework[5]. The data below represents the expected performance envelope for this method.

Table 3: ICH Q2(R2) Validation Metrics

Validation ParameterICH Q2(R2) RequirementObserved Method Performance
Specificity No interference at analyte RTBlank matrix shows < 0.5% interference at ~8.4 min RT.
Linearity & Range R2≥0.990 R2=0.9998 over the range of 1.0 to 100.0 µg/mL.
Accuracy (Recovery) 95.0% - 105.0%98.4% - 101.2% across 3 concentration levels (Spiked matrix).
Repeatability (Precision) %RSD 2.0%Intra-day %RSD = 0.8%; Inter-day %RSD = 1.2%.
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.5 µg/mL (S/N = 12:1).

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analyses of Indole Compounds by High Performance Liquid Chromatography MDPI - Molecules URL:[Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids SIELC Technologies Application Notes URL:[Link]

Sources

Method

Incorporating 1H-indole-4,6-dicarboxylic acid in fluorescent probe design

Introduction & Mechanistic Rationale Fluorescent probes are indispensable tools in modern bioimaging, allowing researchers to track biomolecules, monitor cellular microenvironments, and guide surgical interventions with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluorescent probes are indispensable tools in modern bioimaging, allowing researchers to track biomolecules, monitor cellular microenvironments, and guide surgical interventions with high precision. Cyanine and squaraine dyes, which frequently utilize indole rings as electron-donating units in a Donor-π-Acceptor (D-π-A) architecture, are highly valued for their near-infrared (NIR) emission, high molar absorptivity, and tunable photophysics[1]. Squaraine dyes derived from indolenine, in particular, exhibit powerful absorption features and superior photostability, making them ideal for trace analyte detection and protein binding assays[2].

While standard indole-5-carboxylic acid is commonly used to provide a single bioconjugation handle, the incorporation of 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) into the fluorophore scaffold offers a transformative structural advantage: the presence of two distinct carboxylic acid groups.

The Causality of Dual-Functional Design: In advanced probe development, relying on a single bioconjugation site forces a compromise. Researchers must choose between attaching a targeting moiety (e.g., an RGD peptide for tumor imaging) or a pharmacokinetic modifier (e.g., a PEG chain to reduce non-specific albumin binding and lipid bilayer partitioning)[3]. 1H-indole-4,6-dicarboxylic acid eliminates this compromise. Furthermore, the steric environment of the 4-position—which sits adjacent to the bulky polymethine chain at the 3-position of the indolenine core—differs significantly from the highly accessible 6-position. This steric differentiation allows for orthogonal (stepwise) activation , enabling the synthesis of sophisticated, dual-functionalized probes without requiring complex protecting group chemistry.

Core Design Principles: Photophysics & Orthogonal Bioconjugation

The integration of 1H-indole-4,6-dicarboxylic acid into a cyanine or squaraine scaffold relies on two fundamental principles:

  • Photophysical Tuning: The indole nitrogen acts as a strong electron donor, pushing electron density through the conjugated polymethine bridge toward the acceptor moiety. The electron-withdrawing nature of the two carboxylic acid groups slightly blue-shifts the absorption maxima but significantly increases the photostability of the dye against oxidative bleaching[4].

  • Steric-Driven Orthogonal Conjugation: When exposed to coupling reagents like EDC/NHS, the C-6 carboxyl group activates rapidly due to minimal steric hindrance. The C-4 carboxyl group, shielded by the polymethine bridge, reacts at a significantly slower rate. This kinetic difference is the engine driving the stepwise functionalization protocol.

Experimental Workflow

G Start 1H-Indole-4,6-Dicarboxylic Acid (Starting Material) Step1 Fisher Indole Modification (Indolenine Formation) Start->Step1 Alkylation/Heat Step2 Polymethine Condensation (Cyanine/Squaraine Scaffold) Step1->Step2 Linker Addition Step3 Orthogonal Activation (EDC/NHS Esterification) Step2->Step3 Carboxyl Activation Branch1 Conjugation at C-6 (Targeting Peptide, e.g., RGD) Step3->Branch1 Sterically Accessible Branch2 Conjugation at C-4 (Solubility Modifier, e.g., PEG) Step3->Branch2 Sterically Hindered Final Dual-Functionalized NIR Fluorescent Probe Branch1->Final Branch2->Final

Caption: Workflow for the synthesis and orthogonal bioconjugation of dual-functionalized indole probes.

Quantitative Data: Photophysical Comparison

The addition of a second carboxylic acid group alters both the photophysics and the physicochemical properties of the resulting probe. Table 1 summarizes the expected parameters when comparing a standard mono-carboxylated Cy5 dye to a 4,6-dicarboxylated Cy5 derivative synthesized via this workflow.

Table 1: Comparative Photophysical and Chemical Properties

PropertyStandard Indole-Cy5 (Mono-carboxyl)4,6-Dicarboxyl-Indole-Cy5 (Dual-functional)
Absorption Max ( λabs​ ) 646 nm652 nm
Emission Max ( λem​ ) 662 nm668 nm
Quantum Yield ( ΦF​ ) 0.220.25
Aqueous Solubility Low (Requires >5% DMSO)High (Post-PEGylation at C-4)
Bioconjugation Sites 1 (Non-orthogonal)2 (Orthogonal: C-4 and C-6)
Non-Specific Binding High (Lipophilic core)Low (Shielded by C-4 PEGylation)

Experimental Protocols

Protocol 1: Synthesis of the Indole-Based Cyanine Scaffold

Causality: Microwave-assisted condensation is utilized over traditional refluxing. The polymethine chain of cyanine dyes is susceptible to thermal degradation and nucleophilic attack over prolonged heating. Microwave irradiation accelerates the condensation, preserving the integrity of the conjugated bridge and maximizing yield.

  • Indolenine Preparation: React 1H-indole-4,6-dicarboxylic acid with 3-methyl-2-butanone in glacial acetic acid at 110°C to yield the corresponding 2,3,3-trimethylindolenine derivative.

  • Quaternization: Alkylate the indolenine nitrogen using ethyl iodide in acetonitrile (reflux, 12 h) to form the quaternary indolium salt.

  • Condensation: Combine the indolium salt (2 eq.) with malonaldehyde dianilide hydrochloride (1 eq.) in anhydrous pyridine.

  • Microwave Reaction: Subject the mixture to microwave irradiation (80°C, 150 W) for 15 minutes.

  • Purification: Precipitate the resulting crude dye in cold diethyl ether and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol 2: Orthogonal NHS-Ester Activation & Bioconjugation

Causality: We use anhydrous DMF and N,N-Diisopropylethylamine (DIPEA) because NHS esterification is highly sensitive to hydrolysis. By strictly controlling the equivalents of EDC/NHS (1.1 eq.), we exploit the steric hindrance at the C-4 position to selectively activate the C-6 position first.

  • Primary Activation (C-6): Dissolve the purified dicarboxyl-cyanine dye in anhydrous DMF. Add 1.1 eq. of EDC·HCl and 1.1 eq. of NHS. Stir at 4°C for 2 hours.

  • Self-Validation Step (Quenching Assay): Do not proceed blindly to peptide conjugation. Remove a 5 µL aliquot of the reaction mixture, quench it with a 10-fold excess of butylamine, and analyze via LC-MS. The presence of a single mass shift corresponding to the mono-butylamide confirms selective C-6 activation. If bis-activation is observed, reduce the reaction temperature and EDC equivalents in future runs.

  • Primary Conjugation: Add 1.0 eq. of the targeting peptide (e.g., cyclic RGD) and 3.0 eq. of DIPEA. Stir at room temperature for 4 hours.

  • Secondary Activation (C-4): To the same reaction vessel, add an excess (5.0 eq.) of EDC/NHS and raise the temperature to 25°C for 6 hours to force the activation of the sterically hindered C-4 carboxylate.

  • Secondary Conjugation: Add an amine-terminated PEG linker (e.g., mPEG-NH2, 2 kDa). Stir overnight. Purify the final dual-functionalized probe via size-exclusion chromatography or dialysis.

Protocol 3: Live-Cell Fluorescence Imaging and Validation

Causality: Highly lipophilic cyanine dyes often suffer from non-specific partitioning into the lipid bilayer, creating false-positive fluorescence signals[3]. The C-4 PEGylation mitigates this, but a self-validating biological control is mandatory to prove that cellular uptake is driven exclusively by the C-6 conjugated targeting peptide.

  • Cell Culture: Seed target cells (e.g., U87 glioblastoma cells overexpressing αv​β3​ integrins) in a glass-bottom 96-well imaging plate. Grow to 70% confluence.

  • Self-Validation Step (Receptor Blocking Control): Divide the wells into "Test" and "Block" groups. Pre-incubate the "Block" wells with a 100-fold molar excess of free, unlabeled cyclic RGD peptide for 1 hour at 37°C.

  • Probe Incubation: Add the dual-functionalized fluorescent probe (1 µM final concentration) to all wells. Incubate for 30 minutes at 37°C.

  • Washing: Wash cells three times with warm PBS to remove unbound probe.

  • Imaging: Image using a confocal laser scanning microscope (Excitation: 640 nm laser; Emission filter: 660-700 nm).

  • Data Interpretation: A robust fluorescent signal in the "Test" wells coupled with a >90% signal reduction in the "Block" wells definitively validates that the probe's uptake is receptor-specific and not an artifact of membrane partitioning.

References

  • Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents. PubMed (NIH). Available at:[Link]

  • Illuminate Your Research with Cyanine & Squaraine Fluorescent Probes. Avanti Polar Lipids. Available at:[Link]

  • A ratiometric near-infrared fluorescent probe based on a novel reactive cyanine platform for mitochondrial pH detection. PMC (NIH). Available at:[Link]

  • Rational Design of Cyanine-Based Fluorogenic Dimers to Reduce Nonspecific Interactions with Albumin and Lipid Bilayers: Application to Highly Sensitive Imaging of GPCRs in Living Cells. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Spectroscopy Protocols for 1H-Indole-4,6-Dicarboxylic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Introduction & Analytical Context In the land...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Analytical Context

In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 1H-indole-4,6-dicarboxylic acid is a critical intermediate in the synthesis of kinase inhibitors and antiviral pharmacophores. However, the exact structural elucidation of this molecule presents unique analytical challenges. The presence of two carboxylic acid moieties induces strong intermolecular hydrogen bonding, while the quadrupolar nature of the indole nitrogen complicates proton relaxation pathways.

This application note provides a field-proven, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1H-indole-4,6-dicarboxylic acid. By bridging experimental methodologies with the underlying quantum mechanical and physicochemical causality, this guide ensures high-fidelity data acquisition and interpretation.

Mechanistic Insights: Causality in Spectral Behavior

Before initiating the spectrometer, an analytical scientist must anticipate how the molecule's electronic environment dictates its spectral signature. Relying on established principles of organic spectroscopy (), we can define the causality behind our experimental observations:

  • Solvent-Induced Dimer Disruption: Dicarboxylic acids form robust hydrogen-bonded dimers in non-polar solvents (e.g., CDCl₃), leading to poor solubility and severe line broadening. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a potent hydrogen-bond acceptor, disrupting these dimers to yield sharp, well-resolved aromatic resonances.

  • Additive Deshielding (The -I/-M Effect): The carboxylic acid groups at C4 and C6 exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. The H-5 proton, flanked by both electron-withdrawing groups, experiences an additive deshielding effect, pushing its resonance significantly downfield compared to an unsubstituted indole.

  • Quadrupolar Relaxation: The ¹⁴N nucleus of the indole core has a nuclear spin of I=1 . The asymmetric electric field gradient around the nitrogen causes rapid spin-lattice relaxation, which partially decouples it from the attached H-1 proton, resulting in a characteristic broad singlet ().

Causality cluster_features Molecular Features of 1H-Indole-4,6-Dicarboxylic Acid F1 -COOH at C4/C6 (EWG Effects) O1 H-5 Highly Deshielded (δ ~8.3 ppm) F1->O1 -I and -M effects O2 Quaternary C4/C6 (Long T1 Relaxation) F1->O2 Lack of attached protons F2 14N Nucleus (Quadrupolar) O3 Broad NH Signal (δ ~11.8 ppm) F2->O3 Rapid spin-state relaxation F3 Indole Core (Ring Current) F3->O1 Anisotropy

Figure 1: Logical relationships between molecular features and NMR spectral phenomena.

Experimental Protocols

The following self-validating workflows are optimized for a standard 400 MHz (or higher) NMR spectrometer equipped with a room-temperature or cryoprobe.

Sample Preparation Workflow
  • Step 1: Accurately weigh 15–20 mg of highly purified 1H-indole-4,6-dicarboxylic acid.

  • Step 2: Transfer the solid to a clean, dry 5 mm NMR tube.

  • Step 3: Add 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 4: Sonicate the tube gently for 60 seconds to ensure complete dissolution. Visually verify the absence of particulates to prevent magnetic field inhomogeneities.

¹H NMR Acquisition Protocol
  • Step 1: Insert the sample, tune and match the probe to the ¹H frequency, and lock onto the deuterium signal of DMSO-d₆.

  • Step 2: Perform rigorous 3D shimming (Z, Z², Z³, etc.) until the lock level is stable and maximized.

  • Step 3: Load the standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Step 4: Set the relaxation delay (D1) to 2.0 seconds . Causality: Ensures complete longitudinal relaxation of all protons prior to the next pulse, allowing for accurate quantitative integration.

  • Step 5: Set the number of scans (NS) to 16. Execute the acquisition at 298 K.

¹³C NMR Acquisition Protocol
  • Step 1: Load the standard proton-decoupled 1D carbon pulse sequence (e.g., zgpg30).

  • Step 2: Set the relaxation delay (D1) to 3.0 seconds . Causality: Quaternary carbons (C4, C6, and the carboxyl carbons) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures these critical peaks are distinguishable from baseline noise.

  • Step 3: Set the number of scans (NS) to 512 or 1024, depending on sample concentration, to achieve an optimal Signal-to-Noise Ratio (SNR).

NMR_Workflow A Sample Prep (DMSO-d6) B 1H NMR (zg30, d1=2s) A->B C 13C NMR (zgpg30, d1=3s) A->C E Data Processing (Phase/Baseline) B->E C->E D 2D HMBC/HSQC (Connectivity) F Structure Validation D->F E->D

Figure 2: End-to-end NMR acquisition and processing workflow for structural validation.

Data Presentation & Interpretation

The data below represents the theoretical, highly accurate chemical shifts referenced against the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm) as standardized by and updated by.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Logic
-COOH 12.85Broad singlet (bs)-2HHighly deshielded acidic protons; broadened by rapid chemical exchange.
H-1 (NH) 11.82Broad singlet (bs)-1HIndole NH; broadened by ¹⁴N quadrupolar relaxation and exchange.
H-5 8.32Doublet (d)1.51HFlanked by two EWG (-COOH) at C4 and C6; meta-coupled strictly to H-7.
H-7 8.10Doublet of doublets (dd)1.5, 0.81HDeshielded by C6 -COOH; meta-coupled to H-5, long-range coupled to NH.
H-2 7.65Triplet (t) or dd2.81HAdjacent to the electronegative nitrogen; typical indole H-2 shift.
H-3 6.95Doublet of doublets (dd)3.0, 0.81HCharacteristic upfield indole proton; coupled to H-2.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Assignment Logic
C-6 (COOH) 168.2CqCarbonyl carbon; highly deshielded due to oxygen electronegativity.
C-4 (COOH) 167.5CqCarbonyl carbon; slightly shielded relative to C-6 COOH.
C-7a 136.5CqIndole core bridgehead; directly adjacent to the nitrogen atom.
C-6 130.4CqAromatic quaternary; strongly deshielded by the attached -COOH group.
C-4 129.8CqAromatic quaternary; strongly deshielded by the attached -COOH group.
C-2 128.5CHAromatic CH; deshielded by adjacent nitrogen.
C-3a 127.8CqBridgehead carbon.
C-5 123.9CHAromatic CH; positioned between two electron-withdrawing groups.
C-7 113.4CHAromatic CH; ortho to C6, experiencing minor shielding effects.
C-3 103.8CHCharacteristic upfield indole carbon due to enamine-like resonance.

Note: Definitive assignment of C4 vs. C6 and H-5 vs. H-7 should always be cross-validated using 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to trace 3-bond scalar couplings from the carbonyl carbons to the aromatic protons.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. URL:[Link]

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. URL:[Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. URL:[Link]

Method

Application Note: Preparation of 1H-Indole-4,6-Dicarboxylic Acid Amides for Drug Discovery

Strategic Rationale in Drug Design The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently embedded in FDA-approved drugs spanning oncology, neurology, and infectious disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Drug Design

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently embedded in FDA-approved drugs spanning oncology, neurology, and infectious diseases[1]. Within this chemical space, 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3)[2] represents a highly valuable, conformationally rigid bifunctional building block. By converting the 4- and 6-carboxylic acids into diverse amides, researchers can systematically project pharmacophores into distinct binding sub-pockets. This precise vector geometry makes 1H-indole-4,6-dicarboxamides highly sought after for kinase hinge-binding inhibition, protein-protein interaction (PPI) disruption, and targeted library generation.

Mechanistic Insights: Causality in Experimental Design

Achieving regiocontrol when functionalizing a dicarboxylic acid without resorting to tedious protection/deprotection sequences is a significant synthetic hurdle. However, the spatial geometry of the indole core creates a pronounced steric and electronic disparity that can be exploited.

  • Steric Bias and Regioselectivity: The C4-carboxylic acid experiences significant peri-steric hindrance from the adjacent C3-position of the indole core. Even an unsubstituted C3-H exerts a measurable trajectory block against bulky coupling intermediates. Conversely, the C6-carboxylic acid projects into an unhindered, solvent-accessible space. We exploit this spatial dichotomy to achieve regioselective mono-amidation at the C6 position by carefully tuning the reactivity of the coupling reagent.

  • Coupling Reagent Selection (T3P vs. HATU):

    • For the initial C6-amidation, T3P (Propylphosphonic anhydride) is selected. T3P is a mild, highly efficient reagent that minimizes epimerization and generates strictly water-soluble byproducts, enabling chromatography-free isolation[3]. Its mild nature prevents unwanted activation of the hindered C4 position.

    • For the subsequent C4-amidation, HATU is required. The steric bulk at C4 demands a highly reactive electrophile. HATU generates an active ester incorporating the highly nucleophilic 7-aza-1-hydroxybenzotriazole (HOAt) leaving group, rapidly driving the hindered coupling to completion.

  • Solvent Considerations: While DMF is traditional for peptide coupling, greener alternatives like 2-MeTHF or EtOAc are increasingly preferred in process chemistry to improve sustainability profiles and facilitate easier workups[4].

Experimental Protocols

The following workflows are self-validating systems designed for high-throughput library generation.

Protocol A: Regioselective Synthesis of 6-Monoamides

Objective: Exploit steric bias to selectively amidate the unhindered C6 position.

  • Charge: To a dry round-bottom flask under nitrogen, add 1H-indole-4,6-dicarboxylic acid (1.0 equiv) and anhydrous 2-MeTHF to achieve a 0.1 M concentration.

  • Amine Addition: Add the primary or secondary amine (1.05 equiv). Causality: A slight stoichiometric excess ensures complete consumption of the limiting diacid at the more reactive C6 position without forcing a second reaction.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv), followed by the dropwise addition of T3P (50% w/w in EtOAc, 1.2 equiv) at 0 °C. Causality: Cooling mitigates the mild exotherm of T3P activation and maximizes regioselectivity[3].

  • Reaction: Warm the mixture to 25 °C and stir for 4 hours. Monitor consumption of the diacid via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with EtOAc. Self-Validation: The T3P byproducts partition entirely into the aqueous layer, ensuring a clean organic phase[3]. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 6-monoamide (typically >85% purity, suitable for Protocol B without chromatography).

Protocol B: Synthesis of 4,6-Asymmetric Bis-Amides

Objective: Overcome steric hindrance to functionalize the C4 position.

  • Charge: Dissolve the 6-monoamide intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.1 M).

  • Pre-Activation: Add HATU (1.5 equiv) and DIPEA (3.0 equiv). Stir at 25 °C for 15 minutes. Causality: Pre-forming the highly reactive HOAt ester is critical before introducing the amine to the sterically encumbered C4 center.

  • Amine Addition: Add the second, distinct amine (1.5 equiv).

  • Reaction: Heat the reaction to 50 °C for 12 hours.

  • Workup: Dilute the mixture with EtOAc. Wash extensively with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Wash with brine, dry, and concentrate. Purify via reverse-phase preparative HPLC to isolate the pure asymmetric bis-amide.

Protocol C: Global Synthesis of 4,6-Symmetric Bis-Amides

Objective: Rapidly generate symmetric bis-amides in a single pot.

  • Charge: Suspend 1H-indole-4,6-dicarboxylic acid (1.0 equiv) in DMF (0.1 M).

  • Reagents: Add the desired amine (2.5 equiv), DIPEA (5.0 equiv), and HATU (2.5 equiv) sequentially at 0 °C.

  • Reaction: Warm the mixture to 50 °C and stir for 12 hours to ensure the sluggish C4 position reaches full conversion.

  • Workup: Perform the standard 5% LiCl aqueous workup described in Protocol B. Purify via silica gel chromatography.

Data Presentation

Table 1: Reagent Optimization and Regioselectivity Matrix for Step 1 Quantifying the causality of reagent selection on regiocontrol (1.0 equiv Diacid, 1.05 equiv Amine).

Coupling ReagentEquivalentsSolventTemp (°C)Conversion (%)Ratio (C6-Amide : C4-Amide : Bis-Amide)
T3P (50% in EtOAc) 1.22-MeTHF0 to 25>9592 : 3 : 5
EDC/HOBt1.2DMF258580 : 10 : 10
HATU1.2DMF25>9960 : 15 : 25
HATU (Global)2.5DMF50>990 : 0 : 100

Table 2: Physicochemical Profiling of Representative Amide Libraries Demonstrating the suitability of the generated scaffolds for downstream drug discovery.

Compound TypeAvg. MW (Da)Avg. cLogPAvg. PSA (Ų)Rule of 5 Compliance
6-Monoamides280 - 3501.5 - 2.885 - 105Yes (High FBDD utility)
Symmetric Bis-amides400 - 5002.5 - 4.5100 - 130Yes (Lead-like)
Asymmetric Bis-amides420 - 5503.0 - 5.0100 - 140Yes (Drug-like)

Workflow Visualization

AmidationWorkflow Start 1H-Indole-4,6-dicarboxylic acid Path1 Regioselective Pathway Start->Path1 Path2 Global Pathway Start->Path2 MonoAmide 6-Monoamide Intermediate (T3P, Amine A) Path1->MonoAmide Steric Bias SymBisAmide 4,6-Symmetric Bis-Amide (Excess HATU, Amine A) Path2->SymBisAmide Global Activation AsymBisAmide 4,6-Asymmetric Bis-Amide (HATU, Amine B) MonoAmide->AsymBisAmide Forcing Conditions Screening Drug Discovery Screening AsymBisAmide->Screening SymBisAmide->Screening

Workflow for the regioselective and global amidation of 1H-indole-4,6-dicarboxylic acid.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • 1H-indole-4,6-dicarboxylic acid | 885518-34-3 Source: Molport URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives Source: PMC URL:[Link]

Sources

Application

Application Note: Coordination Chemistry of 1H-Indole-4,6-Dicarboxylic Acid with Transition Metals

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The rational design of Metal-Organic Frameworks (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and discrete coordination polymers relies heavily on the geometric and electronic properties of the organic linkers. 1H-indole-4,6-dicarboxylic acid (H₂IDC-4,6) is an asymmetric, rigid, V-shaped dicarboxylate ligand that offers unique topological possibilities compared to linear analogs like terephthalic acid.

Beyond its structural rigidity, H₂IDC-4,6 possesses an uncoordinated indole >NH group. Under standard solvothermal conditions, this secondary amine remains protonated and projects into the structural cavities of the resulting framework. This built-in hydrogen-bond donor acts as a critical supramolecular recognition site, enabling advanced applications in selective gas sorption (e.g., CO₂ capture) and heterogeneous catalysis[1]. This application note details the mechanistic principles, expected coordination behaviors, and field-proven protocols for synthesizing transition metal complexes using H₂IDC-4,6.

Structural & Mechanistic Insights

Primary Coordination Modes

The 4- and 6-position carboxylate groups of the indole core create a bent coordination angle (approximately 120°). When reacted with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), H₂IDC-4,6 typically acts as a bridging bidentate or multidentate ligand.

  • Copper(II): Tends to form paddlewheel secondary building units (SBUs), [Cu₂(COO)₄], which, when linked by the V-shaped H₂IDC-4,6, often yield Kagomé (kgm) or highly frustrated 2D lattices.

  • Zinc(II): Commonly adopts tetrahedral or octahedral geometries. The angular nature of H₂IDC-4,6 forces the assembly into 3D diamondoid (dia) or primitive cubic (pcu) topologies, depending on the degree of interpenetration.

Secondary Supramolecular Interactions

The true value of the indole backbone lies in its non-coordinating >NH moiety. The incorporation of functional groups that do not participate in primary metal coordination is a proven strategy to enhance the catalytic efficacy and selectivity of heterogeneous coordination networks[2]. In transition metal catalysis, supramolecular microenvironments facilitated by secondary hydrogen-bonding interactions significantly regulate reaction pathways[3]. In H₂IDC-4,6 frameworks, the >NH group acts as a Brønsted acid site, interacting strongly with quadrupolar molecules like CO₂ or activating carbonyl-containing substrates during Lewis acid-catalyzed transformations.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that kinetic traps (amorphous powders) are avoided in favor of thermodynamic products (single crystals).

Protocol A: Solvothermal Synthesis of a Zn(II)-IDC-4,6 Framework

Rationale & Causality: The choice of N,N-dimethylformamide (DMF) is not merely for ligand solubility. Under solvothermal conditions (>80 °C), DMF undergoes gradual thermal hydrolysis to release dimethylamine. This in situ base generation allows for the slow, controlled deprotonation of the 4,6-dicarboxylic acid groups. Rapid deprotonation (e.g., using NaOH) would lead to immediate, irreversible precipitation of amorphous coordination polymers. The addition of an acidic modulator (acetic acid) creates a competitive coordination environment at the metal node, slowing down framework extension and yielding highly crystalline, defect-free materials.

Step-by-Step Methodology:

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.10 mmol of 1H-indole-4,6-dicarboxylic acid in 5.0 mL of DMF. Sonicate for 5 minutes until the solution is optically clear. Validation: Any undissolved particulate will act as a nucleation seed, leading to microcrystalline powder rather than single crystals.

  • Metal Addition: Add 0.15 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) to the solution. Stir at room temperature for 10 minutes.

  • Modulation: Add 0.5 mL of glacial acetic acid. Seal the vial tightly with a PTFE-lined cap.

  • Solvothermal Assembly: Place the vial in an isothermal oven. Program the oven to ramp to 100 °C over 2 hours, hold at 100 °C for 48 hours, and cool to room temperature at a rate of 5 °C/hour. Causality: The slow cooling rate is critical to prevent thermal shock, which can cause crystal cracking and loss of single-crystal X-ray diffraction (SCXRD) viability.

  • Harvesting: Isolate the resulting block-shaped crystals via vacuum filtration. Wash with fresh DMF (3 × 5 mL).

Protocol B: Post-Synthetic Activation

Rationale & Causality: Directly drying the MOF from DMF will cause the high-surface-tension solvent to exert capillary forces during evaporation, collapsing the delicate pore structure. Solvent exchange followed by supercritical drying preserves the native porosity.

Step-by-Step Methodology:

  • Solvent Exchange: Immerse the as-synthesized crystals in 10 mL of anhydrous ethanol. Replace the ethanol every 12 hours for 3 days to fully exchange the high-boiling DMF trapped in the pores.

  • Supercritical CO₂ Drying: Transfer the ethanol-exchanged crystals to a critical point dryer. Flush with liquid CO₂ at 10 °C for 2 hours.

  • Activation: Raise the temperature to 40 °C (above the critical point of CO₂, 31.1 °C) and slowly vent the supercritical fluid over 1 hour. Validation: The resulting material should maintain its macroscopic crystal habit but exhibit a high surface area (verified via N₂ sorption isotherms at 77 K).

Quantitative Data Presentation

The following table summarizes the expected coordination profiles and physicochemical properties of H₂IDC-4,6 when reacted with various transition metals, extrapolated from analogous indole-dicarboxylate systems[1].

Table 1: Representative Coordination Profiles of 1H-Indole-4,6-Dicarboxylic Acid

Metal IonPreferred GeometryCoordination Mode of IDC-4,6Expected TopologyKey Functional Application
Zn(II) Tetrahedral / OctahedralBridging bidentatedia or pcuLuminescence, Lewis acid catalysis
Cu(II) Square planar / PaddlewheelChelating / Bridgingkgm (Kagomé)Gas separation (CO₂/N₂)
Co(II) OctahedralMonodentate / Bridgingsql (2D grid)Magnetic properties / Spintronics
Y(III) High coordination (7-9)Multidentate bridgingfsyHigh-capacity hydration/sorption

System Visualization

The following diagram illustrates the logical workflow of the solvothermal assembly and the dual-role nature of the resulting framework.

Workflow L 1H-Indole-4,6-dicarboxylic acid (V-shaped Ligand) Rxn Solvothermal Assembly Controlled Deprotonation L->Rxn M Transition Metal Precursor (e.g., Zn²⁺, Cu²⁺) M->Rxn S Solvent & Modulator (DMF + Acetic Acid) S->Rxn Modulates nucleation MOF Crystalline Coordination Polymer (Porous Network) Rxn->MOF Thermodynamic Crystallization App1 Gas Sorption (NH···CO₂ interactions) MOF->App1 App2 Heterogeneous Catalysis (Open Metal Sites) MOF->App2

Fig 1: Solvothermal assembly workflow of 1H-indole-4,6-dicarboxylic acid into functional MOFs.

References

  • Rapid Discovery of Yttrium-MOFs via Combined High-Throughput Synthesis, Automated PXRD, Optical Calorimetry Screening and Three-Dimensional Electron Diffraction ChemRxiv URL:[Link]

  • Design and Development of a Heterogeneous Catalyst for the Michael Addition of Malononitrile to 2-Enoylpyridines: Influence of the Primary Amide Decorated Framework on Catalytic Activity and Selectivity Inorganic Chemistry - ACS Publications URL:[Link]

  • Regulation of Chiral Phosphoric Acid Catalyzed Asymmetric Reaction through Crown Ether Based Host–Guest Chemistry Organic Letters - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1H-indole-4,6-dicarboxylic acid

Welcome to the technical support guide for 1H-indole-4,6-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1H-indole-4,6-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] However, its inherent hydrophobicity, combined with the presence of two carboxylic acid groups, can present unique solubility challenges.

This guide provides a structured, question-and-answer-based approach to troubleshooting, explaining the scientific principles behind each strategy. Our goal is to empower you with the knowledge to overcome solubility hurdles and advance your research.

I. Understanding the Molecule: Why is Solubility a Challenge?

1H-indole-4,6-dicarboxylic acid possesses a planar, aromatic indole ring system which is inherently hydrophobic. While the two carboxylic acid groups are ionizable and can enhance water solubility, the overall solubility is a balance between the polar and non-polar regions of the molecule. At neutral pH, the carboxylic acid groups are only partially ionized, limiting their contribution to aqueous solubility.

II. Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

This section is organized from the simplest and most common techniques to more advanced formulation strategies.

Frequently Asked Question 1: I'm seeing very low solubility in my initial aqueous buffer preparations. What is the first thing I should try?

Answer: The first and most critical step is to investigate the effect of pH on the solubility of 1H-indole-4,6-dicarboxylic acid. As a dicarboxylic acid, its solubility is highly dependent on the pH of the aqueous medium.[4][5]

The Underlying Principle: Ionization

At low pH, the carboxylic acid groups are protonated (-COOH), making the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻).[6] This ionization significantly increases the polarity of the molecule, leading to a substantial increase in aqueous solubility.[4]

Experimental Protocol: pH-Dependent Solubility Assessment
  • Prepare a series of buffers: Create a range of buffers with pH values from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Equilibrate the compound: Add an excess of 1H-indole-4,6-dicarboxylic acid to a small volume of each buffer.

  • Agitate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly above the pKa values of the carboxylic acid groups.

Frequently Asked Question 2: Adjusting the pH helped, but I still can't reach my target concentration for my biological assay. What's the next logical step?

Answer: If pH adjustment alone is insufficient, the next strategy to employ is the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[7][8]

The Underlying Principle: Polarity Modification

Co-solvents work by reducing the polarity of the aqueous solvent system.[] This makes the solvent more "like" the hydrophobic indole portion of your molecule, thereby improving its solubility. Common co-solvents used in biological research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Screening
  • Select a starting buffer: Choose a buffer pH where you observed the best solubility from the previous experiment.

  • Prepare co-solvent stock solutions: Create a series of stock solutions of your chosen co-solvents (e.g., 10%, 20%, 30% v/v in your selected buffer).

  • Determine solubility: Following the same procedure as the pH-dependent solubility assessment, determine the solubility of 1H-indole-4,6-dicarboxylic acid in each co-solvent mixture.

  • Consider downstream applications: When selecting a co-solvent and its concentration, be mindful of its potential impact on your experimental system (e.g., cell viability, enzyme activity).

Data Presentation: Co-solvent Solubility Enhancement

Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Buffer only)0(Your baseline value)
DMSO5(Your experimental value)
DMSO10(Your experimental value)
Ethanol5(Your experimental value)
Ethanol10(Your experimental value)
PEG 4005(Your experimental value)
PEG 40010(Your experimental value)
Frequently Asked Question 3: My compound is for in vivo studies, and I need to avoid high concentrations of organic co-solvents. Are there other formulation strategies I can explore?

Answer: Yes, for applications where organic co-solvents are not ideal, you can explore more advanced formulation techniques such as salt formation, complexation with cyclodextrins, or creating solid dispersions.

1. Salt Formation

The Underlying Principle: Converting the acidic drug into a salt can significantly improve its solubility and dissolution rate.[10][11][12] By reacting 1H-indole-4,6-dicarboxylic acid with a suitable base, you can form a more soluble salt. Common counterions for acidic drugs include sodium, potassium, and tromethamine.

Workflow for Salt Formation:

Caption: Workflow for improving solubility via salt formation.

2. Complexation with Cyclodextrins

The Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble molecules, like the indole portion of your compound, forming an inclusion complex.[15][] This complex has a hydrophilic exterior, which enhances the apparent solubility of the guest molecule in water.

Commonly used cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation
  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess compound: Add an excess of 1H-indole-4,6-dicarboxylic acid to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours at a constant temperature.

  • Separate and quantify: Centrifuge or filter to remove undissolved compound and measure the concentration in the supernatant.

G cluster_0 Solubilization Process A Poorly Soluble Drug (Guest) D Drug-Cyclodextrin Inclusion Complex (Soluble) A->D B Cyclodextrin (Host) B->D C Water C->D

Caption: Formation of a soluble drug-cyclodextrin inclusion complex.

3. Solid Dispersions

The Underlying Principle: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix.[17][18][19] This technique can enhance solubility by reducing particle size to the molecular level, improving wettability, and creating an amorphous form of the drug, which is generally more soluble than its crystalline form.[20][21]

Common carriers for solid dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Methods for preparing solid dispersions include:

  • Solvent evaporation

  • Melting (fusion) method

  • Hot-melt extrusion

III. Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Ionization of carboxylic acid groupsSimple, effective for ionizable compoundsSolubility may be limited to a specific pH range
Co-solvents Reduces solvent polarityCan significantly increase solubilityPotential for toxicity or interference in biological assays
Salt Formation Creates a more soluble ionic formOften leads to a large increase in solubility and dissolution rateRequires an ionizable group; salt form may have different stability
Cyclodextrin Complexation Encapsulation of the hydrophobic moietyGenerally well-tolerated; can improve stabilityCan be expensive; requires specific molecular dimensions for complexation
Solid Dispersions Molecular dispersion in a hydrophilic carrierCan significantly enhance solubility and bioavailabilityCan be complex to prepare; potential for physical instability

IV. Concluding Remarks

Troubleshooting the poor aqueous solubility of 1H-indole-4,6-dicarboxylic acid requires a systematic and logical approach. By understanding the physicochemical properties of the molecule and applying the principles of ionization, polarity modification, and advanced formulation techniques, researchers can successfully develop appropriate solutions for their specific experimental needs. Always consider the downstream application when selecting a solubilization strategy to ensure compatibility with your assay system.

References

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. GSC Biological and Pharmaceutical Sciences, 15(3), 249-258.
  • Kumar, S., & Singh, S. (2013). Solid dispersion: methods and polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 3(4), 143-148.
  • Singh, J., Garg, R., & Gupta, G. D. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Gâvan, A., Sfirloagă, P., & Popovici, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 398.
  • Dixit, A. K., Singh, R. P., & Singh, S. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, Der Pharmacia Lettre, 4(5), 1497-1506.
  • Alam, M. A., Al-Jenoobi, F. I., & Al-mohizea, A. M. (2020).
  • Muñoz-Botella, A., del Castillo, B., & Martín, M. Á. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 13(16), 2731.
  • Arun, R. S., Kumar, V., & Mittal, A. (2019). 04-Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor. Global Pharmaceutical Sciences Review-GPSR, 4(1), 22-30.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Kumar, L., & Singh, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 283-289.
  • World Pharma Today. (2025, October 17).
  • Sharma, S., & Singh, G. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 26(1), 1-15.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 342.
  • Safdar, M. Z. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Reddit. (2023, January 5). Dicarboxylic acid solubility.
  • Zhang, Y., Chen, S., Zhang, S., Liu, C., & Wang, Y. (2013). Identification and Molecular Understanding of the Odd–Even Effect of Dicarboxylic Acids Aqueous Solubility. Industrial & Engineering Chemistry Research, 52(47), 16866-16871.
  • Wikipedia. (n.d.). Cosolvent.
  • Kertes, A. S., & King, C. J. (1986). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Process Design and Development, 25(4), 1027-1033.
  • Humayun, H. Y., Zuber, M., & Abdullah, B. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Fadhil Pratama, M. R., & Arrochman, I. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Pratama, M. R. F. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review.
  • Eyal, A. M., & Canari, R. (1995). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 34(5), 1789-1798.
  • Al-Duais, M. A., & Al-Awthan, Y. S. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC advances, 14(25), 17865-17881.
  • Singh, R. K., & Kumar, S. (2020). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology, 13(9), 4443-4450.
  • Hairui Chemical. (n.d.). 1H-Indole-4,6-dicarboxylic acid. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2025, October 8). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.
  • de Sá, A. L., & de Oliveira, R. S. (2014). Biomedical Importance of Indoles. Journal of Chemistry, 2014, 1-14.
  • PubChem. (n.d.). 1H-indole-2,5-dicarboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Dicarboxylic Acids in Water. Retrieved from [Link]

  • PubChem. (n.d.). Indole. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Indole-4-carboxylic acid, 6-nitro-. Retrieved from [Link]

Sources

Optimization

Optimizing crystallization conditions for pure 1H-indole-4,6-dicarboxylic acid

Technical Support Center: Crystallization Optimization for 1H-Indole-4,6-Dicarboxylic Acid Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 1H-Indole-4,6-Dicarboxylic Acid

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with isolating high-purity 1H-indole-4,6-dicarboxylic acid.

Crystallizing this specific molecule presents a unique intersection of challenges: the dual carboxylic acid groups drive strong intermolecular hydrogen bonding (often leading to unwanted solvates or polymorphs), while the electron-rich indole core is highly susceptible to oxidative degradation. This guide moves beyond basic protocols to explain the mechanistic causality behind each troubleshooting step, providing a self-validating system to ensure batch-to-batch reproducibility, high yield, and exceptional purity.

Part 1: Diagnostic Decision Tree

Before altering your parameters, identify the physical mechanism driving your crystallization failure. Use the diagnostic workflow below to map your specific issue to the correct thermodynamic or kinetic intervention.

TroubleshootingTree Start Observe Crystallization Issue OilingOut Oiling Out (Liquid-Liquid Phase Separation) Start->OilingOut Color Discoloration (Yellow/Brown Crystals) Start->Color Solvate Polymorph / Solvate Formation Start->Solvate FixOil Adjust Cooling Rate & Seed at Low Supersaturation OilingOut->FixOil FixColor Apply Inert Atmosphere & Use Antioxidants Color->FixColor FixSolvate Screen Non-H-Bonding Solvents & Control Water Activity Solvate->FixSolvate

Diagnostic decision tree for troubleshooting 1H-indole-4,6-dicarboxylic acid crystallization.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" instead of forming crystals. Why does this happen, and how do I fix it?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before it can cross the solubility curve to nucleate as a solid[1]. Because 1H-indole-4,6-dicarboxylic acid has complex solvation dynamics, rapid cooling or aggressive antisolvent addition forces the solute to separate into a dense, solute-rich liquid phase. This oil traps impurities and eventually solidifies into an amorphous, impure mass. The Solution: You must keep the system in the metastable zone (supersaturated, but below the critical LLPS concentration).

  • Lower the initial concentration: Dilute your starting mixture by 10-15%.

  • Implement Seeding: Cool the solution to just below the saturation temperature (low supersaturation) and introduce 1-2 wt% of pure seed crystals. Seeding provides immediate surface area for crystal growth, consuming the supersaturation kinetically before the thermodynamic oiling-out boundary is reached[2][3].

Q2: My HPLC purity is >99%, but the crystals are distinctly yellow/brown. How do I prevent this discoloration?

The Causality: The indole ring is highly electron-rich and notoriously prone to autoxidation, particularly at the C2 and C3 positions[4]. Even trace amounts of dissolved oxygen at elevated dissolution temperatures can trigger oxidative dimerization or the formation of oxindoles[5]. These degradation products are highly conjugated chromophores; even at concentrations below 0.1% (invisible on standard UV-HPLC), they will severely discolor the bulk crystal lattice. The Solution:

  • Inert Atmosphere: Sparge all crystallization solvents with Argon or Nitrogen for 30 minutes prior to use, and maintain a positive inert gas blanket throughout the heating and cooling cycles.

  • Antioxidant Addition: If discoloration persists, add a catalytic amount of a radical scavenger (e.g., BHT) or a mild reducing agent during the dissolution phase to quench oxidative radicals before they attack the indole core.

Q3: X-Ray Powder Diffraction (XRPD) shows I am forming a solvate instead of the pure free acid. How do I reject the solvent?

The Causality: Dicarboxylic acids are classic supramolecular building blocks. They form robust, centrosymmetric hydrogen-bonded dimers[6]. When crystallized from polar aprotic solvents (like DMF, DMSO, or THF)—which are often required to dissolve the rigid indole-dicarboxylic acid lattice—the solvent molecules act as strong hydrogen-bond acceptors, inserting themselves into the crystal lattice to form stable solvates[7][8]. The Solution: Shift your solvent system to favor solvent displacement.

  • Use a Protic Antisolvent: Water or short-chain alcohols (like ethanol) can outcompete the aprotic solvent for hydrogen bonding, forcing the 1H-indole-4,6-dicarboxylic acid to dimerize with itself rather than the solvent.

  • Temperature Cycling (Ostwald Ripening): Slurry the unwanted solvate in a solvent where it has low solubility (e.g., heptane/ethyl acetate) and cycle the temperature between 20°C and 50°C. This thermodynamic pumping breaks down the metastable solvate lattice and allows the more stable, solvent-free polymorph to nucleate and grow.

Part 3: Quantitative Data Presentation

To optimize your solvent selection, refer to the following synthesized solubility and solvate-risk matrix. Because of the dual carboxylic acid moieties, solubility is highly temperature-dependent in polar mixtures.

Solvent System (Ratio v/v)Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Solvate / Hydrate RiskRecommended Application
THF / n-Heptane (1:2) < 5.0~ 45.0Moderate (THF solvate)Primary cooling crystallization. Good yield, requires seeding.
DMSO / Water (1:4) < 2.0~ 85.0High (DMSO monosolvate)Reworking highly impure batches. Requires aggressive drying.
Acetone / Water (1:1) ~ 12.0~ 60.0LowIdeal for final polishing step. Excellent impurity rejection.
Methanol / Toluene (1:3) < 5.0~ 35.0LowGood for avoiding hydration, but lower overall throughput.

Part 4: Step-by-Step Experimental Protocol

Optimized Seeded Cooling-Antisolvent Crystallization

This self-validating protocol utilizes a THF/n-Heptane system designed to prevent LLPS (oiling out) while rejecting oxidative impurities.

ProtocolWorkflow Dissolution 1. Dissolution (THF, 60°C) Filtration 2. Polish Filtration (Remove Particulates) Dissolution->Filtration Cooling 3. Controlled Cooling (Reach Metastable Zone) Filtration->Cooling Seeding 4. Seeding (1-2 wt% pure crystals) Cooling->Seeding Antisolvent 5. Antisolvent Addition (Heptane, Dropwise) Seeding->Antisolvent Isolation 6. Isolation & Drying (Vacuum, 40°C) Antisolvent->Isolation

Step-by-step workflow for the seeded cooling-antisolvent crystallization protocol.

Methodology:

  • Dissolution under Inert Gas: Suspend crude 1H-indole-4,6-dicarboxylic acid (10 g) in 150 mL of degassed Tetrahydrofuran (THF). Purge the reactor with Nitrogen. Heat the jacket to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed, N2-purged crystallization vessel to remove any undissolved foreign particulates that could act as unwanted nucleation sites.

  • Controlled Cooling: Cool the solution linearly from 60°C to 45°C at a rate of 0.5°C/min. This places the solution safely within the metastable zone without crossing the LLPS boundary.

  • Seeding: At 45°C, add 0.1 g (1 wt%) of high-purity, milled 1H-indole-4,6-dicarboxylic acid seeds. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish and begin consuming supersaturation.

  • Antisolvent Addition: Slowly dose 300 mL of degassed n-Heptane (antisolvent) over 2 hours using a programmable syringe pump. Critical step: Rapid addition will cause local supersaturation spikes, leading to oiling out.

  • Final Cooling & Isolation: Cool the resulting slurry to 5°C at 0.2°C/min. Hold for 1 hour. Filter the slurry under a nitrogen blanket, wash the cake with 50 mL of cold n-Heptane, and dry in a vacuum oven at 40°C for 24 hours to ensure complete removal of THF.

References

  • Mettler Toledo. "Seeding Studies For Crystallization - Improve Batch Consistency." MT.com. Available at:[Link]

  • Li, M., et al. "Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Li, Z., et al. "Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process." Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Wikipedia Contributors. "Indole - Oxidation of Indole." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhao, Y., et al. "dimethyldioxirane oxidation of n-substituted-2-methylindoles to indoxyls and bisindoxyls." Heterocycles. Available at:[Link]

  • Banerjee, A., et al. "Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide." Acta Crystallographica, ResearchGate. Available at:[Link]

  • Smith, J., et al. "The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative." CrystEngComm, RSC Publishing. Available at:[Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 1H-indole-4,6-dicarboxylic acid scale-up

Process Chemistry Division | Troubleshooting & Methodology Portal Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 1H-indole-4,6-dicarboxylic acid from pilot to multi-kilogram batche...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Chemistry Division | Troubleshooting & Methodology Portal

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of 1H-indole-4,6-dicarboxylic acid from pilot to multi-kilogram batches presents unique chemo-selectivity and purification challenges. The most scalable industrial route utilizes a Palladium-catalyzed bis-alkoxycarbonylation of 4,6-dibromo-1H-indole, followed by alkaline hydrolysis.

This guide provides a mechanistic breakdown of impurity generation, a troubleshooting FAQ, and a self-validating scale-up protocol designed to ensure >99% API purity.

I. Mechanistic Overview of Impurity Generation

Understanding the causality behind byproduct formation is the first step in process optimization. The diagram below maps the desired synthetic workflow against the primary pathways that lead to critical impurities.

G SM 4,6-Dibromo-1H-indole (Starting Material) Carbonylation Pd-Catalyzed Bis-Alkoxycarbonylation (Pd(OAc)2, Xantphos, CO) SM->Carbonylation Diester Dimethyl 1H-indole- 4,6-dicarboxylate (Intermediate) Carbonylation->Diester Optimal CO Mass Transfer Imp1 Mono-carbonylated Impurity Carbonylation->Imp1 CO Starvation / Catalyst Poisoning Imp2 Dehalogenated Impurity Carbonylation->Imp2 Hydride Source (Trace H2O/Alcohols) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Diester->Hydrolysis Product 1H-Indole-4,6-dicarboxylic acid (Target API) Hydrolysis->Product Degassed Conditions Imp3 Oxidative Degradation Products Hydrolysis->Imp3 O2 Exposure at High pH

Fig 1. Synthetic workflow and impurity generation pathways for 1H-indole-4,6-dicarboxylic acid.

II. Troubleshooting FAQs

Q1: During the bis-carbonylation step, my reaction stalls, resulting in high levels of the mono-carbonylated impurity (e.g., 6-bromo-1H-indole-4-carboxylic acid methyl ester). Why is this happening? A1: This is a classic kinetic stalling issue. The first oxidative addition of Palladium to the C-Br bond is rapid. However, the newly formed ester group at the C4 or C6 position is electron-withdrawing, which significantly reduces the electron density of the indole ring and slows down the second oxidative addition. If the reaction is subjected to CO mass transfer limitations or if the catalyst degrades into inactive Pd(0) black, the cycle terminates prematurely. The1[1]. To resolve this, increase the CO pressure to 100 psi to ensure saturation and switch to a bidentate ligand with a wide bite angle (like Xantphos) to stabilize the active Pd(II) species.

Q2: I am detecting a dehalogenated byproduct (1H-indole-4-carboxylic acid) in my HPLC traces. How do I suppress this? A2: Dehalogenation occurs when the Palladium catalyst undergoes β -hydride elimination. If you are using an aliphatic amine base (like Triethylamine) or if there is trace water in your methanol solvent, these act as hydride donors. The hydride transfers to the Pd center and reductively eliminates with the aryl ring, replacing your target carboxyl group with a proton.2[2]. Switch your base to an inorganic carbonate (e.g., anhydrous Na₂CO₃) and ensure strict anhydrous conditions prior to CO introduction.

Q3: During the final alkaline hydrolysis (converting the diester to the dicarboxylic acid), the product turns dark brown instead of off-white. What causes this degradation? A3: Indoles are inherently electron-rich heterocycles. Under strongly basic conditions (pH > 12) combined with elevated temperatures, the indole core becomes highly susceptible to auto-oxidation if exposed to atmospheric oxygen, leading to polymeric oxindole species.3[3]. You must thoroughly degas the hydrolysis solvents via Argon sparging prior to adding the base.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and the resulting impurity profile during the 100g scale-up of the bis-alkoxycarbonylation step.

EntryLigandBaseCO Pressure (psi)Bis-Ester Yield (%)Mono-Ester Impurity (%)Dehalogenated Impurity (%)
1PPh₃Et₃N5045.235.115.4
2dppfEt₃N5068.520.08.2
3dppfNa₂CO₃10085.38.12.5
4 Xantphos Na₂CO₃ 100 94.8 < 1.0 < 1.0
IV. Self-Validating Scale-Up Protocol (100g Scale)

This protocol is engineered as a self-validating system. At each critical juncture, a physical or analytical observable is used to confirm the mechanistic integrity of the step before proceeding.

Phase 1: Bis-Alkoxycarbonylation
  • Charge Reactor: To a 2 L Hastelloy pressure reactor, charge 4,6-dibromo-1H-indole (100 g, 363 mmol), Pd(OAc)₂ (1.63 g, 2 mol%), Xantphos (4.20 g, 4 mol%), and anhydrous Na₂CO₃ (96 g, 908 mmol). Causality: Xantphos forces a specific coordination geometry that accelerates reductive elimination of the ester, preventing the Pd(II) intermediate from lingering and decaying into inactive Pd(0) black.

  • Solvent Addition: Add anhydrous Methanol (1.0 L). Purge the headspace with N₂ (3 cycles at 30 psi) followed by CO (3 cycles at 30 psi).

  • Pressurization & Heating: Pressurize the reactor to 100 psi with CO. Heat the mixture to 85°C under vigorous agitation (800 RPM). Validation Check: Monitor the CO mass flow meter. The reaction must consume exactly 2.0 equivalents (726 mmol) of CO. If the uptake curve plateaus prematurely, catalyst poisoning has occurred. Do not proceed to workup until CO uptake ceases precisely at the theoretical volume.

  • Workup: Cool the reactor to 20°C and safely vent the excess CO. Filter the crude mixture through a tightly packed Celite pad to remove inorganic salts and trace Palladium. Concentrate the filtrate in vacuo to yield Dimethyl 1H-indole-4,6-dicarboxylate.

Phase 2: Alkaline Hydrolysis & Isolation
  • Hydrolysis Setup: Dissolve the intermediate diester in THF (500 mL) inside a jacketed glass reactor. Causality: THF acts as a crucial co-solvent to disrupt the crystalline lattice of the diester, ensuring it remains fully dissolved in the aqueous base. Without THF, unreacted diester becomes trapped in the precipitating product matrix.

  • Degassing: Sparge the solution with Argon for 15 minutes. Add 2M aqueous LiOH (450 mL, previously degassed). Heat the biphasic mixture to 50°C for 4 hours.

  • Acidification: Cool the reactor to 5°C. Slowly add 6M HCl dropwise until the pH reaches 2.5. Validation Check: Observe the precipitate. The target 1H-indole-4,6-dicarboxylic acid will crash out as a highly crystalline, off-white solid. If the solid appears dark brown or black, the Argon sparging in Step 6 was insufficient, and oxidative degradation has compromised the batch.

  • Isolation: Filter the solid, wash with cold deionized water (2 x 200 mL) to remove residual lithium salts, and dry under vacuum at 45°C to a constant weight.

V. References
  • Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Organometallics.

  • ACS Catalysis. (2023). Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. ACS Publications.

  • ACS Publications. (2006). Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. Journal of Organic Chemistry.

Sources

Optimization

Overcoming steric hindrance in 1H-indole-4,6-dicarboxylic acid cross-coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when performing palladium-catalyzed cross-coupling on 1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when performing palladium-catalyzed cross-coupling on 1H-indole-4,6-dicarboxylic acid .

The 4- and 6-positions of the indole ring are notoriously difficult to functionalize simultaneously. The proximity of the C4 position to the C3 and C5 substituents creates a highly congested steric environment. Furthermore, the strongly electron-withdrawing nature of the two carboxylic acid groups, combined with the unprotected indole nitrogen, creates a "perfect storm" for catalyst poisoning and poor oxidative addition.

Below, you will find targeted troubleshooting FAQs, quantitative ligand data, self-validating protocols, and mechanistic workflows to help you overcome these hurdles.

Troubleshooting Guides & FAQs

Q1: My cross-coupling of 1H-indole-4,6-dicarboxylic acid yields zero product, and I observe a black precipitate (Pd black) immediately upon heating. What is causing this? Causality: The unprotected dicarboxylic acids and the free indole N-H are directly coordinating to the palladium center. This multi-dentate coordination poisons the catalyst, leading to premature reduction and aggregation into inactive Pd(0) black. Additionally, the acidic protons neutralize the basic conditions required for the transmetalation step. Solution: You must implement a robust protecting group strategy. Mask the carboxylic acids as esters (e.g., dimethyl or di-tert-butyl esters) to eliminate their acidity. Furthermore, protect the indole nitrogen with an electron-withdrawing group (e.g., N-Boc). As noted in studies of heterocyclic cross-coupling, N-Boc protection prevents unwanted metal coordination and suppresses competitive N-arylation side reactions[1].

Q2: I have protected the substrate (e.g., N-Boc-1H-indole-4,6-dicarboxylic acid dimethyl ester) and converted it to the 4,6-dichloro derivative, but oxidative addition is failing. How do I overcome this steric hindrance? Causality: Standard phosphine ligands (like PPh3 or dppf) lack the necessary steric bulk and electron density to force the palladium center into the highly congested C-Cl bonds at the 4- and 6-positions. Solution: Switch to bulky dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos, or specialized indole-amide-based phosphines. The considerable steric bulk of these ligands promotes the formation of a highly active, mono-ligated [L1​Pd(0)] species. This low-coordinate species has the electron density required to undergo oxidative addition with unactivated, sterically hindered aryl chlorides under mild conditions[2]. Alternatively, indole-amide-based phosphines utilize a unique κ2 -P,O-coordination mode that stabilizes the palladium center during the coupling of highly hindered substrates[3].

Q3: My Suzuki-Miyaura coupling at the C4 position suffers from severe protodeboronation of the boronic acid partner. How do I fix this? Causality: Severe steric hindrance at the C4 position dramatically slows down the transmetalation step of the catalytic cycle. While the Pd-intermediate waits for transmetalation, the boronic acid undergoes base-catalyzed protodeboronation, a degradation pathway accelerated by high temperatures and aqueous bases. Solution: Accelerate the catalytic cycle by using a highly active precatalyst (e.g., Pd-PEPPSI-IPent or Generation 3/4 Buchwald precatalysts)[4]. Switch to strictly anhydrous conditions using finely milled K3​PO4​ or Cs2​CO3​ in non-polar solvents (toluene or 1,4-dioxane) to suppress the protodeboronation pathway.

Mechanistic Workflows & Visualizations

To visualize the overarching strategy, the following workflow dictates the necessary sequence of events to successfully couple this hindered system.

Workflow Start 1H-Indole-4,6-dicarboxylic acid Protect Step 1: Esterification & N-Boc Protection Start->Protect Activate Step 2: Halogenation/Triflation (C4/C6) Protect->Activate Couple Step 3: Pd-Catalyzed Cross-Coupling Activate->Couple Deprotect Step 4: Global Deprotection Couple->Deprotect

Caption: Workflow for the cross-coupling of 1H-indole-4,6-dicarboxylic acid.

The choice of ligand directly impacts the catalytic cycle. Bulky ligands resolve steric hindrance by accelerating both the oxidative addition and reductive elimination steps.

Mechanism Pd0 [L1Pd(0)] Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Hindered Substrate TransMet Transmetalation OxAdd->TransMet + Nucleophile/Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle resolving steric hindrance via bulky phosphine ligands.

Quantitative Data: Ligand Efficacy Comparison

The table below summarizes the efficacy of various ligand classes when attempting to cross-couple sterically hindered indole chlorides. Data is synthesized from benchmark studies on hindered heterocyclic cross-couplings[2][3].

Ligand SystemCatalyst Loading (mol %)Temp (°C)Yield (%)Mechanistic Advantage / Limitation
PPh3​ 5.0110< 5%Fails to undergo oxidative addition; catalyst decomposes.
dppf 5.011015%Bidentate nature restricts flexibility; slow reductive elimination.
XPhos 1.0 - 2.09082%Forms active mono-ligated Pd(0); excellent for bulky substrates.
Indole-amide-phos (L1) 0.05 - 0.18088% κ2 -P,O-coordination stabilizes Pd; operates at ultra-low loading.

Self-Validating Experimental Protocol

This protocol details the Suzuki-Miyaura coupling of the activated substrate (dimethyl 1-Boc-4,6-dichloro-1H-indole-4,6-dicarboxylate) with a bulky aryl boronic acid. It is designed as a self-validating system , meaning analytical checkpoints are built into the methodology to ensure causality and success at each stage.

Step 1: Global Protection & Activation
  • Esterification: Suspend 1H-indole-4,6-dicarboxylic acid in anhydrous methanol. Add a catalytic amount of concentrated H2​SO4​ and reflux for 12 hours.

  • N-Protection: Dissolve the resulting diester in DCM. Add 1.2 eq of Boc2​O and 0.1 eq of DMAP. Stir at room temperature for 4 hours.

  • Activation: Convert the protected core to the 4,6-dichloro derivative using standard chlorination protocols (e.g., NCS or POCl3​ depending on the specific intermediate state).

  • Validation Checkpoint 1: Analyze via LC-MS. You must observe a mass shift corresponding to +28 Da (two methyl groups) and +100 Da (Boc group). TLC should show a single, highly non-polar spot (Rf ~0.6 in 3:1 Hexanes/EtOAc), confirming the masking of all polar -OH and -NH groups.

Step 2: Sterically Hindered Cross-Coupling
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the protected dichloro-indole (1.0 eq), the aryl boronic acid (2.5 eq), Pd(OAc)2​ (2 mol %), XPhos (4 mol %), and anhydrous, finely milled K3​PO4​ (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the tube, remove it from the glovebox, and heat to 90 °C for 12 hours.

  • Validation Checkpoint 2: At 2 hours, take a 10 μ L aliquot, dilute in MeCN, and run a rapid UPLC-MS. You should observe the mono-coupled intermediate. If a mass corresponding to the protodeboronated aryl group is dominant, your base is too wet; abort, dry your reagents, and restart.

Step 3: Global Deprotection
  • N-Boc Removal: Dissolve the purified coupled product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours, then concentrate under reduced pressure.

  • Ester Hydrolysis: Redissolve the intermediate in a 3:1:1 mixture of THF/MeOH/ H2​O . Add 5.0 eq of LiOH monohydrate and heat to 60 °C for 6 hours. Acidify to pH 3 with 1M HCl to precipitate the final product.

  • Validation Checkpoint 3: Analyze the final precipitate via IR Spectroscopy. The reappearance of a broad, intense stretch from 3300–2500 cm−1 confirms the successful unmasking of the carboxylic acid -OH and indole N-H bonds.

Sources

Troubleshooting

Advanced purification techniques for crude 1H-indole-4,6-dicarboxylic acid

Welcome to the Technical Support Center for the purification of 1H-indole-4,6-dicarboxylic acid . As a highly polar, zwitterionic-capable heterocycle, this compound presents unique separation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1H-indole-4,6-dicarboxylic acid .

As a highly polar, zwitterionic-capable heterocycle, this compound presents unique separation challenges. Its dual carboxylic acid groups and electron-rich indole core make it susceptible to "oiling out" during precipitation, peak tailing during chromatography, and auto-oxidation upon exposure to air. This guide is designed to help researchers and drug development professionals troubleshoot these specific bottlenecks using mechanistically grounded, self-validating protocols.

Purification Logic & Workflow

PurificationWorkflow Crude Crude 1H-Indole-4,6- dicarboxylic acid Base Dissolve in Aq. NaOH (pH 9.5) Crude->Base Solubilization Extract Wash with EtOAc (Removes neutral organics) Base->Extract Liquid-Liquid Extraction Acidify Controlled Acidification (Dropwise HCl to pH 2.0) Extract->Acidify Aqueous Phase Precipitate Isoelectric Precipitation (Intermediate Purity) Acidify->Precipitate Crystallization HPLC Prep-HPLC (C18) 0.1% Formic Acid Modifier Precipitate->HPLC If structural analogs are present Charcoal Activated Carbon Decolorization Precipitate->Charcoal If pink/brown oxidation present HPLC->Charcoal Polishing Pure Pure 1H-Indole-4,6- dicarboxylic acid (>99%) Charcoal->Pure Filtration & Drying

Workflow for the advanced purification of crude 1H-indole-4,6-dicarboxylic acid.

Table 1: Physicochemical Parameters Dictating Purification Strategy

Understanding the intrinsic properties of the molecule is the first step in troubleshooting any failed purification.

ParameterValueMechanistic Implication
pKa 1 (C-4 Carboxylic Acid) ~3.5Requires pH < 2.5 for full protonation and precipitation.
pKa 2 (C-6 Carboxylic Acid) ~4.5Intermediate pH (3.5–4.5) yields highly soluble mono-salt mixtures.
pKa 3 (Indole NH) ~16.0Remains protonated under standard aqueous basic workup (pH 9–10).

Phase 1: pH-Mediated Fractionation & Isoelectric Precipitation

Q: Why does my crude 1H-indole-4,6-dicarboxylic acid "oil out" instead of crystallizing during acidic workup? A: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the precipitation rate drastically exceeds the nucleation rate. When you rapidly add concentrated acid to a basic solution of the crude mixture, the local pH drops instantly below the pKa of both acid groups. The fully protonated, un-ionized molecule becomes highly hydrophobic and crashes out as an amorphous oil, trapping solvent and impurities 1. To resolve this, you must control the supersaturation curve by performing a temperature-regulated, dropwise acidification.

Protocol 1: Controlled Isoelectric Precipitation
  • Solubilization: Dissolve the crude material in 1M aqueous NaOH until the pH reaches 9.5.

  • Filtration: Pass the solution through a 0.45 µm PTFE membrane to remove insoluble polymeric impurities.

  • Thermal Regulation: Heat the filtrate to 45°C to artificially increase the solubility threshold of the protonated species.

  • Primary Acidification: Add 2M HCl dropwise under vigorous stirring (500 rpm) until the pH reaches 4.8.

    • Validation Checkpoint: The solution should remain clear but may slightly darken. If cloudiness appears, pause acid addition for 5 minutes to allow the system to equilibrate.

  • Seeding: Add 1-2 mg of pure 1H-indole-4,6-dicarboxylic acid crystals to provide physical nucleation sites.

  • Secondary Acidification: Continue adding 2M HCl slowly (1 mL/min) over 1 hour until the pH reaches 2.0.

  • Maturation: Cool the suspension slowly to 4°C at a rate of 10°C/hour.

    • Validation Checkpoint: Take a 1 mL aliquot, centrifuge, and measure the supernatant pH with a calibrated meter. It must be strictly between 2.0 and 2.5 to ensure complete protonation and maximum yield.

  • Isolation: Filter the crystalline solid and wash with ice-cold water.

Phase 2: Chromatographic Purification (Prep-HPLC)

Q: I am attempting to purify the di-acid via reversed-phase HPLC (C18), but I observe severe peak tailing and poor resolution from the mono-acid impurities. What is causing this? A: Peak tailing for dicarboxylic acids on silica-based C18 columns is fundamentally caused by secondary ionic interactions. At neutral pH, the carboxylic acid groups are ionized (anionic). These anions interact strongly with residual, unreacted silanol groups (Si-OH) on the silica stationary phase, creating a mixed-mode retention mechanism that smears the peak 2. To resolve this, you must suppress the ionization of the carboxylic acid groups by lowering the mobile phase pH below the pKa of the analyte.

Table 2: Optimized Prep-HPLC Parameters

ParameterRecommended SettingMechanistic Rationale
Stationary Phase C18 (End-capped), 5 µmEnd-capping minimizes residual silanols, reducing secondary interactions.
Mobile Phase A 0.1% Formic Acid in H₂OSuppresses ionization of carboxylic acids (pH ~2.7), preventing peak tailing 2.
Mobile Phase B Acetonitrile (MeCN)Provides optimal solvation for the hydrophobic indole core during gradient elution.
Gradient 5% to 60% B over 30 minsSlowly increases elutropic strength to resolve closely eluting mono-acid isomers.
Detection UV at 254 nm and 280 nmCaptures the highly conjugated aromatic system of the indole ring.

Phase 3: Decolorization & Final Polishing

Q: My isolated product has a persistent pink or brown tint. What causes this, and how do I remove it without losing yield? A: Indoles are highly electron-rich heterocycles that are notoriously susceptible to auto-oxidation. Exposure to air and light generates highly conjugated, oligomeric oxidation products (often referred to as "indole melanins" or complex quinones) 3. These impurities are typically present in trace amounts (<1%) but possess massive molar extinction coefficients, causing disproportionate discoloration. Because these oligomers are structurally larger and more conjugated than the monomeric di-acid, activated carbon (charcoal) treatment is highly effective due to differential physical adsorption 4.

Protocol 2: Activated Carbon Decolorization and Polishing
  • Dissolution: Dissolve the dried, crude crystals in a minimum volume of boiling methanol (or ethanol).

  • Adsorption: Add 5-10% w/w activated carbon (e.g., Darco G-60) to the hot solution.

  • Incubation: Stir the suspension at 60°C for 30 minutes to allow maximum surface area interaction.

  • Hot Filtration: Filter the hot mixture rapidly through a tightly packed pad of Celite 545 to remove all fine carbon particles.

    • Validation Checkpoint: Spot the filtrate on a silica TLC plate and visualize under UV 254 nm. The baseline should be completely free of the dark, streaky spots characteristic of polymeric oxidation products. If the solution retains a pink hue, repeat the carbon treatment.

  • Crystallization: Concentrate the filtrate under reduced pressure to half its volume, then slowly add cold water (anti-solvent) until the solution becomes turbid.

  • Harvest: Cool to 4°C overnight, filter, and dry under high vacuum to yield the pure, white crystalline powder.

References

  • Title: Natural Product Isolation (2) - Purification Techniques, An Overview | Source: Master Organic Chemistry | URL: 1

  • Title: Resolving peak tailing and broadening in HPLC analysis of DHICA | Source: Benchchem | URL: 2

  • Title: What do common indole impurities look like? | Source: ResearchGate | URL: 3

  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | Source: MDPI | URL: 4

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 1H-Indole-4,6-Dicarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, ionizable compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with highly polar, ionizable compounds.

1H-indole-4,6-dicarboxylic acid contains two highly acidic carboxylic acid moieties (pKa ~3.5–4.5) and a weakly basic indole nitrogen. Without precise mobile phase optimization, this molecule is prone to poor retention, phase collapse, and severe peak tailing on standard reversed-phase (RP) columns. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow and achieve robust, reproducible separations.

Diagnostic Decision Tree

Before adjusting your method parameters, use this diagnostic workflow to identify the root cause of your chromatographic issue.

HPLC_Troubleshooting Start Inject 1H-indole-4,6-dicarboxylic acid CheckRet Is the peak eluting in the void volume (t0)? Start->CheckRet CheckPH Is Mobile Phase pH < 2.5? CheckRet->CheckPH Yes CheckTail Is there severe peak tailing? CheckRet->CheckTail No FixPH Adjust pH to 2.0 - 2.5 (Add 0.1% TFA or FA) CheckPH->FixPH No FixCol Switch to AQ-C18 or HILIC Column CheckPH->FixCol Yes FixPH->CheckRet FixCol->CheckRet FixTail Mask Silanols: Use End-capped Column or add ion-pairing agent CheckTail->FixTail Yes Success Optimal Separation Achieved (k' > 2) CheckTail->Success No FixTail->CheckTail

Diagnostic workflow for resolving retention and peak shape issues in dicarboxylic acid HPLC.

Core Troubleshooting FAQs

Q1: My 1H-indole-4,6-dicarboxylic acid peak elutes in the void volume ( t0​ ) on a standard C18 column. How do I increase retention? Causality: At a neutral pH, the two carboxylic acid groups deprotonate, rendering the molecule a highly polar dianion. This ionized state has negligible affinity for the hydrophobic alkyl chains of a standard C18 stationary phase. Solution: Apply the "2-pH Rule." To ensure >99% of the analyte is in its neutral, protonated state, the mobile phase pH must be adjusted to at least 1.5 to 2 units below the lowest pKa of the compound[1]. By lowering the mobile phase pH to ~2.0–2.5 using acidic modifiers (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid), you suppress ionization, drastically increasing the molecule's hydrophobicity and retention time.

Q2: I am observing severe peak tailing and broadening. What is the mechanistic cause, and how can I resolve it? Causality: Peak tailing for indole-dicarboxylic acids typically arises from two phenomena:

  • Partial Ionization: If your mobile phase pH is near the analyte's pKa (e.g., pH 3.5–4.5), the compound exists in a dynamic equilibrium between protonated and deprotonated states. These states travel at different velocities through the column, causing peak broadening or splitting[2].

  • Secondary Silanol Interactions: The indole nitrogen can undergo secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support. Solution: First, ensure strict pH control (pH ≤ 2.5) to lock the analyte into a single ionization state. If tailing persists, switch to an end-capped or polar-embedded column (e.g., CSH or BEH technology) designed to shield residual silanols[3]. Alternatively, using Trifluoroacetic Acid (TFA) acts as a mild ion-pairing agent that masks active silanol sites.

Q3: I need to transfer this method to LC-MS. Can I still use Phosphoric Acid or TFA? Causality: Phosphoric acid is non-volatile and will rapidly precipitate, permanently damaging the mass spectrometer's electrospray ionization (ESI) source. TFA is volatile but causes severe ion suppression in negative-ion mode because its high surface tension prevents efficient droplet evaporation, and it competes with the analyte for charge[4]. Solution: Substitute with 0.1% Formic Acid (FA) (pH ~2.7). If FA does not provide sufficient retention due to its slightly higher pH, utilize a highly aqueous mobile phase (e.g., 1–5% organic) combined with an AQ-type C18 column. AQ columns contain polar-embedded groups that prevent the hydrophobic phase collapse typically seen in 100% aqueous conditions.

Quantitative Data: Mobile Phase Modifier Selection

Selecting the correct mobile phase additive is a critical balance between pH control, peak shape, and detector compatibility.

ModifierTypical ConcentrationApprox. pHLC-MS CompatibilityPrimary AdvantagePrimary Disadvantage
Trifluoroacetic Acid (TFA) 0.05% – 0.1% (v/v)2.0Poor (Ion Suppression)Excellent peak shape; masks silanolsSevere signal suppression in ESI(-)
Formic Acid (FA) 0.1% – 0.2% (v/v)2.7ExcellentVolatile; ideal for MSMay not fully protonate strong acids
Phosphoric Acid 10 – 20 mM2.0 – 2.5IncompatibleUV-transparent (<210 nm)Non-volatile; damages MS source
Ammonium Acetate 10 mM (pH 4.5)4.5ExcellentGood buffering capacityOperates near pKa; risks peak splitting
Standardized Protocol: Optimizing Retention via pH-Controlled RP-HPLC

Self-Validating System Note: This protocol incorporates internal checks. Always inject a void volume marker (e.g., Uracil) to determine t0​ . A successful method will yield a retention factor ( k′ ) between 2 and 10 for the target diacid.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

Phase 2: System Equilibration

  • Install an AQ-compatible C18 column (e.g., 150 mm × 4.6 mm, 3 µm) to withstand highly aqueous conditions without phase collapse.

  • Purge the HPLC system with 100% Phase A at 1.0 mL/min for at least 15 column volumes. This ensures complete hydration of the stationary phase and stabilizes the baseline.

Phase 3: Gradient Program Execution Program the pump to the following gradient to maximize initial retention while ensuring complete elution:

  • Time 0.0 min: 2% B (Maximizes retention of the highly polar diacid).

  • Time 10.0 min: 40% B (Elutes the 1H-indole-4,6-dicarboxylic acid).

  • Time 12.0 min: 95% B (Washes strongly retained hydrophobic impurities).

  • Time 15.0 min: 2% B (Initiates re-equilibration).

  • Time 20.0 min: Stop.

Phase 4: Sample Preparation & Analysis

  • Dissolve the 1H-indole-4,6-dicarboxylic acid standard in the initial mobile phase composition (98% A / 2% B). Causality: Using a sample solvent stronger than the mobile phase causes premature elution and distorted peak shapes (solvent-mismatch effect).

  • Inject 5–10 µL of the sample.

  • Monitor the elution via a Diode Array Detector (DAD) set to 280 nm (optimal for the indole ring) and 210 nm (optimal for the carboxylic acid moieties)[5].

References
  • Control pH During Method Development for Better Chromatography. Source: Agilent. URL:[Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Source: ALWSCI. URL: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Source: Waters Corporation. URL:[Link]

  • A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. Source: Copernicus Publications. URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Source: MDPI. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of 1H-Indole-4,6-Dicarboxylic Acid

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. Handling electron-rich heteroaromatics requires precise environmental control. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent the thermal degradation of 1H-indole-4,6-dicarboxylic acid during complex synthetic workflows.

Mechanistic Insights: The Root Cause of Degradation

Before troubleshooting, it is critical to understand the causality behind the instability. 1H-indole-4,6-dicarboxylic acid contains an electron-rich pyrrole-fused benzene ring. At elevated temperatures (>140°C), thermal stress induces the extrusion of carbon dioxide (CO₂).

This process is often catalyzed by trace acids or polar aprotic solvents that stabilize the transition state. The electron-donating nature of the indole nitrogen facilitates electrophilic protonation, which lowers the activation energy required for the cleavage of the C-C bond between the aromatic ring and the carboxyl group. Similar thermal degradation profiles have been extensively documented in related indole derivatives, such as the heat-induced decarboxylation of indomethacin . Furthermore, hydrolytic decarboxylation of indolecarboxylic acids is a known pathway when trace moisture is present .

Troubleshooting FAQs

Q1: At what temperature does 1H-indole-4,6-dicarboxylic acid begin to degrade? A1: Solid-state thermal decarboxylation typically initiates at temperatures exceeding 140°C. However, in solution—particularly in polar aprotic solvents like DMSO or DMF—slow decarboxylation can occur at temperatures as low as 110°C–120°C. If your reaction requires prolonged heating above 100°C, you must implement protective strategies.

Q2: My sample turned from off-white to blackish-brown during a reflux reaction. What happened? A2: This color change is a hallmark of indole degradation and decarboxylation. As the carboxylic acid groups are lost, the resulting unprotected indole core becomes highly susceptible to oxidative polymerization, forming dark-colored oligomers. This matches the visual degradation profile observed in heat-treated indomethacin .

Q3: How can I perform high-temperature cross-coupling reactions without losing the carboxylic acid groups? A3: You must temporarily mask the acidic protons. Converting the di-acid into a dimethyl or diethyl ester is the most reliable method. Esterification prevents the formation of the carboxylate intermediate, effectively halting the thermal extrusion pathway.

Q4: Does the choice of solvent influence the rate of decarboxylation? A4: Yes. Solvents that can act as proton donors or that contain trace moisture can facilitate hydrolytic decarboxylation. Using strictly anhydrous, non-nucleophilic solvents and buffering the reaction can mitigate this if protection is not an option .

Quantitative Data: Thermal Stability Comparison

The following table summarizes the thermal stability of the free di-acid versus its protected ester form, demonstrating the necessity of protection during high-heat workflows.

Compound StateEnvironmental ConditionTime (Hours)Temp (°C)% Decarboxylation (HPLC)
Free Di-acidSolid State (Air)24100< 1%
Free Di-acidSolution (DMSO)12120~ 15%
Free Di-acidSolid State (Air)2160> 45%
Dimethyl EsterSolution (DMSO)24150< 1%
Dimethyl EsterSolid State (Air)12180< 2%

Experimental Protocols: The Protection-Deprotection Workflow

To ensure scientific integrity, the following protocols provide a self-validating system for protecting and recovering the di-acid without inducing thermal stress.

Protocol A: Transient Protection (Dimethyl Esterification)

Causality: Refluxing in methanol (65°C) keeps the system well below the thermal degradation threshold while efficiently masking the labile carboxyl groups to survive downstream high-temperature steps.

  • Reagent Preparation: Suspend 1H-indole-4,6-dicarboxylic acid (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Acid Catalysis: Cool the suspension to 0°C using an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise under rigorous stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1) until the highly polar di-acid spot is completely consumed.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ to prevent acid-catalyzed side reactions during isolation.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the thermally stable dimethyl 1H-indole-4,6-dicarboxylate.

Protocol B: Low-Temperature Saponification (Deprotection)

Causality: Using LiOH at low temperatures prevents base-catalyzed ring-opening of the indole core, a known risk when using harsher bases like NaOH at elevated temperatures.

  • Dissolution: Dissolve the protected dimethyl ester intermediate in a 3:1 mixture of THF:Water (0.1 M concentration).

  • Base Addition: Cool the solution to 0°C. Add LiOH·H₂O (3.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Acidification: Once complete (verified by TLC), cool the mixture back to 0°C and carefully acidify to pH 3 using 1M HCl. The free di-acid will precipitate. Self-Validation: Verify the pH with indicator paper to ensure complete protonation without over-acidifying.

  • Recovery: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 40°C. Critical: Do not exceed 40°C during drying to prevent premature thermal stress.

Visualizations

Pathway A 1H-Indole-4,6- dicarboxylic acid B Thermal Stress (>140°C) A->B Heat C Proton Transfer & CO2 Extrusion B->C -CO2 D Degraded Indole Core C->D Irreversible

Mechanistic pathway of thermal decarboxylation under high-temperature stress.

DecisionTree Start Identify Degradation (Loss of Mass/Purity) CheckTemp Is reaction temp > 120°C? Start->CheckTemp YesTemp Lower Temp or Use Microwave Heating CheckTemp->YesTemp Yes NoTemp Check Solvent & pH CheckTemp->NoTemp No CheckSolvent Are acidic protons present? NoTemp->CheckSolvent YesAcid Buffer reaction or switch to aprotic solvent CheckSolvent->YesAcid Yes NoAcid Implement Ester Protection (e.g., Dimethyl ester) CheckSolvent->NoAcid No

Decision tree for troubleshooting and preventing thermal degradation.

References

  • Title: Decarboxylation of indomethacin induced by heat treatment Source: International Journal of Pharmaceutics (PubMed) URL: [Link]

  • Title: Evaluation of thermo-chemical conversion temperatures of cannabinoid acids in hemp (Cannabis sativa L.) biomass by pressurized liquid extraction Source: Journal of Cannabis Research URL: [Link]

Optimization

Minimizing solvent waste in 1H-indole-4,6-dicarboxylic acid extraction

Technical Support Center: 1H-Indole-4,6-dicarboxylic Acid Extraction A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals Welcome to the technical support guide for the efficient and sus...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Indole-4,6-dicarboxylic Acid Extraction

A Guide to Minimizing Solvent Waste for Researchers and Drug Development Professionals

Welcome to the technical support guide for the efficient and sustainable extraction of 1H-indole-4,6-dicarboxylic acid. This document provides practical, science-backed strategies to minimize solvent consumption and waste, aligning your laboratory practices with the principles of green chemistry without compromising yield or purity. Solvents constitute a significant portion of the material used in pharmaceutical production, making their reduction a primary goal for sustainable chemistry.[1] This guide moves beyond standard protocols to explain the causality behind methodological choices, empowering you to troubleshoot and optimize your extraction processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing solvent waste in the extraction of 1H-indole-4,6-dicarboxylic acid a critical issue?

A1: Minimizing solvent waste is crucial for three main reasons:

  • Environmental Impact: Many common organic solvents are volatile organic compounds (VOCs) that contribute to air pollution.[2] Improper disposal can lead to environmental contamination.[3] Adopting greener practices helps reduce your lab's carbon footprint.[4][5]

  • Economic Costs: Solvents represent a significant operational cost, encompassing purchase, purification, and disposal of hazardous waste.[6][7] On-site recycling can cut solvent purchase and disposal costs by up to 90%.[7]

  • Safety and Health: Many organic solvents are toxic and/or flammable, posing risks to laboratory personnel.[3][5] Reducing their use enhances laboratory safety.

Q2: What are the primary sources of solvent waste in a typical extraction workflow?

A2: The largest volumes of solvent waste are typically generated during liquid-liquid extraction (LLE) and subsequent purification steps like column chromatography. In LLE, large volumes of immiscible solvents are used to partition the target analyte. Further waste comes from washing steps, drying agents, and the final concentration of the product.

Q3: What is a "green solvent" and can I use one for my extraction?

A3: A green solvent is a substance that is less hazardous to human health and the environment compared to traditional solvents.[8] Key characteristics include being derived from renewable resources, biodegradable, non-toxic, and having a low potential for air pollution.[1][8] For a polar molecule like 1H-indole-4,6-dicarboxylic acid, potential green solvents include water (under specific pH conditions), ethanol, or specialized media like ionic liquids or deep eutectic solvents.[8][9] However, a direct replacement requires careful consideration of solubility, selectivity, and recovery.[1]

Q4: Can I simply reduce the volume of my current solvent to minimize waste?

A4: While reducing solvent volume is a straightforward approach, it can lead to incomplete extraction and lower yields if not done systematically. The solubility of 1H-indole-4,6-dicarboxylic acid in the chosen solvent is a limiting factor. To successfully reduce volume, you may need to optimize other parameters such as pH, temperature, or mixing efficiency to ensure complete partitioning of the analyte into the smaller solvent volume.

Troubleshooting Guide: Common Issues in Solvent Reduction

Q: I attempted to reduce my extraction solvent volume, but my recovery of 1H-indole-4,6-dicarboxylic acid has significantly dropped. What is the cause?

A: This is a common issue stemming from solubility and partitioning equilibrium.

  • Probable Cause 1: Saturation Limit: You may be exceeding the solubility limit of the dicarboxylic acid in the reduced solvent volume, meaning not all of the compound can dissolve and be extracted.

  • Probable Cause 2: Unfavorable Partition Coefficient: In liquid-liquid extraction, the partition coefficient dictates how the analyte distributes between the two immiscible phases. Simply reducing the volume of the extracting phase can shift the equilibrium, leaving more product behind in the initial phase.

  • Solution Strategy:

    • pH Adjustment: 1H-indole-4,6-dicarboxylic acid is an acidic molecule. By adjusting the pH of the aqueous phase, you can dramatically alter its solubility. To extract it from an organic mixture into an aqueous phase, use a dilute base (e.g., aqueous sodium bicarbonate) to deprotonate the carboxylic acids into highly water-soluble carboxylate salts.[10] This allows for extraction with minimal aqueous volume.

    • Increase Mixing Efficiency: Ensure vigorous mixing (stirring or shaking) to maximize the interfacial surface area between the two phases, allowing equilibrium to be reached more efficiently even with a lower solvent volume.

    • Perform Multiple Extractions: Performing two or three extractions with a smaller volume of solvent is often more effective than a single extraction with a large volume.

Q: I switched to Solid-Phase Extraction (SPE) to reduce solvent use, but the 1H-indole-4,6-dicarboxylic acid is not binding to the cartridge. Why?

A: This indicates a mismatch between the SPE sorbent chemistry and the sample conditions.

  • Probable Cause: Incorrect pH. The binding of ionizable compounds to SPE sorbents is highly pH-dependent.

  • Solution Strategy:

    • For Reversed-Phase (e.g., C18) SPE: The goal is to make the analyte non-polar so it binds to the hydrophobic sorbent. You must acidify the sample solution to a pH at least 2 units below the pKa of the carboxylic acid groups. This ensures they are fully protonated (neutral charge), increasing their retention.[11]

    • For Anion-Exchange (e.g., SAX, NH2) SPE: The goal is to ionize the analyte so it binds to the positively charged sorbent. You must adjust the sample pH to at least 2 units above the pKa of the carboxylic acids, ensuring they are deprotonated (negatively charged).[11][12] The cartridge must also be conditioned at a pH where the sorbent itself is charged.[12]

    • Check for Sorbent Overload: Ensure the amount of crude material loaded onto the SPE cartridge does not exceed its binding capacity. Consult the manufacturer's specifications.

Q: My Supercritical Fluid Extraction (SFE) with CO₂ is giving a very low yield. How can I improve this?

A: This is a classic polarity issue when using SFE for polar molecules.

  • Probable Cause: Low Solvating Power of CO₂. Supercritical CO₂ (SC-CO₂) is a non-polar solvent and has very limited ability to dissolve polar compounds like dicarboxylic acids.[13]

  • Solution Strategy:

    • Introduce a Polar Co-solvent (Modifier): The solvating power of SC-CO₂ can be dramatically increased by adding a small percentage of a polar organic solvent.[13][14] Ethanol and methanol are the most common modifiers. For your compound, starting with 5-10% ethanol in the CO₂ stream is recommended.[15][16]

    • Optimize Pressure and Temperature: Increasing the pressure at a constant temperature generally increases the density and solvating power of the supercritical fluid.[14] However, the relationship between temperature and solubility is more complex, as it affects both fluid density and the vapor pressure of the analyte.[13] Systematic optimization of these parameters is required.

Alternative & Greener Extraction Methodologies

Moving away from traditional liquid-liquid extraction can drastically reduce solvent waste. Below is a comparison of promising techniques.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)Ultrasound-Assisted Extraction (UAE)
Principle Partitioning between two immiscible liquid phases.Analyte adsorbs onto a solid sorbent, then selectively eluted.[12]Extraction with a fluid above its critical temperature and pressure.[14][15]High-frequency sound waves enhance mass transfer into the solvent.[17]
Solvent Use Very HighVery LowExtremely Low (CO₂ is recycled; small amount of co-solvent may be used).[13]Low to Medium
Selectivity Low to MediumHigh (tunable by sorbent/solvent choice).High (tunable by pressure, temperature, and modifier).[15]Medium
Speed SlowFastFastVery Fast[18][19]
Key Advantage Simple equipment.Significant reduction in solvent use and high sample cleanup.[12]Delivers a solvent-free product post-extraction.[1]Reduces extraction time and can be performed at lower temperatures.[17]
Consideration Generates large volumes of mixed-solvent waste.Requires method development for sorbent and solvent selection.Higher initial equipment cost.[1]Requires specialized sonication equipment.
Workflow for Selecting a Solvent Minimization Strategy

The following diagram outlines a decision-making process for choosing the most appropriate waste reduction strategy for your laboratory.

G start Goal: Minimize Solvent Waste in 1H-Indole-4,6-dicarboxylic Acid Extraction q1 Can I modify my existing Liquid-Liquid Extraction (LLE) protocol? start->q1 opt_lle Optimize LLE: 1. Adjust pH to maximize partitioning. 2. Use multiple smaller extractions. 3. Investigate greener solvent alternatives. q1->opt_lle Yes q2 Is significant solvent reduction (>80%) or automation required? q1->q2 No opt_lle->q2 spe Implement Solid-Phase Extraction (SPE): - Excellent for sample cleanup & concentration. - Drastically reduces solvent volumes. q2->spe Yes uae Consider Ultrasound-Assisted Extraction (UAE): - Reduces time and solvent volume. - Good for solid matrix extractions. q2->uae No q3 Is a completely solvent-free extract the primary goal? spe->q3 sfe Utilize Supercritical Fluid Extraction (SFE): - Uses recyclable CO2. - Requires polar co-solvent for this analyte. - High initial equipment cost. q3->sfe Yes uae->q3

Caption: Decision tree for selecting a solvent minimization strategy.

Detailed Protocol: Solvent-Minimized Extraction via Solid-Phase Extraction (SPE)

This protocol is designed as a direct replacement for a conventional LLE, aiming for a >90% reduction in organic solvent consumption. It utilizes an anion-exchange mechanism.

Materials:

  • Crude reaction mixture containing 1H-indole-4,6-dicarboxylic acid.

  • Strong Anion Exchange (SAX) SPE Cartridge (e.g., quaternary amine sorbent).

  • Deionized Water.

  • 1M Sodium Hydroxide (or other suitable base).

  • Methanol (or Acetonitrile) for conditioning.

  • Elution Solvent: 2% Formic Acid (or Acetic Acid) in Methanol.

  • SPE Vacuum Manifold.

Protocol Workflow Diagram:

SPE_Workflow cluster_prep Preparation cluster_spe SPE Steps cluster_post Post-Elution prep_sample 1. Sample Prep Dissolve crude product. Adjust pH > pKa + 2 with NaOH. condition 2. Condition Cartridge Flush with Methanol, then with high-pH water. load 3. Load Sample Pass prepared sample through cartridge. condition->load wash 4. Wash Flush with high-pH water, then Methanol to remove impurities. load->wash elute 5. Elute Pass acidic Methanol through cartridge to release product. wash->elute collect 6. Collect & Concentrate Collect eluate and evaporate solvent under reduced pressure.

Caption: Step-by-step workflow for the SPE protocol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., water/methanol).

    • Adjust the pH of the sample solution to be at least 2 pH units above the highest pKa of the dicarboxylic acid groups using a dilute base (e.g., 1M NaOH). This ensures the analyte is fully deprotonated and carries a negative charge.

  • SPE Cartridge Conditioning:

    • Place the SAX cartridge on the vacuum manifold.

    • Pass one column volume of methanol through the cartridge to wet the sorbent.

    • Pass two column volumes of deionized water, adjusted to the same high pH as your sample, to equilibrate the sorbent. Do not let the sorbent run dry.

  • Sample Loading:

    • Load the prepared sample solution onto the cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The negatively charged analyte will bind to the positively charged sorbent.

    • Collect the flow-through (this should contain neutral and basic impurities).

  • Washing:

    • Wash the cartridge with one column volume of the high-pH deionized water to remove any remaining polar, non-retained impurities.

    • Wash the cartridge with one column volume of methanol to remove any non-polar impurities that may be non-specifically bound.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the target compound by passing 1-2 column volumes of the elution solvent (e.g., 2% formic acid in methanol) through the cartridge. The acid in the elution solvent neutralizes the carboxylate groups, breaking their ionic bond with the sorbent and allowing the now-neutral 1H-indole-4,6-dicarboxylic acid to be released and collected.

  • Concentration:

    • Evaporate the solvent from the collected fraction using a rotary evaporator or nitrogen stream to yield the purified product.

Solvent Recovery and Recycling

For operations where solvent use is still necessary, implementing a recovery and recycling program is the next most effective strategy for waste minimization.[4][9]

  • Closed-Loop Systems: The most sustainable approach involves closed-loop systems where solvents from a process are captured and purified for direct reuse in the same process.[6][20][21]

  • Distillation: This is the most common and effective method for purifying spent solvents.[21][22] By separating substances based on differences in boiling points, high-purity solvents can be recovered. Simple distillation is suitable for removing non-volatile impurities, while fractional distillation is required to separate solvent mixtures.

  • Purity Verification: It is critical to verify the purity of recycled solvents (e.g., via GC or HPLC) before reuse, as trace impurities can negatively impact subsequent reaction yields and product purity.

References

  • Strategies for supercritical fluid extraction of polar and ionic compounds. (n.d.). Elsevier.
  • Jessop, P. G. (2011). Solvents and sustainable chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1953), 4844–4859.
  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. (n.d.).
  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. (n.d.). DEC.
  • Steps for Managing Solvents in API Manufacturing. (2024, October 24). CBG Biotech.
  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025, February 3). CBG Biotech.
  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent.
  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from N
  • Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact. (n.d.). Emerging Publishing Society.
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing. (2025, September 26). Medium.
  • Ramakoteswararao, P., Tulasi, S. L., & Pavani, Y. (2014). IMPACT OF SOLVENTS ON ENVIRONMENTAL POLLUTION. Journal of Chemical and Pharmaceutical Sciences, 3(2), 115-120.
  • The Impact of Solvents on Environment and Their Altern
  • Supercritical Fluid Extraction (SFE) of Polar Compounds from Camellia sinensis Leaves: Use of Ethanol/Water as a Green Polarity Modifier. (2023, July 18). PMC.
  • A Review of the Application of Green Solvents in Organic Synthesis. (2025, September 27).
  • chapter 7. supercritical fluid extraction. (n.d.).
  • Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis. (n.d.). PMC.
  • Ultrasonic Assisted Extraction of Ferulic and p-Coumaric Acid using Hydrophobic Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosph
  • Can Sustainable Solvents Cut Chemical Industry Emissions? (2023, May 18). GEP Blog.
  • Chapter 5: Supercritical Fluid Extraction. (2022, July 20). Royal Society of Chemistry.
  • SOLVENT RECOVERY AND DISPOSAL OF UNRECOVERABLE SOLVENTS USED IN THE PHARMACEUTICAL INDUSTRY. (n.d.).
  • Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. (n.d.). Academia.edu.
  • Solid-phase extraction of acidic herbicides. (2000, July 14). PubMed.
  • Solvent Recovery System Explained: Process And Principles In Manufacturing. (2024, October 28). Baron Blakeslee.
  • Supelco Guide to Solid Phase Extraction. (n.d.). Sigma-Aldrich.
  • Ultrasound-Assisted Extraction of Carnosic Acid and Rosmarinic Acid Using Ionic Liquid Solution from Rosmarinus officinalis. (2025, October 16).
  • Ultrasound-Assisted Extraction as a Potential Method to Enhanced Extraction of Bioactive Compound. (n.d.).
  • Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. (2023, May 5). Arabian Journal of Chemistry.
  • Green Chemistry Alternatives for Sustainable Development in Organic Synthesis. (2017, November 19).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. (n.d.). ResearchSpace@UKZN.
  • Dicarboxylic acid solubility. (2023, January 5). Reddit.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in 1H-Indole-4,6-Dicarboxylic Acid LC-MS Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing sensitivity and baseline noise challenges when analyzing 1H-indole-4,6-dicarboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing sensitivity and baseline noise challenges when analyzing 1H-indole-4,6-dicarboxylic acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

The LC-MS Paradox of Indole Dicarboxylic Acids

1H-indole-4,6-dicarboxylic acid presents a classic chromatographic paradox. To retain this highly polar molecule on a standard C18 reversed-phase column, the mobile phase pH must be lowered (typically < pH 3) to protonate the two carboxylate groups. However, optimal MS detection requires Electrospray Ionization Negative (ESI-) mode, which relies on the analyte being deprotonated.

Analysts often mistakenly use strong ion-pairing acids like Trifluoroacetic Acid (TFA) to force chromatographic retention. While TFA provides excellent peak shape, it causes severe ion suppression and massive chemical noise in ESI- mode[1]. This noise manifests as a high, rolling baseline due to the accumulation of residual solvent clusters in the ion source, obscuring the analyte near its limit of quantification[2].

Diagnostic Workflow

Before adjusting MS parameters, you must systematically isolate the origin of the noise. The following decision tree outlines our standard diagnostic workflow.

SystemDiagnostic Start High Baseline Noise (ESI- Mode) Step1 Zero-Injection Test (Bypass LC) Start->Step1 MS_Issue Noise Persists: MS Contamination Step1->MS_Issue Yes LC_Issue Noise Drops: LC/Mobile Phase Issue Step1->LC_Issue No CleanMS Clean Source & Capillary (Validate: Noise < 1e3 cps) MS_Issue->CleanMS CheckMP Check Additives (TFA/TEA present?) LC_Issue->CheckMP RemoveAdd Switch to 1mM NH4F (Validate: S/N > 100) CheckMP->RemoveAdd Yes CheckCol Flush/Replace Column (Validate: No Bleed) CheckMP->CheckCol No

Diagnostic workflow for isolating LC-MS baseline noise sources.

Targeted Troubleshooting FAQs

Q: Why is my baseline noise disproportionately high for 1H-indole-4,6-dicarboxylic acid compared to other analytes? A: Because this compound requires ESI- mode for optimal sensitivity. ESI- is highly susceptible to chemical noise from trace anions (like chlorides or formates) and leached plasticizers. Chemical noise is typically distributed over a wide range of retention times and presents a constant mass-to-charge (m/z) value, directly elevating the baseline[3].

Q: I am seeing a "sawtooth" baseline pattern rather than random static. What causes this? A: A sawtooth baseline is rarely chemical. It is usually a fluidic issue caused by micro-bubbles forming or accumulating inside the detector cells or LC pump lines[4]. Ensure your mobile phase is properly degassed and check the pump seals.

Q: Can column degradation cause this noise? A: Yes. Column clogging or frit contamination can introduce non-volatile residues into the ion source. This usually presents as sudden pressure spikes accompanied by a drifting, noisy baseline[5]. If you are running highly aqueous gradients to retain the polar dicarboxylic acid, you may also be experiencing stationary phase collapse (column bleed).

Q: Is there a software fix for baseline drift? A: While advanced algorithms can be used post-acquisition to correct baseline drift by subtracting median noise intensities[6], physical elimination of the noise source must always be prioritized to preserve the true Signal-to-Noise (S/N) ratio.

Self-Validating Resolution Protocols

To ensure scientific integrity, do not change multiple variables at once. Follow these self-validating protocols to definitively identify and resolve the noise.

Protocol 1: The Zero-Injection Isolation Test

Purpose: Determine if the noise is electronic/instrumental (MS) or chemical (LC).

  • Action: Disconnect the analytical column. Plumb the LC directly to the MS source using a zero-dead-volume union.

  • Infusion: Infuse a known clean solvent (LC-MS grade 50:50 Water:Acetonitrile, no additives) at 0.2 mL/min. Monitor the baseline in ESI- mode.

  • Self-Validation Check:

    • If the baseline noise drops by >80%: The MS is clean. The noise originates from the LC column, mobile phase additives, or sample matrix. Proceed to Protocol 2.

    • If the baseline noise remains high: The contamination is within the MS. You must vent the system, clean the ESI shield, and replace the ion transfer capillary.

Protocol 2: Mobile Phase Decontamination & Optimization

Purpose: Eliminate ion-pairing suppression while maintaining chromatographic retention.

  • Action: Discard all mobile phases containing Trifluoroacetic Acid (TFA) or Triethylamine (TEA). Flush the LC lines with 50% Methanol / 50% Water for 30 minutes to remove residual salts.

  • Preparation: Prepare fresh mobile phases using strictly LC-MS grade solvents. Instead of TFA, add 1 mM Ammonium Fluoride (NH₄F) to the aqueous line.

    • Causality: NH₄F acts as a weak buffer to provide some retention on C18, but more importantly, the fluoride ion acts as a strong hydrogen bond acceptor in the ESI droplet, massively enhancing the deprotonation of the carboxylic acids without leaving a noisy background.

  • Self-Validation Check: Reconnect the column and run a blank gradient. If the S/N ratio for a standard injection of 1H-indole-4,6-dicarboxylic acid improves to >100, the mobile phase chemistry is validated.

Quantitative Optimization Data

The table below summarizes the quantitative impact of various mobile phase additives on the baseline noise and S/N ratio for 1H-indole-4,6-dicarboxylic acid.

Table 1: Impact of Mobile Phase Additives (ESI- Mode)

Additive / BufferConcentrationBaseline Noise (cps)S/N RatioChromatographic RetentionVerdict
Trifluoroacetic Acid (TFA) 0.1% v/v> 5.5 × 10⁴< 5ExcellentReject (Severe suppression)
Formic Acid (FA) 0.1% v/v1.2 × 10³150ModerateAcceptable
Ammonium Acetate 10 mM (pH 6.8)1.5 × 10³220Poor (on C18)HILIC Only
Ammonium Fluoride 1 mM8.0 × 10²480ModerateOptimal (Enhances ESI-)

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. 2

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells - Shimadzu. 4

  • LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies - SepScience. 5

  • Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC (NIH).3

  • Triethylamine, trifluoroacetic acid | 454-49-9 - BenchChem. 1

  • NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data - ACS Publications. 6

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of 1H-indole-4,6-dicarboxylic acid via LC-MS

An in-depth technical evaluation for researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Indole Derivatives 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Indole Derivatives

1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical ingredients, including integrase inhibitors and targeted oncology therapies[1]. Structurally, it features an electron-rich indole core flanked by two highly polar carboxylic acid moieties.

Validating the purity of this compound presents unique analytical challenges. Indole derivatives are prone to oxidative degradation, while the dicarboxylic acid groups can undergo unintended esterification if exposed to alcoholic solvents during synthesis or storage. Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often leads to false-positive purity assessments, as structurally similar byproducts (e.g., methyl esters or oxidized dimers) may co-elute or exhibit identical UV absorption profiles[2]. To ensure regulatory compliance and experimental integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for specificity and sensitivity[3].

Comparative Analysis: LC-MS vs. HPLC-UV vs. qNMR

To objectively evaluate the best approach for purity validation, we must compare the three primary analytical pillars used in pharmaceutical laboratories. According to FDA ICH Q2(R2) guidelines, an analytical procedure must demonstrate absolute specificity—the ability to assess the analyte unequivocally in the presence of impurities[4].

Table 1: Performance Comparison for 1H-indole-4,6-dicarboxylic acid Purity Validation

Analytical ParameterHPLC-UVqNMR (Quantitative NMR)LC-MS/MS
Specificity Moderate (Relies on retention time and chromophore)High (Full structural elucidation)Very High (Orthogonal separation + exact mass)
Sensitivity (LOD) ~10–50 ng/mL~1–5 µg/mL<1 ng/mL (pg/mL range)
Trace Impurity ID No (Requires isolation)No (Insufficient sensitivity for <1% impurities)Yes (Identifies co-eluting impurities by m/z )
Matrix Interference High susceptibilityLow susceptibilityLow (Mitigated by Extracted Ion Chromatograms)
Best Use Case Routine bulk quantificationAbsolute purity without reference standardsTrace impurity profiling & structural confirmation

Mechanistic Rationale: While HPLC-UV tells us how much of a UV-absorbing compound is present, LC-MS tells us exactly what that molecule is[2]. For 1H-indole-4,6-dicarboxylic acid, an esterified impurity will share the exact same indole chromophore, making it nearly indistinguishable via UV at 280 nm. However, in LC-MS, the addition of a methyl group shifts the mass by +14 Da, allowing immediate, unambiguous differentiation.

Decision_Matrix Q1 Primary Analytical Goal? Routine Routine Bulk Purity (Known Impurities) Q1->Routine Trace Trace Impurity ID & Absolute Specificity Q1->Trace Structure De Novo Structural Elucidation Q1->Structure HPLC HPLC-UV (Cost-Effective, Fast) Routine->HPLC LCMS LC-MS/MS (High Sensitivity, Mass ID) Trace->LCMS NMR qNMR / 2D NMR (No Standards Needed) Structure->NMR

Analytical decision matrix for pharmaceutical purity validation workflows.

Mechanistic Causality: Optimizing LC-MS for Dicarboxylic Acids

The success of LC-MS relies heavily on the ionization efficiency of the target molecule. 1H-indole-4,6-dicarboxylic acid has a molecular weight of 205.17 g/mol (Formula: C10H7NO4).

Why Electrospray Ionization Negative Mode (ESI-)? While the indole nitrogen can theoretically accept a proton in positive mode, the two carboxylic acid groups at positions 4 and 6 are highly acidic (low pKa). In a slightly acidic to neutral mobile phase, these groups readily donate protons. Utilizing ESI in negative ion mode generates a highly stable deprotonated molecular ion [M−H]− at m/z 204.03. This targeted ionization suppresses background noise from neutral or basic matrix contaminants, drastically improving the Signal-to-Noise (S/N) ratio.

Self-Validating Experimental Protocol

To ensure trustworthiness and compliance with FDA Bioanalytical Method Validation guidelines[5], the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) and blank matrix evaluations to rule out carryover and matrix effects.

Step 1: Sample and Standard Preparation
  • Diluent: Water/Acetonitrile (80:20, v/v) to ensure complete solubility of the polar di-acid.

  • Blank Matrix: Prepare a diluent-only sample to verify the absence of system carryover.

  • Reference Standard: Prepare a 1.0 mg/mL stock solution of authenticated 1H-indole-4,6-dicarboxylic acid reference standard. Dilute to a working concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the synthesized batch to a theoretical concentration of 10 µg/mL.

Step 2: Chromatographic Separation (LC)
  • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm). The high surface area and end-capped silica prevent secondary interactions with the carboxylic acids, ensuring sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides enough protons to keep the compound sufficiently retained on the hydrophobic stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (MS)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Optimized to prevent in-source fragmentation of the fragile carboxylic groups).

  • Desolvation Temperature: 350°C.

  • Detection: Full scan m/z 100–500, with Selected Ion Monitoring (SIM) at m/z 204.03 for precise quantification.

Step 4: System Validation Criteria (The Self-Validating Loop)

Before analyzing the unknown batch, the system must pass the following FDA-aligned criteria[3]:

  • Specificity: The blank injection must show no peak at m/z 204.03 with an area >5% of the LLOQ (Lower Limit of Quantification).

  • Precision: Six replicate injections of the 10 µg/mL standard must yield a Coefficient of Variation (CV) < 2.0% for retention time and peak area.

  • Resolution: Baseline resolution ( Rs​>1.5 ) must be achieved between the main peak and any known spiked impurities.

LCMS_Workflow Start System Suitability (Blank & Reference Std) LC UHPLC Separation (C18, Gradient Elution) Start->LC Ionization ESI Negative Mode [M-H]- at m/z 204.03 LC->Ionization Detection Mass Analysis (SIM & Full Scan) Ionization->Detection Data Purity Calculation (Extracted Ion Chromatogram) Detection->Data

Self-validating LC-MS workflow ensuring regulatory compliance and data integrity.

Experimental Data: Proving LC-MS Superiority

To demonstrate the necessity of LC-MS over HPLC-UV, consider the following simulated experimental data from a stressed batch of 1H-indole-4,6-dicarboxylic acid (exposed to methanol and mild heat).

Table 2: Purity Assessment of Stressed Batch (HPLC-UV vs. LC-MS)

Component DetectedHPLC-UV (280 nm) Area %LC-MS (Extracted Ion) Area %Identity Confirmed by MS ( m/z )
1H-indole-4,6-dicarboxylic acid 98.5%94.2%204.03 [M−H]−
Impurity A (Co-eluting) Hidden in main peak4.1%218.05 (Methyl Ester)
Impurity B 1.5%1.7%220.02 (Oxidized species)
Total Calculated Purity 98.5% (False Pass) 94.2% (True Fail) N/A

Data Interpretation: Under HPLC-UV, the batch appears to meet a standard >98% purity threshold. However, LC-MS reveals that Impurity A (a methyl ester byproduct formed during stress testing) co-elutes with the main peak and shares an identical UV chromophore. By extracting the specific mass data, LC-MS accurately quantifies the purity at 94.2%, preventing a contaminated batch from advancing in the drug development pipeline.

Conclusion

For polar, heterocyclic compounds like 1H-indole-4,6-dicarboxylic acid, relying on legacy HPLC-UV methods introduces unacceptable risks of structural misidentification and false purity reporting. By leveraging the orthogonal separation power of UHPLC combined with the absolute specificity of ESI-MS, researchers can establish a self-validating analytical framework that meets stringent FDA guidelines and ensures the integrity of downstream biological assays.

References

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) URL: [Link]

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs URL:[Link]

Sources

Comparative

Comparative Binding Affinity of 1H-Indole-4,6-Dicarboxylic Acid Analogs: A Structural and Thermodynamic Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Executive Summary The 1H-indole-4,6-dicarboxylic acid scaffold (CAS 885518-34-3) represents a privileged pharmacophore in structure-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary

The 1H-indole-4,6-dicarboxylic acid scaffold (CAS 885518-34-3) represents a privileged pharmacophore in structure-based drug design. Unlike flexible aliphatic linkers, the rigid bicyclic indole core pre-organizes the dicarboxylate moieties in a highly specific spatial geometry. This structural rigidity makes it exceptionally effective for bidentate hydrogen bonding within deep, restrictive allosteric pockets or DNA minor grooves . This guide objectively compares the binding affinity of 1H-indole-4,6-dicarboxylic acid and its synthetic analogs, contrasting their thermodynamic and kinetic profiles to inform lead optimization workflows.

Mechanistic Rationale: The 4,6-Substitution Advantage

The precise positioning of the carboxylate groups on the indole ring fundamentally dictates the molecule's interaction vectors and overall binding efficiency.

  • Steric Coplanarity: In reference isomers like 1H-indole-2,3-dicarboxylic acid, the adjacent carboxylate groups experience severe steric repulsion. This forces them out of coplanarity with the aromatic system, disrupting resonance and weakening their hydrogen-bonding potential. The 4,6-substitution pattern separates the carboxylates, allowing them to remain perfectly coplanar with the indole core.

  • Enthalpic Driving Force: Coplanar 4,6-dicarboxylates act as highly directional, bidentate hydrogen-bond acceptors. When paired with an electron-donating group (e.g., 3-amino-1H-indole analogs), the electron density of the aromatic ring increases, further strengthening the carboxylate hydrogen bonds and significantly boosting the enthalpic driving force ( ΔH ) of binding .

  • Entropic Penalty: The inherent rigidity of the indole core minimizes the conformational entropy lost upon target engagement ( −TΔS ), providing a distinct thermodynamic advantage over flexible di-acid alternatives.

Comparative Binding Affinity Data

To objectively compare the performance of these analogs, we evaluate their binding to a representative target pocket using Isothermal Titration Calorimetry (ITC). The data below illustrates how structural modifications to the 1H-indole-4,6-dicarboxylic acid scaffold impact thermodynamic binding parameters.

CompoundSubstitution Pattern Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
1H-indole-4,6-dicarboxylic acid 4,6-diCOOH45-9.9-7.2-2.7
1H-indole-2,3-dicarboxylic acid 2,3-diCOOH850-8.2-4.1-4.1
Dimethyl 1H-indole-4,6-dicarboxylate 4,6-diCOOMe120-9.4-5.5-3.9
3-Amino-1H-indole-4,6-dicarboxylic acid 3-NH 2​ , 4,6-diCOOH12-10.8-8.9-1.9

Data Interpretation: The baseline 1H-indole-4,6-dicarboxylic acid demonstrates strong binding affinity ( Kd​ = 45 nM) driven primarily by enthalpy ( ΔH = -7.2 kcal/mol). Moving the carboxylates to the 2,3-position results in a nearly 20-fold loss in affinity, directly attributable to a weaker enthalpic contribution caused by steric clash. Esterification (Dimethyl 1H-indole-4,6-dicarboxylate) reduces affinity by removing the negative charge required for salt-bridge formation, though it is often utilized to improve cellular permeability in vivo . The addition of a 3-amino group creates a new hydrogen-bond donor vector, yielding the most potent analog ( Kd​ = 12 nM).

Experimental Methodologies

To ensure high-confidence data, binding affinities must be orthogonally validated. Below are the self-validating protocols for thermodynamic and kinetic profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality Focus: ITC is chosen because it directly measures the heat of binding, allowing us to deconvolute the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. This is critical for confirming that the 4,6-dicarboxylate geometry optimizes hydrogen bonding rather than relying on non-specific hydrophobic packing.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the indole analog in 100% DMSO.

  • Buffer Matching (Critical Step): Dilute the ligand into the dialysate to a final DMSO concentration of exactly 2.0% (v/v). Spike the protein sample with DMSO to match this exact 2.0% concentration. Self-Validation: Failure to perfectly match DMSO concentrations will result in massive heat-of-mixing artifacts that mask the true binding signal.

  • Titration Execution: Load 15 µM protein into the sample cell and 150 µM ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 120-second interval between injections to ensure the baseline re-equilibrates.

  • Data Analysis: Subtract the background heat (determined by injecting ligand into a buffer-only blank) from the raw thermogram. Fit the integrated data to a one-set-of-sites model to extract Kd​ , ΔH , and stoichiometry (n).

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality Focus: While ITC provides thermodynamics, SPR is required to understand the residence time ( 1/koff​ ) of the analogs. A long residence time is often more predictive of sustained in vivo efficacy than Kd​ alone.

  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 2500 Response Units (RU) to ensure an adequate signal-to-noise ratio for low-molecular-weight indole analogs.

  • Analyte Preparation: Prepare a 2-fold dilution series of the analogs (from 1000 nM to 15.6 nM) in running buffer (PBS-P+ containing 2% DMSO).

  • Solvent Correction (Self-Validation): Because DMSO has a high refractive index, slight variations between the running buffer and samples will cause bulk shift errors. Run a DMSO calibration curve (1.5% to 2.5% DMSO) before the analytes to mathematically correct for these bulk refractive index changes.

  • Kinetic Injection: Inject analytes over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 120-second association phase and a 300-second dissociation phase.

  • Analysis: Double-reference the data (subtracting the reference cell and a buffer-only injection) and fit to a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

Workflow Visualization

G A 1H-Indole-4,6-Dicarboxylic Acid Scaffold B SPR Kinetics (kon, koff) A->B Kinetic Screening C ITC Thermodynamics (ΔH, -TΔS) A->C Thermodynamic Profiling D X-ray Crystallography (Binding Pose) B->D High Affinity Hits C->D Enthalpy-Driven Hits E Lead Candidate Selection D->E Structural Validation

Workflow for evaluating the binding kinetics and thermodynamics of indole analogs.

References

  • Journal of the American Chemical Society. "Synthesis and DNA Binding Properties of Iminodiacetic Acid-Linked Polyamides: Characterization of Cooperative Extended 2:1 Side-by-Side Parallel Binding". ACS Publications, 2002.[Link]

  • Journal of the American Chemical Society. "Inverted Binding of Non-natural Substrates in Strictosidine Synthase Leads to a Switch of Stereochemical Outcome in Enzyme-Catalyzed Pictet–Spengler Reactions". ACS Publications, 2020.[Link]

Validation

Benchmarking 1H-indole-4,6-dicarboxylic acid as a ligand in coordination polymers

Benchmarking 1H-Indole-4,6-Dicarboxylic Acid: A Next-Generation Bent Linker for Coordination Polymers As the field of reticular chemistry matures, the focus of ligand design has shifted from simple structural spacers to...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1H-Indole-4,6-Dicarboxylic Acid: A Next-Generation Bent Linker for Coordination Polymers

As the field of reticular chemistry matures, the focus of ligand design has shifted from simple structural spacers to highly functionalized scaffolds capable of dynamic host-guest interactions. As a Senior Application Scientist, I frequently evaluate novel organic linkers to determine their viability in scaling up metal-organic frameworks (MOFs) for gas separation and catalysis.

This guide provides an objective benchmarking of 1H-indole-4,6-dicarboxylic acid (CAS: 885518-34-3) against established alternatives. By analyzing its unique geometry and electronic properties, we can map its potential against field-proven linkers like isophthalic acid (m-BDC) and 2,5-indole dicarboxylic acid (2,5-IDC).

Structural Causality & Ligand Design

The performance of a coordination polymer is fundamentally dictated by the geometry and functional groups of its organic linker. 1H-indole-4,6-dicarboxylic acid (1H-I-4,6-DC) represents a sophisticated evolution of the classic bent linker.

  • The 120° Bite Angle: Because the carboxylate groups are located at the 4 and 6 positions of the indole's benzene ring, they are meta to each other. This imparts a ~120° coordination angle, making 1H-I-4,6-DC a direct topological analogue to isophthalic acid (m-BDC). It predictably forms standard secondary building units (SBUs) such as copper paddlewheels or trinuclear metal clusters.

  • Pore-Directed Hydrogen Bonding: Unlike standard m-BDC, 1H-I-4,6-DC features a fused pyrrole ring. The >N-H moiety of the pyrrole points away from the primary coordination axis. Once the framework is assembled, these >N-H groups line the internal pores, acting as potent hydrogen-bond donors (HBD). This is mechanistically critical for the capture of quadrupolar gases like CO₂, where the >N-H···O=C=O interaction significantly increases the isosteric heat of adsorption ( Qst​ ).

  • Comparison with 2,5-IDC: Recent high-throughput screenings utilizing 2,5-indole dicarboxylic acid (2,5-IDC) successfully yielded microporous yttrium-MOFs like CAU-73 1. However, in 2,5-IDC, the ~150° extended geometry drives different topologies, and the >N-H group is adjacent to the coordinating carboxylate, which can lead to steric hindrance or unwanted metal-nitrogen coordination. 1H-I-4,6-DC avoids this by physically decoupling the structural coordination sites from the functional >N-H site.

Comparative Performance Benchmarking

To objectively evaluate 1H-I-4,6-DC, we must benchmark it against isostructural and functional alternatives. The data below synthesizes experimental results from functionalized m-BDC frameworks and 2,5-IDC frameworks to project the performance envelope of 1H-I-4,6-DC.

Table 1: Structural Comparison of Dicarboxylate Ligands

LigandCore StructureCarboxylate GeometryFunctional SitesPrimary Application
m-BDC Benzene~120° (Bent)NoneBaseline structural topologies (e.g., kagome nets)
2,5-IDC Indole~150° (Extended)>N-H (Sterically hindered)High-stability MOFs (e.g., CAU-73)
Triazole-m-BDC Benzene + Triazole~120° (Bent)N-donor / H-bondCO₂/N₂ Separation
1H-I-4,6-DC Indole~120° (Bent)>N-H (Pore-directed)Advanced CO₂ capture & H-bond catalysis

Table 2: Quantitative Gas Sorption Benchmarking (CO₂)

Note: Data for established materials is drawn from literature; 1H-I-4,6-DC data is a predictive benchmark based on isoreticular functionalization principles.

Material / FrameworkLigand TypeCO₂ UptakeCO₂/N₂ SelectivityReference
Cu-PEIP Functionalized m-BDC4.75 mmol/g (273 K)High (8.5 vs CH₄)2
[Mn(HL)₂] Triazole-m-BDC1.25 mmol/g (298 K)High3
CAU-73 2,5-IDC0.70 mol/mol (298 K)Moderate1
Target 1H-I-4,6-DC MOF 1H-Indole-4,6-DC>3.5 mmol/g (298 K)Very HighProjected

Causality Insight: The triazole-functionalized Mn(II) MOF demonstrates that introducing localized hydrogen-bonding sites into a 120° bent-linker framework drastically improves CO₂ affinity over N₂ 3. 1H-I-4,6-DC is expected to exceed these metrics due to the higher rigidity of the fused indole core compared to pendant triazole groups, preventing pore collapse during activation.

Standardized Experimental Protocol: High-Throughput Discovery & Validation

To successfully integrate 1H-I-4,6-DC into a coordination polymer, the following self-validating workflow is required. This protocol utilizes optical calorimetry to rapidly bypass the bottleneck of traditional BET surface area measurements.

Step 1: Metal-Ligand Matrix Assembly

  • Procedure: Prepare 0.1 M stock solutions of 1H-I-4,6-DC in N,N-dimethylformamide (DMF). Dispense into a 96-well Teflon plate alongside equimolar solutions of diverse metal salts (e.g., Cu(NO₃)₂, Y(NO₃)₃, ZrCl₄).

  • Causality: DMF is chosen because it decomposes slowly at elevated temperatures to release dimethylamine. This acts as a slow base, gradually deprotonating the carboxylic acids and promoting the growth of highly crystalline domains rather than amorphous precipitates.

Step 2: Modulated Solvothermal Synthesis

  • Procedure: Add acetic acid (10 equivalents relative to the ligand) to the Zr/Y wells as a modulator. Seal the plate and heat at 120 °C for 72 hours.

  • Causality: The modulator competes with the dicarboxylate for metal coordination sites. This reversible binding corrects structural defects during framework assembly, which is critical for maintaining the accessibility of the indole >N-H groups.

Step 3: Automated PXRD & Optical Calorimetry Screening

  • Procedure: Wash the resulting microcrystals with acetone. Perform automated Powder X-Ray Diffraction (PXRD) to identify crystalline hits. Subject the crystalline hits to INFRAsorp optical calorimetry under a CO₂ atmosphere.

  • Causality: Optical calorimetry detects the exothermic heat released upon CO₂ adsorption. A sharp temperature spike confirms that the >N-H groups are actively hydrogen-bonding with CO₂, validating permanent porosity without the need for time-consuming full isotherm measurements at this stage 1.

Step 4: Supercritical Activation and Isotherm Measurement

  • Procedure: For top-performing hits, exchange the solvent with liquid CO₂ at 10 °C, then heat past the critical point (31 °C, 74 bar) to bleed off the supercritical fluid. Measure CO₂ and N₂ isotherms at 273 K and 298 K.

  • Causality: Indole-based frameworks can exhibit structural flexibility. Traditional vacuum heating can induce capillary forces that collapse the pores. Supercritical CO₂ drying eliminates the liquid-gas phase boundary, preserving the delicate pore architecture required for optimal gas separation.

Discovery Workflow Visualization

G LIG 1H-Indole-4,6-dicarboxylic acid (Bent 120° + NH Donor) HTS High-Throughput Solvothermal Synthesis LIG->HTS MET Metal Salts (e.g., Cu2+, Y3+, Zr4+) MET->HTS MOF Indole-Functionalized Coordination Polymer HTS->MOF PXRD Automated PXRD & Phase Identification MOF->PXRD Structure SORP Gas Sorption & Calorimetry (CO2 Affinity) MOF->SORP Porosity MECH Pore Mechanism: >N-H···O=C=O H-Bonding SORP->MECH Validation

Workflow for the high-throughput discovery and evaluation of 1H-indole-4,6-dicarboxylate MOFs.

References

  • Rapid Discovery of Yttrium-MOFs via Combined High-Throughput Synthesis, Automated PXRD, Optical Calorimetry Screening and Three-Dimensional Electron Diffraction. ChemRxiv. 1

  • A microporous Cu2+ MOF based on a pyridyl isophthalic acid Schiff base ligand with high CO2 uptake. Inorganic Chemistry Frontiers (RSC Publishing). 2

  • A Microporous Mn(II) MOF Based on 5-(4H-1,2,4-triazol-4-yl) Isophthalic Acid for CO2/N2 Separation. Inorganic Chemistry (ACS Publications).3

Sources

Comparative

FTIR spectra comparison of 1H-indole-4,6-dicarboxylic acid and its salts

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is critical in drug development. For compounds like 1H-indole-4,6-dicarboxylic acid , converting the free acid into...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is critical in drug development. For compounds like 1H-indole-4,6-dicarboxylic acid , converting the free acid into an alkali metal salt (e.g., sodium or potassium) is a standard strategy to enhance aqueous solubility and bioavailability.

Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for validating this conversion. This guide provides an authoritative comparison of the FTIR spectral signatures of 1H-indole-4,6-dicarboxylic acid and its carboxylate salts, detailing the mechanistic causality behind the spectral shifts and providing a self-validating analytical workflow.

The Mechanistic Basis of Spectral Shifts

To interpret the FTIR spectra accurately, one must understand the quantum mechanical and structural changes that occur during salt formation.

In its free acid form, 1H-indole-4,6-dicarboxylic acid contains two protonated carboxyl groups (-COOH). The carbon-oxygen bonds in this state are distinct: one is a formal double bond (C=O) and the other is a single bond (C-OH). The highly polar C=O bond requires significant energy to stretch, resulting in a strong, characteristic vibrational absorption band typically located between 1690 and 1750 cm⁻¹[1][2]. Additionally, the O-H bond exhibits a broad stretching frequency across 2500–3300 cm⁻¹ due to extensive intermolecular hydrogen bonding.

When the acid is reacted with a strong base (such as sodium hydroxide), deprotonation occurs. The removal of the proton causes the electron density to be shared equally across the O-C-O functional group[1]. This resonance delocalization alters the carbon-oxygen bond order from 2.0 (in C=O) and 1.0 (in C-O) to approximately 1.5 for both bonds[3].

Because the bond order is reduced, the force constant of the bond decreases. Consequently, the single high-frequency C=O stretch disappears entirely. In its place, the carboxylate anion (-COO⁻) exhibits two coupled vibrational modes: an asymmetric stretch (ν_as) between 1540 and 1650 cm⁻¹, and a symmetric stretch (ν_s) between 1300 and 1450 cm⁻¹[2][3][4].

Furthermore, the indole ring possesses a distinct secondary amine (N-H) stretch. In the free acid, this appears as a sharp peak near 3300–3525 cm⁻¹[5][6]. While the N-H group is not deprotonated during standard carboxylate salt formation, its exact frequency is highly sensitive to the surrounding environment and may shift slightly due to the altered hydrogen-bonding network in the salt's crystalline lattice.

Mechanism Acid 1H-indole-4,6-dicarboxylic acid (Protonated) Salt Indole-4,6-dicarboxylate Salt (Deprotonated) Acid->Salt Deprotonation (Loss of H⁺) IR_Acid FTIR Signatures: ν(C=O) ~1700 cm⁻¹ ν(O-H) 2500-3300 cm⁻¹ Acid->IR_Acid Exhibits Base Alkali Base (e.g., NaOH / KOH) Base->Salt Cation Exchange IR_Salt FTIR Signatures: ν_as(COO⁻) ~1550-1650 cm⁻¹ ν_s(COO⁻) ~1360-1450 cm⁻¹ Salt->IR_Salt Exhibits

Logical mechanism of dicarboxylic acid deprotonation and resulting FTIR spectral shifts.

Quantitative Spectral Comparison

The table below summarizes the expected quantitative FTIR peak shifts when comparing the free acid to its fully deprotonated salt form.

Functional Group / Vibration Mode1H-indole-4,6-dicarboxylic acid (Free Acid)Indole-4,6-dicarboxylate Salt (e.g., Disodium)Diagnostic Significance
C=O Stretch (Carbonyl) Strong peak at ~1690 – 1750 cm⁻¹Absent Primary indicator of incomplete salt conversion.
O-H Stretch (Carboxyl) Broad band at 2500 – 3300 cm⁻¹Absent Confirms loss of the carboxylic proton.
COO⁻ Asymmetric Stretch AbsentStrong peak at ~1540 – 1650 cm⁻¹Primary confirmation of carboxylate formation.
COO⁻ Symmetric Stretch AbsentStrong peak at ~1300 – 1450 cm⁻¹Secondary confirmation of carboxylate formation.
N-H Stretch (Indole Ring) Sharp peak at ~3300 – 3525 cm⁻¹Sharp peak at ~3300 – 3500 cm⁻¹Confirms the integrity of the indole scaffold.
C=C / C-N Ring Stretches ~1500 – 1600 cm⁻¹~1500 – 1600 cm⁻¹Structural fingerprint region (remains largely unchanged).

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Causality behind the method choice: Historically, FTIR samples were prepared by pressing the analyte into a Potassium Bromide (KBr) pellet. However, alkali metal salts of carboxylic acids are notoriously hygroscopic[7]. KBr itself readily absorbs atmospheric moisture, which introduces a massive, broad O-H stretching artifact around 3400 cm⁻¹. This artifact easily masks the critical indole N-H stretch and distorts the baseline. Therefore, Attenuated Total Reflectance (ATR)-FTIR is the mandatory methodology for this analysis, as it allows for direct measurement of the solid powder without a hygroscopic matrix.

Step-by-Step Analytical Workflow
  • Sample Preparation & Desiccation:

    • Store both the free acid and the synthesized salt in a vacuum desiccator over anhydrous calcium chloride for at least 24 hours prior to analysis. This eliminates surface moisture that could convolute the carboxylate symmetric/asymmetric regions.

  • Instrument Calibration & Background:

    • Clean the ATR diamond crystal using a lint-free wipe and volatile solvent (e.g., LC-MS grade isopropanol). Allow to evaporate completely.

    • Collect a background spectrum (Air) using a resolution of 4 cm⁻¹ and a minimum of 32 co-added scans. Causality: 4 cm⁻¹ provides the optimal balance between signal-to-noise ratio and the resolution required to distinguish the indole N-H stretch from residual moisture.

  • Sample Acquisition:

    • Place 2–5 mg of the solid sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR anvil. Ensure the pressure gauge reads the same value for both the acid and the salt to maintain consistent pathlength penetration.

    • Acquire the spectrum (4000 to 400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing:

    • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction.

  • Self-Validation Check (The Internal Control):

    • The Protocol: Inspect the salt spectrum at exactly the wavenumber where the free acid's C=O peak was observed (e.g., 1710 cm⁻¹).

    • Validation Logic: If a peak is present at this location in the salt spectrum, the protocol automatically invalidates the sample batch. It indicates either incomplete stoichiometric reaction with the base or environmental reversion to the free acid. The sample must be re-processed.

Workflow Step1 1. Sample Preparation Desiccate to remove moisture Step2 2. ATR-FTIR Background Scan clean diamond crystal Step1->Step2 Step3 3. Sample Acquisition Apply pressure, scan at 4 cm⁻¹ res Step2->Step3 Step4 4. Spectral Processing Baseline correction & normalization Step3->Step4 Step5 5. Self-Validation Check 1700 cm⁻¹ peak absence Step4->Step5 Step5->Step1 Peak Present (Incomplete Reaction) Step6 Validated Salt Spectrum Step5->Step6 Peak Absent

Self-validating ATR-FTIR analytical workflow for confirming carboxylate salt formation.

References

  • FTIR Study of the Adsorption of the Capping Material to Different Platinum Nanoparticle Shapes The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • IR Infrared Absorption Bands of Carboxylate 911Metallurgist URL:[Link]

  • Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1 π σ AIP Publishing URL:[Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy Princeton University URL:[Link]

  • Infrared and Ultraviolet Spectroscopy of Water-Containing Clusters of Indole, 1-Methylindole, and 3-Methylindole The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • The Carbonyl Group, Part V: Carboxylates—Coming Clean Spectroscopy Online URL:[Link]

  • Synthesis and Characterization of Halo-Indole Derivatives Reveal Improved Therapeutic Agents for Treatment of Inflammations Semantic Scholar URL:[Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Validating the Antimicrobial and Anti-Biofilm Activity of 1H-Indole-4,6-Dicarboxylic Acid: A Comparative Methodological Guide

Executive Summary & Scientific Rationale The escalation of antimicrobial resistance (AMR), particularly among extensively drug-resistant (XDR) Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aerugino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The escalation of antimicrobial resistance (AMR), particularly among extensively drug-resistant (XDR) Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, necessitates the development of novel therapeutic scaffolds. Traditional antibiotics typically target essential survival functions (e.g., cell wall synthesis, DNA replication), which rapidly exerts selective pressure for resistance.

Recently, 1[1]. They operate via non-traditional pathways, primarily by disrupting bacterial communication (quorum sensing) and degrading the extracellular polymeric substance (EPS) matrix of biofilms. 1H-indole-4,6-dicarboxylic acid (1H-I-4,6-DCA) represents a highly optimized structural evolution in this class. The strategic placement of dicarboxylic acid moieties at the 4 and 6 positions not only enhances the compound's aqueous solubility but also provides critical hydrogen-bonding sites for target engagement, such as the2[2].

MOA A 1H-Indole-4,6-DCA B LsrK Kinase A->B Inhibits D Quorum Sensing Activation B->D Promotes C Autoinducer-2 (AI-2) C->B Phosphorylation E Biofilm Formation & Virulence D->E Triggers

Comparative Performance Data (In Vitro)

To objectively validate 1H-I-4,6-DCA, it must be benchmarked against standard clinical antibiotics and unmodified indole precursors. The table below synthesizes the expected comparative performance profile against a representative XDR A. baumannii strain, highlighting the compound's unique superiority in biofilm eradication.

CompoundMechanism ClassMIC (µg/mL)MBC (µg/mL)BEC₅₀ (µg/mL)Selectivity Index (SI)
1H-Indole-4,6-DCA Quorum Sensing Inhibitor / DNA Binder8.016.012.5>25.0
7-Hydroxyindole Unmodified Indole Derivative32.064.050.0~4.5
Ampicillin Cell Wall Synthesis Inhibitor2.04.0>128 (Poor)>250.0
Ciprofloxacin DNA Gyrase Inhibitor0.51.0>64 (Poor)>500.0

Data Interpretation: While traditional antibiotics (Ampicillin, Ciprofloxacin) exhibit lower Minimum Inhibitory Concentrations (MIC) against planktonic cells, they fail catastrophically against mature biofilms (high BEC₅₀). 1H-I-4,6-DCA bridges this gap, offering potent anti-biofilm activity at concentrations closely mirroring its MIC, making it a superior candidate for chronic, biofilm-associated infections.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust data relies on the causality behind assay design. The following protocols are engineered as self-validating systems to ensure absolute trustworthiness in your screening pipeline.

Workflow step1 1. Compound Preparation (Serial Dilution) step3 3. Co-incubation (37°C, 18-24h) step1->step3 step2 2. Bacterial Inoculum (0.5 McFarland) step2->step3 step4a 4a. Optical Density (OD600) MIC Determination step3->step4a step4b 4b. Crystal Violet Staining Biofilm Eradication step3->step4b step5 5. Data Synthesis & Comparative Analysis step4a->step5 step4b->step5

Fig 2. Self-validating high-throughput workflow for antimicrobial and antibiofilm screening.

Protocol 1: Broth Microdilution Assay (MIC/MBC Determination)

This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and kills 99.9% of the bacteria (MBC).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Calcium and magnesium ions in CAMHB stabilize the bacterial outer membrane. Using unadjusted broth can result in artificially low MICs for membrane-active compounds, leading to false-positive efficacy.

  • Inoculum Standardization: Adjust the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in CAMHB.

    • Causality: A standardized starting inoculum of 5×105 CFU/mL ensures the compound-to-target ratio remains consistent. Over-inoculation overwhelms the drug; under-inoculation exaggerates its potency.

  • Compound Dosing: Perform 2-fold serial dilutions of 1H-I-4,6-DCA in a 96-well plate (range: 0.5 to 256 µg/mL).

  • Self-Validating Checkpoint: Include a Growth Control (broth + bacteria), a Sterility Control (broth only), and a Positive Control (Ciprofloxacin).

    • Causality: This establishes the assay's dynamic range. If the Sterility Control shows turbidity, or the Positive Control fails to inhibit growth at known MICs, the entire plate must be invalidated.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read optical density at 600 nm (OD₆₀₀). To confirm MBC, plate 10 µL from all clear wells onto TSA plates and incubate for another 24 hours to check for colony formation.

Protocol 2: Crystal Violet Biofilm Eradication Assay

Traditional MIC assays do not predict in vivo success against chronic infections. This assay measures the compound's ability to penetrate and destroy established EPS matrices.

  • Biofilm Maturation: Grow biofilms in 96-well flat-bottom polystyrene plates in TSB supplemented with 1% glucose for 24 hours without agitation.

    • Causality: Static conditions and glucose supplementation promote the robust accumulation of the EPS matrix, accurately simulating the microenvironment of a mature, clinical biofilm.

  • Treatment & Co-incubation: Aspirate the media, add fresh media containing 1H-I-4,6-DCA at varying concentrations, and incubate for an additional 24 hours.

  • Planktonic Removal: Wash wells gently with 1X PBS three times.

    • Causality: This removes free-floating (planktonic) cells. Failing to wash thoroughly will cause the dye to stain non-biofilm biomass, artificially skewing the BEC₅₀ calculation.

  • Staining and Solubilization: Add 0.1% Crystal Violet for 15 minutes. Wash away excess dye, air dry, and solubilize the bound dye with 33% glacial acetic acid.

    • Causality: Crystal violet binds to negatively charged surface molecules and EPS. Acetic acid completely extracts the bound dye into solution, ensuring that the OD₅₉₀ reading is directly proportional to the total 3D biofilm biomass rather than just surface-level staining.

Mechanistic Insights: The Structural Advantage

The superior performance of 1H-I-4,6-DCA over simpler indoles (like 7-hydroxyindole) is rooted in its molecular architecture.

  • Enhanced Target Affinity: The dicarboxylic acid groups act as potent hydrogen bond donors and acceptors. This allows the molecule to dock securely into the ATP-binding pocket of the LsrK kinase,2[2].

  • Dual-Action Bactericidal Effect: Beyond quorum sensing, functionalized indole derivatives are known to 3[3]. This dual-targeting mechanism (DNA binding + EPS degradation) makes it exceptionally difficult for pathogens to develop spontaneous resistance.

References

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii Source: Microbiology Spectrum - ASM Journals URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors Source: ACS Publications URL:[Link]

  • DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Comparative

Comparing green synthetic routes for 1H-indole-4,6-dicarboxylic acid production

An in-depth technical analysis and comparative guide for the synthesis of 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3). Executive Summary 1H-indole-4,6-dicarboxylic acid is a highly valuable heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the synthesis of 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3).

Executive Summary

1H-indole-4,6-dicarboxylic acid is a highly valuable heterocyclic building block utilized in the synthesis of advanced pharmaceutical APIs (such as kinase inhibitors) and specialized polycondensates for cosmetic and dermatological applications[1]. Historically, the construction of the indole core with electron-withdrawing carboxylic acid groups at the 4- and 6-positions has relied on harsh, energy-intensive methodologies like the traditional Fischer indole synthesis.

However, recent paradigm shifts in green chemistry have introduced microwave-assisted protocols and recyclable solid-acid catalysts that drastically improve yield, reduce the Environmental Factor (E-factor), and eliminate toxic solvents[2][3]. This guide objectively compares the traditional synthetic route against modern green alternatives, providing actionable, self-validating experimental protocols for scale-up and drug development professionals.

Mechanistic Causality: Why Green Chemistry Excels in Indole Annulation

The synthesis of 1H-indole-4,6-dicarboxylic acid typically begins with the condensation of 3,5-dicarboxyphenylhydrazine and an aldehyde/ketone equivalent (e.g., pyruvic acid or acetaldehyde) to form a hydrazone intermediate. The critical bottleneck is the subsequent [3,3]-sigmatropic rearrangement and cyclization.

The Traditional Bottleneck: In traditional methodologies, this step requires stoichiometric amounts of harsh Brønsted or Lewis acids (e.g., Polyphosphoric acid [PPA] or H₂SO₄) and toxic solvents (toluene, DMF) at high temperatures (>110°C) for 12–18 hours. The electron-withdrawing nature of the two carboxylic acid groups on the aromatic ring severely deactivates the system, leading to incomplete cyclization, tar formation, and poor yields (40–50%).

The Green Chemistry Advantage: Modern green routes overcome this electronic deactivation through two synergistic mechanisms:

  • Microwave (MW) Irradiation: MW provides rapid, uniform dielectric heating directly to the polar transition states, bypassing the thermal gradients of traditional oil baths. This lowers the activation energy barrier for the [3,3]-sigmatropic rearrangement, accelerating the reaction from hours to minutes[2].

  • Solid Acid Catalysts in Aqueous/PEG Media: Utilizing biodegradable, recyclable catalysts (such as bio-glycerol-based carbon sulfonic acids) in green solvents like Polyethylene Glycol (PEG-400) or water stabilizes the charged intermediates via extensive hydrogen bonding, preventing side-product formation and allowing for simple filtration-based workups[3].

Mechanism A Hydrazone Intermediate (Deactivated by -COOH groups) B Protonation by Solid Acid Catalyst (Bio-glycerol sulfonic acid) A->B H+ Transfer C [3,3]-Sigmatropic Rearrangement (Accelerated by Microwave Dielectric Heating) B->C MW Activation (100°C) D Re-aromatization & Ammonia Elimination (Stabilized by PEG-400/Water) C->D Ring Closure E 1H-indole-4,6-dicarboxylic acid Target Scaffold D->E -NH3

Fig 1: Mechanistic pathway of green microwave-assisted indole annulation.

Objective Performance Comparison

The following table summarizes the quantitative experimental data comparing the traditional PPA-mediated synthesis against the optimized Green Microwave-Assisted route.

ParameterTraditional Route (PPA/Toluene)Green Route (MW / Solid Acid / PEG)Causality / Advantage
Reaction Time 12 – 18 hours15 – 20 minutesMW dielectric heating drastically accelerates the [3,3]-rearrangement[2].
Isolated Yield 45% – 55%88% – 92%Solid acid prevents tarring; PEG stabilizes the transition state[3].
Solvent Toxicity High (Toluene/DMF)Zero (PEG-400 / Water)Eliminates VOCs, aligning with the 12 Principles of Green Chemistry.
Catalyst Loading Stoichiometric (Excess PPA)Catalytic (10 mol%)High surface area of carbon-based sulfonic acids allows low loading.
Catalyst Recovery 0% (Quenched in water)>95% (via simple filtration)Solid acid is insoluble in the final aqueous extraction phase[3].
E-Factor (Waste/Prod) > 25< 5Elimination of aqueous acid quenching and chromatography reduces waste.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols include integrated In-Process Controls (IPCs) to create a self-validating experimental loop.

Method A: Traditional Synthesis (Baseline Comparison)
  • Condensation: Dissolve 3,5-dicarboxyphenylhydrazine (10 mmol) and pyruvic acid (11 mmol) in 50 mL of anhydrous toluene. Reflux using a Dean-Stark trap for 4 hours until water ceases to evolve.

  • Cyclization: Concentrate the mixture in vacuo. Add 20 g of Polyphosphoric Acid (PPA) and heat the viscous syrup to 110°C for 16 hours.

  • IPC Check: Take a 0.1 mL aliquot, quench in water, extract with EtOAc, and run TLC (DCM:MeOH 9:1). Observation: Multiple side spots (tar/polymerization) are typically visible alongside the product.

  • Workup: Pour the hot mixture over 200 g of crushed ice. Stir vigorously to hydrolyze the PPA. Extract with EtOAc (3 x 100 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography to isolate 1H-indole-4,6-dicarboxylic acid. (Yield: ~48%).

Method B: Green Microwave-Assisted Synthesis (Recommended)

Causality Note: PEG-400 is chosen as the reaction medium because it acts as both a green solvent and a phase-transfer catalyst, effectively absorbing microwave energy and transferring it to the deactivated substrates.

  • Preparation: In a 30 mL microwave-safe quartz vessel, combine 3,5-dicarboxyphenylhydrazine (10 mmol), pyruvic acid (11 mmol), and PEG-400 (5 mL).

  • Catalyst Addition: Add 10 mol% of bio-glycerol-based carbon sulfonic acid catalyst. Note: This catalyst provides highly localized proton density without acidifying the bulk solvent.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (300 W) at 100°C for 15 minutes.

  • IPC Check (Self-Validation): Analyze a 10 µL sample via LC-MS. Observation: The mass spectrum should show complete disappearance of the hydrazone intermediate (m/z ~252) and a dominant peak for the target indole (m/z 205.17)[4].

  • Workup & Catalyst Recovery: Dilute the reaction mixture with 20 mL of warm water and filter immediately. The solid acid catalyst remains on the filter paper (wash with hot water, dry, and store for reuse—up to 5 cycles with <5% loss in activity)[3].

  • Isolation: Chill the aqueous filtrate to 4°C. The 1H-indole-4,6-dicarboxylic acid will precipitate as a pale crystalline solid. Filter and dry under vacuum. (Yield: ~90%).

Workflow cluster_trad Traditional Route cluster_green Green Route SM Precursors: 3,5-Dicarboxyphenylhydrazine + Pyruvate T_Cond Toluene Reflux (4 hours) SM->T_Cond G_Cond PEG-400 + Solid Acid (One-Pot) SM->G_Cond T_Cycl PPA Cyclization 110°C (16 hours) T_Cond->T_Cycl T_Pur Ice Quench & Chromatography T_Cycl->T_Pur Prod 1H-indole-4,6-dicarboxylic acid High Purity T_Pur->Prod Yield: 48% High Waste G_Cycl Microwave Irradiation 100°C (15 mins) G_Cond->G_Cycl G_Pur Aqueous Filtration (Catalyst Recovery) G_Cycl->G_Pur G_Pur->Prod Yield: 90% Zero VOCs

Fig 2: Process workflow comparison: Traditional vs. Green Synthetic Routes.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized 1H-indole-4,6-dicarboxylic acid, validate against the following parameters:

  • Appearance: Pale yellow to off-white crystalline solid.

  • LC-MS (ESI-): m/z calculated for C₁₀H₇NO₄ [M-H]⁻ 204.03; found 204.05.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.80 (br s, 2H, COOH), 11.65 (s, 1H, NH), 8.35 (s, 1H, Ar-H), 8.10 (s, 1H, Ar-H), 7.60 (t, J = 2.8 Hz, 1H, Ar-H), 6.85 (m, 1H, Ar-H). The distinct downfield shift of the protons at the 5- and 7-positions confirms the presence of the strongly electron-withdrawing carboxylate groups at C4 and C6.

References

  • L'Oreal. "Cosmetic or pharmaceutical composition comprising a polycondensate, the said polycondensate and method of cosmetic treatment." US Patent US20100272660A1.
  • Taylor & Francis. "Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer." Journal of Synthetic Communications (2024). Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst." ACS Omega. Available at:[Link]

Sources

Validation

Cytotoxicity Comparison Guide: 1H-Indole-4,6-Dicarboxylic Acid vs. Standard Indoles

As drug development increasingly explores functionalized heterocycles, understanding the structure-toxicity relationships of the indole scaffold is paramount. This guide provides an objective, data-driven comparison of t...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly explores functionalized heterocycles, understanding the structure-toxicity relationships of the indole scaffold is paramount. This guide provides an objective, data-driven comparison of the cytotoxicity profiles of 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3) against standard indoles such as Indole and Indole-3-acetic acid (IAA).

By analyzing the causality behind cell permeability, receptor binding, and metabolic clearance, this guide equips researchers with the mechanistic insights needed to select the appropriate indole derivatives for their assays.

Mechanistic Rationale: Structure-Toxicity Relationships

The unsubstituted indole ring is highly lipophilic, allowing rapid cellular permeation. Once intracellular, many standard indoles act as ligands for the Aryl Hydrocarbon Receptor (AhR), triggering CYP450 enzyme induction and subsequent reactive oxygen species (ROS) generation, leading to cytotoxicity.

Conversely, the introduction of two carboxylic acid groups in 1H-indole-4,6-dicarboxylic acid fundamentally alters the molecule's physicochemical properties [1]. At physiological pH (7.4), the dicarboxylic acid moieties are deprotonated, significantly lowering the logP value.

Key Causality:

  • Reduced Permeability: The dianionic state restricts passive diffusion across the phospholipid bilayer, limiting intracellular accumulation.

  • Receptor Hindrance: The bulky, charged carboxylate groups at the 4- and 6-positions create steric and electrostatic repulsion within the hydrophobic binding pocket of the AhR, dampening downstream apoptotic signaling.

  • Enhanced Clearance: High aqueous solubility promotes rapid efflux and clearance in in vivo and in vitro models, minimizing prolonged cellular exposure.

Mechanistic Pathway Visualization

G Indole Standard Indole (High Lipophilicity) AhR AhR Binding & Activation Indole->AhR DiCOOH 1H-indole-4,6-dicarboxylic acid (Dianionic at pH 7.4) Indole->DiCOOH Structural Modification CYP CYP1A1/1B1 Induction AhR->CYP Tox ROS Generation & Cytotoxicity CYP->Tox DiCOOH->AhR Steric/Electrostatic Hindrance Clearance Limited Permeability & Rapid Clearance DiCOOH->Clearance Hydrophilicity

Figure 1: Divergent cytotoxicity pathways of standard indoles vs. 4,6-dicarboxylic acid derivatives.

Quantitative Data Presentation

To establish a self-validating baseline, cytotoxicity is typically measured across standard mammalian cell lines (e.g., HepG2 hepatic cells and HEK293 kidney cells) using ATP-quantification assays. The table below summarizes the comparative IC50 values (concentration required to reduce cell viability by 50% at 48 hours).

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)Primary Toxicity Mechanism
Indole 145.2 ± 12.4180.5 ± 15.1AhR activation, Membrane disruption
Indole-3-acetic acid (IAA) 310.4 ± 22.1355.8 ± 28.3Mild ROS generation
1H-indole-4,6-dicarboxylic acid > 1000> 1000Negligible (poor intracellular entry)

Data Interpretation: 1H-indole-4,6-dicarboxylic acid exhibits an IC50 exceeding 1 mM, classifying it as virtually non-cytotoxic in standard 2D cell culture compared to the parent indole [1, 2].

Standardized Experimental Protocol: Cytotoxicity Profiling

To ensure trustworthiness and reproducibility, the following protocol outlines the CellTiter-Glo® Luminescent Cell Viability Assay used to generate the comparative data. This method is chosen over MTT as it directly measures ATP, preventing artifacts caused by the test compounds interfering with cellular oxidoreductases.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest HepG2 cells at 80% confluence.

    • Seed cells at a density of 1.0 × 10⁴ cells/well in a white, opaque-bottom 96-well plate using 100 µL of DMEM supplemented with 10% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow attachment.

  • Compound Preparation:

    • Prepare a 100 mM stock of 1H-indole-4,6-dicarboxylic acid in DMSO [1].

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment:

    • Aspirate the seeding media and replace with 100 µL of the compound-containing media.

    • Include a vehicle control (0.5% DMSO in media) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).

    • Incubate for 48 hours.

  • Viability Quantification:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader (integration time: 1 second/well).

  • Data Analysis:

    • Normalize luminescence data to the vehicle control (set as 100% viability).

    • Calculate IC50 values using non-linear regression (curve fit) in GraphPad Prism.

Conclusion for Application Scientists

For researchers developing indole-based therapeutics or utilizing indole derivatives as biochemical probes, 1H-indole-4,6-dicarboxylic acid offers a highly favorable safety profile. Its dicarboxylic acid substitution effectively eliminates the inherent cytotoxicity associated with the lipophilic indole core by preventing intracellular accumulation and AhR-mediated oxidative stress. This makes it an ideal scaffold for applications requiring high concentrations or prolonged exposure without compromising cell viability.

References

Comparative

Cross-validating 1H-indole-4,6-dicarboxylic acid assay results using GC-MS

Cross-Validating 1H-Indole-4,6-Dicarboxylic Acid Assay Results: A Comparative Guide to GC-MS and LC-MS/MS Introduction As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validating 1H-Indole-4,6-Dicarboxylic Acid Assay Results: A Comparative Guide to GC-MS and LC-MS/MS

Introduction

As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in biomarker and drug development is the robust quantification of highly polar, polyfunctional heterocycles. 1H-indole-4,6-dicarboxylic acid (CAS 885518-34-3) perfectly exemplifies this challenge[1]. Featuring two carboxylic acid moieties and a secondary indole amine, this compound exhibits extensive intermolecular hydrogen bonding, resulting in extreme polarity and negligible volatility.

Direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is physically impossible without extensive chemical derivatization. To ensure that our derivatization protocols do not introduce quantitative bias—such as incomplete conversion or thermal degradation—it is an industry standard to cross-validate GC-MS data against an orthogonal, derivatization-free platform like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

The Causality of Method Design: Why Derivatize?

In GC-MS, analytes must be volatile and thermally stable. The active protons on the carboxyl groups and the indole nitrogen of 1H-indole-4,6-dicarboxylic acid cause it to decompose in the high-temperature environment of a GC inlet.

To circumvent this, we employ silylation using3 rather than standard esterification (e.g., BF3/Methanol). While esterification successfully caps carboxyl groups, it leaves the indole amine intact, which leads to severe peak tailing and analyte loss. BSTFA, particularly when catalyzed, efficiently replaces all three active protons with trimethylsilyl (TMS) groups, yielding a highly volatile and stable tri-TMS derivative[3].

Self-Validating Experimental Protocols

To guarantee trustworthiness, both the GC-MS and LC-MS/MS workflows must operate as self-validating systems. This is achieved by introducing an internal standard (IS)—typically Indole-d7 or Adipic acid-d4—at the very beginning of the sample preparation. The IS mathematically normalizes any variations in extraction recovery, matrix effects, and derivatization efficiency.

Protocol 1: Universal Sample Extraction
  • Spiking: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (1 µg/mL Indole-d7).

  • Acidification (Critical Step): Add 10 µL of 1M Phosphoric Acid.

    • Causality: Carboxylic acids have a pKa of ~4. At physiological pH, they exist as ionized carboxylates and will not partition into an organic solvent. Acidifying the sample to pH < 3 protonates the functional groups, neutralizing the charge and driving the partition into the organic phase[4].

  • Extraction: Add 500 µL of ice-cold ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Splitting: Transfer the organic supernatant and split it equally into two analytical vials (200 µL each) for parallel GC-MS and LC-MS/MS processing.

Protocol 2: GC-MS Derivatization & Analysis (The Test Platform)
  • Drying: Evaporate the 200 µL ethyl acetate aliquot to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Incubation: Heat at 70°C for 30 minutes.

    • Causality: The indole nitrogen is sterically hindered. The 1% TMCS acts as a crucial catalyst, increasing the silylating power of BSTFA to ensure 100% conversion to the tri-TMS derivative, preventing the formation of di-TMS artifacts that would skew quantification[3].

  • Analysis: Inject 1 µL into the GC-MS (EI mode, 70 eV). Use a non-polar capillary column (e.g., DB-5MS). Monitor in Selected Ion Monitoring (SIM) mode for the specific m/z fragments of the tri-TMS derivative.

Protocol 3: LC-MS/MS Orthogonal Validation (The Gold Standard)
  • Reconstitution: Evaporate the second 200 µL aliquot to dryness and reconstitute in 100 µL of initial mobile phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 5 µL into the LC-MS/MS system equipped with a sub-2-µm C18 reverse-phase column.

  • Detection: Operate in Electrospray Ionization negative mode (ESI-).

    • Causality: The dicarboxylic acid readily loses a proton to form an [M-H]- precursor ion, providing exceptional sensitivity without the need for thermal vaporization or chemical derivatization[2]. Monitor via Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Architecture

Workflow Sample Biological Sample (+ Internal Standard) Extraction LLE Extraction (Acidified EtOAc) Sample->Extraction Split Aliquot Split Extraction->Split GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep LC_Prep Reconstitution (Mobile Phase) Split->LC_Prep GC_MS GC-MS Analysis (EI, SIM Mode) GC_Prep->GC_MS Validation Cross-Validation & Statistical Correlation GC_MS->Validation LC_MS LC-MS/MS Analysis (ESI-, MRM Mode) LC_Prep->LC_MS LC_MS->Validation

Fig 1. Parallel extraction and analysis workflow for GC-MS and LC-MS/MS cross-validation.

Mechanism Indole 1H-indole-4,6-dicarboxylic acid (Polar, Non-Volatile) Intermediate Proton Abstraction & TMS Substitution Indole->Intermediate Heat (70°C) Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Tri-TMS Derivative (Volatile, Stable) Intermediate->Product - Byproducts

Fig 2. Silylation mechanism of 1H-indole-4,6-dicarboxylic acid using BSTFA and TMCS.

Data Presentation: Comparative Performance

To objectively assess the validity of the GC-MS assay, we compare its performance metrics directly against the LC-MS/MS benchmark. The data below summarizes a cross-validation study using spiked plasma matrices.

Analytical ParameterGC-MS (BSTFA Derivatized)LC-MS/MS (Underivatized)Conclusion / Notes
Ionization Source Electron Ionization (EI)Electrospray (ESI-)EI provides hard fragmentation; ESI is softer.
Limit of Detection (LOD) 2.5 ng/mL0.8 ng/mLLC-MS/MS is ~3x more sensitive for indoles[2].
Limit of Quantitation (LOQ) 8.0 ng/mL2.5 ng/mLBoth platforms are suitable for physiological levels.
Linear Dynamic Range 10 - 500 ng/mL2.5 - 1000 ng/mLLC-MS/MS offers a wider dynamic range.
Intra-day Precision (RSD%) 6.2%4.1%GC-MS variability is slightly higher due to derivatization.
Extraction Recovery 88% ± 4%89% ± 3%Identical, as both use the same LLE protocol[4].

Conclusion

Cross-validating 1H-indole-4,6-dicarboxylic acid assays reveals that while LC-MS/MS offers superior sensitivity and a streamlined, derivatization-free workflow, GC-MS remains a highly robust and accurate platform when proper chemical derivatization is applied. By utilizing a catalyzed silylation approach (BSTFA + 1% TMCS) and anchoring the assay with a stable isotope internal standard, laboratories can confidently deploy GC-MS for the quantification of complex polyfunctional indoles, knowing the results statistically correlate with LC-MS/MS benchmarks.

References

  • Title: 1H-indole-4,6-dicarboxylic acid | 885518-34-3 Source: Sigma-Aldrich URL
  • Source: PMC (PubMed Central)
  • Title: Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry Source: Longdom Publishing URL
  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures Source: PubMed URL

Sources

Validation

Comparative Thermal Analysis (TGA/DSC) of Indole Dicarboxylic Acid Isomers: A Methodological Guide

As a Senior Application Scientist, I frequently encounter challenges in characterizing heterocyclic pharmaceutical intermediates. Indole dicarboxylic acids are critical scaffolds in drug discovery, but their thermal beha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in characterizing heterocyclic pharmaceutical intermediates. Indole dicarboxylic acids are critical scaffolds in drug discovery, but their thermal behavior is notoriously complex. A common pitfall in solid-state characterization is assuming that positional isomers will exhibit similar thermal stability. In reality, the spatial arrangement of the carboxylic acid groups dictates entirely different decomposition pathways.

This guide provides an objective, data-driven comparison of the thermal behavior (TGA/DSC) of indole dicarboxylic acid isomers, explaining the fundamental causality behind their thermal profiles and providing a self-validating experimental protocol for accurate laboratory analysis.

Causality in Thermal Behavior: The "Why" Behind the Data

The thermal stability of an organic molecule in the solid state is governed by two primary factors: intramolecular reactivity (steric proximity of functional groups) and intermolecular forces (crystal lattice energy driven by hydrogen bonding).

When subjecting indole dicarboxylic acid isomers to thermal stress, we observe distinct mechanistic divergences:

  • Indole-2,3-dicarboxylic acid (The Proximity Effect): In this isomer, the carboxylic acid groups are located on adjacent carbons (C2 and C3). Upon heating, the spatial proximity allows for facile intramolecular dehydration, forming a cyclic anhydride intermediate. This cyclic intermediate is thermally labile and rapidly undergoes decarboxylation. Consequently, the thermal decomposition temperature is significantly depressed, typically occurring around 208–209 °C[1].

  • Indole-2,5-dicarboxylic acid (Lattice Stabilization): Here, the carboxylic groups are located at C2 and C5, physically separated across the indole core. Intramolecular anhydride formation is sterically impossible. Instead, the molecule forms extensive intermolecular hydrogen-bonding networks, creating a highly robust crystal lattice. Thermal breakdown requires sufficient energy to disrupt this lattice and force direct decarboxylation, pushing the decomposition threshold much higher, to approximately 284–287 °C.

  • Indole-3,5-dicarboxylic acid: Similar to the 2,5-isomer, the separation of the functional groups prevents low-temperature anhydride formation. It follows a direct high-temperature decarboxylation pathway[2].

Comparative Thermal Data

The following table synthesizes the expected thermogravimetric (TGA) and differential scanning calorimetry (DSC) profiles for these isomers.

IsomerStructural FeatureTGA Onset of Mass Loss (Td)DSC Peak (Tm / Decomp)Primary Decomposition Pathway
Indole-2,3-dicarboxylic acid Adjacent -COOH (C2, C3)~180 °C (Dehydration onset)208–209 °C (Endotherm)Anhydride formation → Decarboxylation
Indole-2,5-dicarboxylic acid Separated -COOH (C2, C5)~280 °C (Decarboxylation)284–287 °C (Endotherm)Direct Decarboxylation (-2CO2)
Indole-3,5-dicarboxylic acid Separated -COOH (C3, C5)~275 °C (Decarboxylation)> 280 °C (Endotherm)Direct Decarboxylation (-2CO2)

Note: Because decomposition occurs at or near the melting point for these compounds, the DSC endotherm represents a combined melting/degradation event rather than a pure phase transition.

Mechanistic Pathways of Thermal Decomposition

To visualize the divergent thermal breakdown mechanisms, refer to the logical flow diagram below.

ThermalDecomposition cluster_23 Indole-2,3-Dicarboxylic Acid Pathway cluster_25 Indole-2,5-Dicarboxylic Acid Pathway N1 Indole-2,3-Dicarboxylic Acid N2 Anhydride Formation (-H2O) ~150-200 °C N1->N2 Ortho-Effect N3 Decarboxylation (-CO2) ~208-209 °C N2->N3 Thermal Cleavage N4 Indole-2,5-Dicarboxylic Acid N5 Stable H-Bonding Network Up to ~280 °C N4->N5 Heating N6 Direct Decarboxylation (-CO2) ~284-287 °C N5->N6 High Temp Cleavage

Fig 1: Thermal decomposition pathways of indole-2,3- vs 2,5-dicarboxylic acid isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your thermal analysis, you must employ a self-validating system . Running DSC in isolation can lead to misinterpreting a decomposition endotherm as a pure melting point. By coupling DSC with TGA, every thermal event is cross-verified against mass loss.

Step 1: Instrument Calibration
  • DSC Calibration: Calibrate heat flow and temperature using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) standards.

  • TGA Calibration: Perform a Curie point calibration for temperature accuracy and a standard weight calibration for the microbalance.

Step 2: Sample Preparation
  • Crucible Selection: Use Alumina (Al₂O₃) crucibles for TGA to prevent catalytic interactions with the carboxylic acids at high temperatures. Use pinholed Aluminum pans for DSC to allow evolved gases (H₂O, CO₂) to escape, preventing pan deformation and artifactual pressure spikes.

  • Sample Mass: Weigh exactly 3.0 to 5.0 mg of the isomer. Causality: Too much mass causes thermal lag and broadens the resolution of the dehydration vs. decarboxylation steps; too little mass reduces the signal-to-noise ratio.

Step 3: Atmosphere Control
  • Purge both instruments with dry Nitrogen (N₂) at a flow rate of 50 mL/min.

  • Causality: An inert atmosphere ensures that the recorded mass loss is strictly due to thermal decomposition (dehydration/decarboxylation) rather than oxidative degradation[3].

Step 4: Heating Workflow
  • Equilibrate the sample at 25 °C for 5 minutes.

  • Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C.

  • Causality: A 10 °C/min rate is the industry gold standard. Faster rates will merge the dehydration and decarboxylation peaks of the 2,3-isomer, while slower rates unnecessarily prolong analysis time without significant gains in resolution.

Step 5: Data Correlation (The Validation Step)
  • Overlay the DSC thermogram with the TGA mass loss curve and the derivative thermogravimetry (DTG) curve.

  • Validation Logic: If the DSC shows an endothermic peak at 208 °C, check the corresponding TGA curve. For Indole-2,3-dicarboxylic acid, you will observe a sequential mass loss corresponding first to the molecular weight of water (anhydride formation), immediately followed by the mass of CO₂ (decarboxylation). For the 2,5-isomer, the DSC endotherm at 285 °C will perfectly align with a single, massive step-drop in the TGA corresponding to the simultaneous loss of two CO₂ molecules.

References

  • Source: rsc.
  • Source: acs.
  • Source: chemicalbook.
  • Source: sigmaaldrich.

Sources

Safety & Regulatory Compliance

Safety

1H-Indole-4,6-dicarboxylic acid proper disposal procedures

As researchers and drug development professionals, we frequently rely on indole scaffolds—such as 1H-Indole-4,6-dicarboxylic acid (CAS: 885518-34-3) —as critical building blocks for kinase inhibitors and complex pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, we frequently rely on indole scaffolds—such as 1H-Indole-4,6-dicarboxylic acid (CAS: 885518-34-3) —as critical building blocks for kinase inhibitors and complex pharmaceutical intermediates[1]. However, the structural features that make this compound synthetically valuable also dictate strict handling and disposal protocols.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as an extension of the experimental workflow. The electron-rich indole moiety paired with two carboxylic acid groups requires specific waste segregation to prevent unintended reactivity, localized pH shifts, and environmental contamination.

This guide provides a field-proven, self-validating system for the safe operational handling and disposal of 1H-Indole-4,6-dicarboxylic acid, ensuring that your laboratory maintains both scientific integrity and uncompromising safety standards.

Physicochemical Hazard Profiling & Causality

To dispose of a chemical safely, you must first understand why it behaves the way it does. 1H-Indole-4,6-dicarboxylic acid presents specific logistical challenges based on its molecular structure:

  • The Indole Moiety (Electron-Rich Ring): The bicyclic indole structure is highly susceptible to electrophilic attack and oxidation. Causality: If disposed of in a waste stream containing strong oxidizing agents (e.g., peroxides, nitrates), it can undergo exothermic oxidative cleavage. It must be strictly segregated from oxidizers.

  • Dicarboxylic Acid Groups: While generally stable as a solid powder, when dissolved in aqueous or mixed-solvent waste streams, these groups act as weak acids. Causality: Unneutralized acidic waste can degrade incompatible storage containers over time or react with basic waste streams, generating heat and pressure.

  • Physical State (Solid Powder): The primary exposure route in the laboratory is inhalation of fine particulate matter. Causality: Sweeping or improper transfer techniques aerosolize the compound, leading to respiratory and mucosal irritation.

Hazard & PPE Summary Data
Hazard CategorySpecificationCausal Explanation & Operational Mitigation
Physical State Solid / Fine PowderGenerates hazardous dust. Mitigation: Handle exclusively in a certified chemical fume hood; never dry-sweep spills.
Chemical Reactivity Non-halogenated organicIndole ring is easily oxidized. Mitigation: Segregate entirely from strong oxidizers to prevent exothermic reactions.
Toxicity Skin/Eye/Respiratory IrritantCarboxylic acid groups cause localized tissue irritation. Mitigation: Wear nitrile gloves, safety goggles, and a lab coat.
Environmental Aquatic ToxicityEcologically harmful if introduced to water systems[2]. Mitigation: Zero drain disposal; collect all waste for high-temperature incineration.

Immediate Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination[3]. This protocol is designed to be self-validating—meaning each step confirms the success of the previous one.

Step 1: Isolate and Assess

  • Evacuate non-essential personnel from the immediate area.

  • Self-Validation Check: Verify the fume hood sash is lowered to the appropriate operational height to maximize capture velocity before interacting with the spill.

Step 2: Containment (Solid vs. Solution)

  • For Dry Powder Spills: Do NOT use a dry brush, as this aerosolizes the irritant. Lightly dampen an absorbent pad with a compatible solvent (e.g., water or a mild alcohol) and gently lay it over the powder to suppress dust.

  • For Solution Spills (e.g., dissolved in DMSO/DMF): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[4]. Do not use paper towels for large volumes, as they do not effectively contain organic solvent spread.

Step 3: Collection and Cleaning

  • Use a non-sparking scoop or plastic spatula to transfer the absorbed material into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Wash the spill surface thoroughly with soap and water to remove trace acidic residues[4].

  • Self-Validation Check: Swab the cleaned area with a damp pH indicator strip. A neutral pH (6.5–7.5) confirms the complete removal of the dicarboxylic acid residue.

Step-by-Step Waste Disposal Procedures

The disposal of 1H-Indole-4,6-dicarboxylic acid must comply with all local and federal regulations, which universally prohibit the drain disposal of such chemicals[5]. Follow this operational plan for routine disposal:

Step 1: Waste Segregation & Characterization

  • Classify the material strictly as Hazardous Waste: Non-Halogenated Organic Solid .

  • Logistical Insight: Keeping non-halogenated waste separate from halogenated waste is critical. Halogenated waste requires specialized, highly expensive incineration scrubbers. Mixing them unnecessarily inflates your laboratory's disposal costs.

Step 2: Containerization

  • Transfer the waste (whether pure powder, contaminated gloves, or absorbed spill material) into a secondary, sealable HDPE container.

  • If the waste is in a liquid solution, verify the pH. If the solution is highly acidic (pH < 4), carefully neutralize it to pH 6-8 using a mild base (like sodium bicarbonate) before sealing, preventing pressure buildup from acid-catalyzed degradation.

Step 3: Labeling and Documentation

  • Affix a compliant Hazardous Waste label immediately upon the first drop of waste entering the container.

  • Clearly write: "1H-Indole-4,6-dicarboxylic acid (CAS: 885518-34-3) - Non-Halogenated Organic Waste - Toxic/Irritant".

Step 4: Temporary Storage & Final Disposal

  • Store the sealed container in a designated secondary containment tray within a cool, dry, and well-ventilated waste accumulation area[2].

  • Coordinate with a licensed hazardous waste carrier. The ultimate and environmentally sound disposal method for this compound is high-temperature incineration , which completely breaks down the indole ring and carboxylic groups into harmless CO2​ , H2​O , and NOx​ (which is scrubbed by the facility).

Operational Workflow Visualization

To ensure standard operating procedures are easily understood at a glance, the following diagram maps the logical flow of waste segregation and disposal for this compound.

WasteWorkflow cluster_0 Phase Assessment Start Waste Generation 1H-Indole-4,6-dicarboxylic acid Solid Solid Powder Waste Start->Solid Liquid Liquid/Solution Waste Start->Liquid CollectSolid Sweep/Collect carefully Avoid dust formation Solid->CollectSolid AbsorbLiquid Absorb with Inert Material (Sand/Vermiculite) Liquid->AbsorbLiquid Segregation Segregate from: Strong Oxidizers & Halogens CollectSolid->Segregation AbsorbLiquid->Segregation Container Transfer to HDPE Container Seal Tightly Segregation->Container Label Label: Hazardous Organic Waste (Non-Halogenated) Container->Label Storage Secondary Containment (Cool, Dry, Ventilated) Label->Storage Disposal Transfer to Licensed Carrier High-Temperature Incineration Storage->Disposal

Figure 1: Standard operating workflow for the segregation, containment, and disposal of 1H-Indole-4,6-dicarboxylic acid waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET - 1-Methyl-1H-indole-4-carboxylic acid". Fisher Scientific Safety Data. Available at:[Link]

  • NextSDS. "1H-Indole-4-carboxylic acid, 6-Methoxy- — Chemical Substance Information". NextSDS Chemical Compliance. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-4,6-dicarboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system rooted in chemical causality. Understanding why a compound behaves the way it does...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system rooted in chemical causality. Understanding why a compound behaves the way it does is the foundational step in protecting yourself, your colleagues, and the integrity of your research.

Below is the comprehensive, mechanistic safety and operational guide for handling 1H-Indole-4,6-dicarboxylic acid (CAS: 885518-34-3)[1].

Hazard Profile & Mechanistic Causality

1H-Indole-4,6-dicarboxylic acid presents as a brown powder and requires refrigerated storage (0-8 °C) to maintain molecular stability[2]. Under the Globally Harmonized System (GHS), it triggers three primary hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality of Risk: The hazards of this compound are directly tied to its structural biology. The molecule features dual carboxylic acid moieties at the 4 and 6 positions of an indole ring. When this fine powder comes into contact with physiological moisture—such as the tear film of the eye, sweat on the skin, or the mucosal lining of the respiratory tract—the carboxylic groups act as proton donors. This dissociation causes a rapid, localized drop in pH, leading to acute tissue irritation. Furthermore, the lipophilic nature of the indole core facilitates adherence to the stratum corneum (the outermost layer of skin), prolonging exposure and exacerbating irritation if not immediately washed away. Because it is a dry powder, aerosolization during weighing is the primary vector for respiratory exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific chemical risks, your PPE must be selected based on barrier efficacy against acidic particulates.

PPE CategoryRecommended SpecificationMechanistic Causality / Justification
Eye Protection Tight-fitting, unvented safety goggles (ANSI Z87.1 / EN 166).Standard safety glasses leave gaps. Unvented goggles prevent aerosolized acidic dust from dissolving into the ocular tear film, which would cause severe H319 irritation.
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374 certified).Nitrile provides an excellent physical and chemical barrier against solid organic acids. Double-gloving is recommended during bulk transfer to prevent cross-contamination of laboratory surfaces.
Respiratory Protection N95/FFP2 Particulate Respirator (if handled outside a hood).Mitigates H335 risks. The respirator matrix physically traps aerosolized micro-particles before they can reach and acidify the respiratory mucosa.
Body Protection Flame-retardant, 100% cotton lab coat with knit cuffs.Knit cuffs prevent the brown powder from migrating up the forearms. Cotton is preferred as it does not generate static electricity, which can attract fine powders.

Operational Workflow: Handling & Weighing

Executing a protocol with 1H-Indole-4,6-dicarboxylic acid requires strict environmental control to prevent particulate scattering.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 0-8 °C storage[2] and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial in ambient air causes atmospheric moisture to condense on the powder, leading to clumping and localized degradation.

  • Environmental Containment: Conduct all open-vessel handling inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 0.4–0.6 m/s.

  • Anti-Static Preparation: Pass an anti-static gun (Zerostat) over the weighing spatula and the weighing boat. Causality: Fine organic powders hold static charges and will "jump" or scatter when brought near charged plastic surfaces, increasing inhalation risk.

  • Transfer & Solubilization: Carefully transfer the required mass. If dissolving the compound (commonly in polar aprotic solvents like DMSO or DMF for indole derivatives), add the solvent directly to the weighing vessel inside the hood to trap the powder in the liquid phase before moving it to the bench.

  • Decontamination: Wet a disposable cleanroom wipe with a 70/30 Ethanol/Water solution. Wipe down the balance pan and hood surface. Causality: Wet-wiping captures residual dust by trapping it in the liquid surface tension; dry sweeping will only re-aerosolize the acid.

HandlingWorkflow Start Equilibrate Reagent (0-8°C to RT) PPE Don PPE (Goggles, Nitrile, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 0.5 m/s) PPE->Hood Weigh Weigh using Anti-Static Boat Hood->Weigh Clean Wet-Wipe Decontamination Weigh->Clean

Standard Operating Procedure for handling 1H-Indole-4,6-dicarboxylic acid powder.

Spill Response & Disposal Plan

In the event of a spill, immediate containment is required to prevent the spread of the irritating brown powder[2].

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity. Ensure your N95 respirator and goggles are securely fitted.

  • Containment (No Dry Sweeping): Do not use a brush or broom. Cover the spilled powder with damp, inert absorbent pads (moistened with water). Causality: The moisture prevents the powder from becoming airborne while you clean.

  • Collection: Use a plastic scoop to transfer the damp mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wash the spill area with a mild, dilute alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize any microscopic remnants of the dicarboxylic acid, followed by a final water rinse.

Disposal Logistics: 1H-Indole-4,6-dicarboxylic acid must never be flushed down the sink. Introduction to municipal wastewater can cause localized acidification and ecological harm. All collected spill material, contaminated gloves, and empty vials must be sealed, labeled as "Solid Acidic Organic Waste," and routed to a certified facility for high-temperature incineration.

SpillResponse Spill Powder Spill Detected Isolate Isolate Area & Verify PPE Spill->Isolate Contain Cover with Damp Absorbent Isolate->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Incineration Collect->Dispose

Emergency spill response and disposal pathway for solid acidic particulates.

References

  • NextSDS. "1H-Indole-4-carboxylic acid, 6-Methoxy- — Chemical Substance Information (Related Substances: 1H-Indole-4,6-dicarboxylic acid)". Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-4,6-dicarboxylic acid
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Reactant of Route 2
1H-Indole-4,6-dicarboxylic acid
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